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Foundational

Technical Whitepaper: Physicochemical Profiling and Lysosomotropic Dynamics of 8-(2-Fluorophenoxy)octan-1-amine

Abstract 8-(2-Fluorophenoxy)octan-1-amine is a synthetic aliphatic amine characterized by a highly tuned lipophilic backbone and a basic terminal amine. This specific structural architecture classifies the molecule as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

8-(2-Fluorophenoxy)octan-1-amine is a synthetic aliphatic amine characterized by a highly tuned lipophilic backbone and a basic terminal amine. This specific structural architecture classifies the molecule as a potent lysosomotropic agent—a compound capable of selectively accumulating within the acidic organelles of eukaryotic cells. Such compounds have demonstrated significant therapeutic potential, exhibiting anti-inflammatory, antifungal, antiparasitic, and anticancer activities by modulating vacuolar pH and disrupting disease-specific lysosomal functions[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic rationale, and self-validating experimental workflows for its synthesis and in vitro evaluation.

Molecular Architecture & Design Rationale

As application scientists, we do not view molecular structures as arbitrary assemblies of atoms, but as engineered tools designed to navigate specific biological barriers. The design of 8-(2-Fluorophenoxy)octan-1-amine relies on three critical moieties, each serving a distinct causal purpose:

  • The Terminal Primary Amine (pKa ~10.5): This acts as the molecule's "pH sensor." At a physiological pH of 7.4, a small but significant fraction of the molecule exists as an unprotonated free base, allowing it to cross lipid bilayers. Upon entering the lysosome (pH ~4.5), it becomes nearly 100% protonated, triggering the ion-trapping mechanism[2].

  • The 8-Carbon (Octyl) Spacer: The aliphatic chain provides a precise hydrophobic weight. Shorter chains (e.g., butyl) reduce the partition coefficient (CLogP) below the threshold required for efficient passive membrane permeation. Conversely, longer chains (e.g., dodecyl) increase lipophilicity to a point where the molecule acts as a non-specific surfactant, leading to catastrophic plasma membrane lysis rather than selective organelle accumulation.

  • The 2-Fluorophenoxy Headgroup: The strategic incorporation of an ortho-fluorine atom is a classic medicinal chemistry tactic[3]. Fluorine's high electronegativity modulates the electron density of the adjacent oxygen, while its steric profile (isosteric to hydrogen) prevents rapid Phase I oxidative metabolism (e.g., ortho-hydroxylation by Cytochrome P450 enzymes) without adding significant steric bulk[3].

Physicochemical Data Matrix

To predict the pharmacokinetic behavior of 8-(2-Fluorophenoxy)octan-1-amine, we must establish its fundamental physicochemical parameters. The data below summarizes the metrics that drive its lysosomotropic behavior.

PropertyValueAnalytical / Predictive Method
Molecular Formula C14H22FNOElemental Analysis
Molecular Weight 239.33 g/mol Exact Mass Calculation
CLogP (Lipophilicity) ~4.1Chemoinformatics Prediction
pKa (Primary Amine) ~10.5Titration / Predictive Modeling
Topological Polar Surface Area 35.2 Ų2D Molecular Topology
Hydrogen Bond Donors 1Structural Analysis (-NH2)
Hydrogen Bond Acceptors 2Structural Analysis (O, N)
Physical State (Free Base) Viscous OilVisual Observation at 25°C

Pharmacodynamics: The Lysosomotropic Drive

The concept of lysosomotropism, originally pioneered by de Duve, describes weak bases that passively diffuse across biological membranes but become protonated and trapped within the acidic lumen of lysosomes[4].

Because the protonated form of 8-(2-Fluorophenoxy)octan-1-amine is membrane-impermeable, it cannot diffuse back into the cytosol. This unidirectional flux leads to massive intralysosomal accumulation—often reaching concentrations 100 to 1,000 times higher than in the cytosol[2]. The causality of this accumulation results in lysosomal alkalinization, osmotic swelling, and the subsequent inhibition of pH-dependent lysosomal hydrolases (e.g., cathepsins). In highly metabolic cancer cells or activated macrophages, this disruption selectively halts autophagy and alters inflammatory signaling[1].

LysosomalTrapping Extracellular Extracellular Space pH 7.4 [Free Base] Cytosol Cytosol pH 7.2 [Free Base] Extracellular->Cytosol Passive Diffusion Lysosome Lysosome pH 4.5 [Protonated R-NH3+] Cytosol->Lysosome Membrane Permeation Trapped Ion Trapping & Accumulation Lysosome->Trapped Protonation

Fig 1: pH-dependent lysosomotropic ion trapping mechanism of the free base.

Synthetic Methodology & Analytical Validation

To ensure a self-validating, high-purity workflow, we avoid the direct amination of alkyl halides with ammonia, which inevitably yields a complex, difficult-to-separate mixture of primary, secondary, and tertiary amines due to over-alkylation. Instead, we employ a highly controlled Gabriel synthesis.

Step-by-Step Synthesis Protocol
  • Williamson Ether Synthesis: React 2-fluorophenol (1.0 eq) with an excess of 1,8-dibromooctane (3.0 eq) in anhydrous Dimethylformamide (DMF) using Potassium Carbonate (K₂CO₃, 1.5 eq) at 80°C for 4 hours.

    • Causality: K₂CO₃ is a mild base that selectively deprotonates the phenol without causing the unwanted elimination (dehydrohalogenation) of the alkyl halide. The excess dibromooctane prevents dimerization.

  • Gabriel Synthesis (Nitrogen Introduction): Isolate the resulting 1-(8-bromooctyloxy)-2-fluorobenzene and react it with Potassium Phthalimide (1.2 eq) in DMF at 90°C for 6 hours.

    • Causality: The bulky phthalimide group acts as a mono-reactive nitrogen source, physically preventing multiple alkylations and ensuring strict primary amine selectivity.

  • Deprotection (Hydrazinolysis): Reflux the phthalimide intermediate with Hydrazine hydrate (NH₂NH₂, 3.0 eq) in ethanol for 2 hours to cleanly liberate the primary amine. Filter off the phthalhydrazide byproduct.

  • Analytical Validation (Self-Validating Step):

    • LC-MS (ESI+): Confirm the presence of the target mass. The spectrum must show a dominant [M+H]⁺ peak at m/z 240.1.

    • ¹H NMR (CDCl₃): Validate the terminal amine via a distinct triplet at ~2.7 ppm (integrating for 2H, corresponding to the -CH₂-NH₂ protons) and a broad singlet at ~1.5 ppm (integrating for 2H, corresponding to the -NH₂ protons, which disappears upon D₂O exchange).

SyntheticWorkflow Step1 2-Fluorophenol + 1,8-Dibromooctane Step2 Williamson Ether Synthesis (K2CO3, DMF, 80°C) Step1->Step2 Step3 1-(8-Bromooctyloxy)- 2-fluorobenzene Step2->Step3 Step4 Gabriel Synthesis (Potassium Phthalimide) Step3->Step4 Step5 Hydrazinolysis (Deprotection) Step4->Step5 Step6 8-(2-Fluorophenoxy)octan-1-amine (Target Compound) Step5->Step6

Fig 2: Step-by-step synthetic workflow utilizing Gabriel synthesis for high-purity primary amines.

Functional Validation: In Vitro Lysosomal Assay

Every robust screening cascade requires a self-validating phenotypic readout. To confirm that 8-(2-Fluorophenoxy)octan-1-amine reaches its subcellular target, we employ a competitive displacement assay using LysoTracker Red DND-99.

LysoTracker is an acidotropic fluorophore that fluoresces intensely only in low-pH environments. If our compound successfully permeates the cell and buffers the lysosomal lumen (raising the pH from ~4.5 to >5.5), the LysoTracker dye is deprotonated and diffuses out of the organelle. This results in a quantifiable loss of fluorescence, providing a direct, self-validating readout of target engagement.

Step-by-Step Assay Protocol
  • Cell Seeding: Plate HeLa or MCF-7 cells in 35 mm glass-bottom confocal dishes at a density of 1x10⁵ cells/dish. Incubate overnight at 37°C in 5% CO₂.

  • Baseline Staining: Wash cells with PBS and incubate with 50 nM LysoTracker Red DND-99 in complete media for 30 minutes.

  • Compound Co-Incubation: Introduce 8-(2-Fluorophenoxy)octan-1-amine (dissolved in DMSO, final assay concentration 10 µM) directly into the media. Ensure total DMSO concentration does not exceed 0.1% to prevent solvent toxicity.

  • Confocal Imaging & Quantification: Image the cells at t=0, 30, and 60 minutes using a 590 nm emission filter.

    • Validation Metric: A successful run will show a >70% reduction in punctate red fluorescence by t=60 minutes, confirming lysosomal alkalinization and successful ion trapping of the test compound.

Conclusion

8-(2-Fluorophenoxy)octan-1-amine represents a highly optimized structural paradigm for lysosomal targeting. By balancing the lipophilicity of an octyl chain with the metabolic stability of a fluorophenoxy headgroup and the pH-responsiveness of a primary amine, it acts as an efficient lysosomotropic agent. The self-validating synthetic and analytical workflows detailed in this whitepaper ensure that researchers can reliably produce and functionally verify this compound for downstream applications in oncology, immunology, and infectious disease research.

References

  • Source: Google Patents (WO2015095811A1)
  • Fluorine in medicinal chemistry Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Commentary. Lysosomotropic agents. Source: Biochemical Pharmacology / PubMed URL:[Link]

  • Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death Source: Biochemical Society Transactions URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Exact Molecular Weight and Mass Spectrometry Profile of 8-(2-Fluorophenoxy)octan-1-amine

This guide provides a comprehensive analysis of the exact molecular weight and expected mass spectrometry profile of 8-(2-Fluorophenoxy)octan-1-amine. Tailored for researchers, scientists, and professionals in drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the exact molecular weight and expected mass spectrometry profile of 8-(2-Fluorophenoxy)octan-1-amine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for the characterization of this molecule, offering a robust framework for its identification and structural elucidation.

Introduction: The Significance of Precise Molecular Characterization

8-(2-Fluorophenoxy)octan-1-amine is a molecule of interest in medicinal chemistry and materials science due to its unique combination of a flexible alkyl chain, a primary amine, and a fluorinated aromatic moiety. The primary amine offers a reactive handle for further chemical modifications, while the fluorophenoxy group can influence physicochemical properties such as lipophilicity and metabolic stability. Accurate characterization of such molecules is paramount in drug discovery and development to ensure identity, purity, and stability. High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for this purpose, providing not only the exact molecular weight but also invaluable structural information through fragmentation analysis.[1][2]

High-Resolution Mass Spectrometry: Determining the Exact Molecular Weight

The first step in the characterization of a novel compound is the unambiguous determination of its elemental composition through exact mass measurement. High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide the necessary resolving power and mass accuracy to distinguish between isobaric compounds.[3][4]

The molecular formula for 8-(2-Fluorophenoxy)octan-1-amine is C₁₄H₂₂FNO. The exact monoisotopic mass is calculated using the masses of the most abundant isotopes of each element:

  • Carbon (¹²C): 12.000000 Da

  • Hydrogen (¹H): 1.007825 Da

  • Fluorine (¹⁹F): 18.998403 Da

  • Nitrogen (¹⁴N): 14.003074 Da

  • Oxygen (¹⁶O): 15.994915 Da

Calculation: (14 * 12.000000) + (22 * 1.007825) + (1 * 18.998403) + (1 * 14.003074) + (1 * 15.994915) = 239.168517 Da

This calculated exact mass is a critical parameter for the identification of the compound in a high-resolution mass spectrum.

Table 1: Predicted m/z Values for Key Ions of 8-(2-Fluorophenoxy)octan-1-amine
Predicted IonMolecular FormulaCalculated Exact Mass (m/z)Ion Type
[M+H]⁺C₁₄H₂₃FNO⁺240.176342Protonated Molecular Ion
Fragment 1C₇H₁₆N⁺114.128275Alpha-Cleavage of Amine
Fragment 2C₆H₄FO⁺111.024600Cleavage of Ether Linkage
Fragment 3C₈H₁₆NO⁺142.123189Cleavage of Phenyl Group
Fragment 4C₆H₅O⁺93.034040Loss of Fluorine from Fragment 2
Fragment 5CH₄N⁺30.034374Alpha-Cleavage of Amine

Predicted Mass Spectrometry Fragmentation Profile

Understanding the fragmentation pattern of a molecule is essential for its structural confirmation. The fragmentation of 8-(2-Fluorophenoxy)octan-1-amine in a mass spectrometer, typically under conditions like electrospray ionization (ESI) followed by collision-induced dissociation (CID), will be dictated by the presence of the primary amine and the fluorophenoxy ether functionalities.

The Nitrogen Rule

A fundamental principle in mass spectrometry, the nitrogen rule, states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. In the case of 8-(2-Fluorophenoxy)octan-1-amine, with one nitrogen atom, the nominal molecular weight is 239, consistent with this rule.

Major Fragmentation Pathways

The primary amine and the ether linkage are the most likely sites for initial fragmentation. The following pathways are predicted to be the most prominent:

  • Alpha-Cleavage of the Primary Amine: This is a characteristic and often dominant fragmentation pathway for primary amines.[5][6] The cleavage of the C-C bond alpha to the nitrogen atom results in the formation of a stable iminium ion. For 8-(2-Fluorophenoxy)octan-1-amine, this would lead to the formation of a fragment with m/z 30.034374 (CH₄N⁺).

  • Cleavage of the Ether Bond: The C-O bond of the ether linkage is another labile site. Cleavage can occur on either side of the oxygen atom.

    • Cleavage of the Alkyl-Oxygen Bond: This would result in the formation of a 2-fluorophenoxy radical and a protonated octan-1-amine fragment, or more likely, the charge residing on the aromatic portion, leading to a 2-fluorophenate ion in negative mode or a related cation in positive mode.

    • Cleavage of the Aryl-Oxygen Bond: This is generally less favorable but can lead to the formation of a 2-fluorophenyl radical and a protonated 8-hydroxyoctan-1-amine.

  • Fragmentation of the Alkyl Chain: The long octyl chain can undergo fragmentation, leading to a series of losses of 14 Da (CH₂ groups).

  • Fragmentation of the Aromatic Ring: The fluorinated phenyl ring can undergo fragmentation, including the loss of a fluorine atom or hydrogen fluoride (HF).[7][8]

Diagram 1: Predicted Fragmentation Pathways of 8-(2-Fluorophenoxy)octan-1-amine```dot

fragmentation cluster_amine Amine Fragmentation cluster_ether Ether & Ring Fragmentation M [C₁₄H₂₂FNO+H]⁺ m/z = 240.1763 F1 [CH₄N]⁺ m/z = 30.0344 (Alpha-Cleavage) M->F1 - C₁₃H₂₀FO F2 [C₆H₄FO]⁺ m/z = 111.0246 (Ether Cleavage) M->F2 - C₈H₁₈N F3 [C₈H₁₈NO]⁺ m/z = 144.1388 (Phenyl Loss) M->F3 - C₆H₅F F4 [C₆H₅O]⁺ m/z = 93.0340 (Loss of F) F2->F4 - F

Caption: A typical workflow for the LC-MS/MS analysis of a small molecule.

Mass Spectrometer Settings
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended due to the basicity of the primary amine, which readily accepts a proton. [9][10]* Mass Analyzer: A high-resolution mass analyzer such as an Orbitrap or TOF.

  • Scan Range: A scan range of m/z 50-500 should be sufficient to observe the precursor ion and its major fragments.

  • Collision Energy: For tandem MS (MS/MS) experiments, the collision energy should be optimized to induce sufficient fragmentation without complete annihilation of the precursor ion. A ramped collision energy (e.g., 10-40 eV) can be beneficial to observe a range of fragment ions.

Data Interpretation and Structural Confirmation

The acquired high-resolution mass spectrum should be analyzed to confirm the identity and structure of 8-(2-Fluorophenoxy)octan-1-amine.

  • Confirm the Molecular Ion: The most intense peak in the full scan mass spectrum should correspond to the protonated molecule, [M+H]⁺, with an m/z value that matches the calculated exact mass of 240.176342 within a narrow mass tolerance (typically < 5 ppm).

  • Analyze the Fragmentation Pattern: The MS/MS spectrum should be examined for the presence of the predicted fragment ions. The observation of the characteristic alpha-cleavage fragment of the amine (m/z 30.0344) and fragments corresponding to the cleavage of the ether linkage and the aromatic ring would provide strong evidence for the proposed structure.

  • Isotopic Pattern: The isotopic pattern of the molecular ion should be compared to the theoretical pattern for C₁₄H₂₂FNO to further confirm the elemental composition.

Conclusion

The precise characterization of 8-(2-Fluorophenoxy)octan-1-amine through high-resolution mass spectrometry is a critical step in its development for various applications. By leveraging the principles of exact mass measurement and predictable fragmentation pathways, researchers can confidently confirm the identity and structure of this molecule. The methodologies and predicted spectral data presented in this guide provide a solid foundation for the analytical characterization of this and structurally related compounds.

References

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, October 29). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • PMC. (2016, September 22). High-resolution mass spectrometry of small molecules bound to membrane proteins. Retrieved from [Link]

  • PMC. (2025, September 10). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Retrieved from [Link]

  • Chromatography Online. (2026, March 19). High Performance Mass Spectrometry for Small Molecule and Protein Applications. Retrieved from [Link]

  • ACS Publications. (2024, March 20). Enhanced Compound Analysis Using Reactive Paper Spray Mass Spectrometry: Leveraging Schiff Base Reaction for Amino Acid Detection. Retrieved from [Link]

  • Springer. (n.d.). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, April 7). 10.8: Spectroscopy of Amines. Retrieved from [Link]

  • Spectroscopy Online. (2026, March 28). Using High-Resolution LC–MS to Analyze Complex Sample. Retrieved from [Link]

  • ACS Publications. (2004, July 16). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry through Charge Derivatization. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 8-(2-Fluorophenoxy)octan-1-amine

Abstract 8-(2-Fluorophenoxy)octan-1-amine is a novel small molecule with a chemical structure suggestive of potential biological activity, combining a fluorophenoxy moiety with a flexible octylamine chain. As of the date...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

8-(2-Fluorophenoxy)octan-1-amine is a novel small molecule with a chemical structure suggestive of potential biological activity, combining a fluorophenoxy moiety with a flexible octylamine chain. As of the date of this publication, its mechanism of action remains uncharacterized in publicly available literature. This technical guide provides a comprehensive, phased experimental framework for researchers, scientists, and drug development professionals to systematically elucidate the in vitro mechanism of action of this and similar novel chemical entities. The proposed workflow is designed to ensure scientific integrity through a logical progression from broad-based screening to specific target validation and the characterization of downstream cellular effects. This document serves as a roadmap for generating a robust data package to define the pharmacological profile of 8-(2-Fluorophenoxy)octan-1-amine.

Introduction and Strategic Overview

The chemical structure of 8-(2-Fluorophenoxy)octan-1-amine, featuring an aromatic ring, an ether linkage, and a primary amine, suggests potential interactions with a variety of biological targets. The presence of a fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing its pharmacological profile[1]. The octylamine chain provides conformational flexibility, allowing it to potentially fit into various binding pockets.

Given the lack of pre-existing data, a de novo investigation into the compound's mechanism of action (MoA) is required. This guide proposes a three-phase approach, designed to be both comprehensive and resource-efficient.

  • Phase 1: Broad-Spectrum Profiling and Target Identification. This initial phase utilizes high-throughput and phenotypic screening to cast a wide net, identifying potential biological activities and informing subsequent, more focused investigations.

  • Phase 2: Target Validation and Elucidation of the Primary Mechanism. This phase focuses on validating the most promising hits from Phase 1, determining direct molecular interactions, and quantifying the compound's potency and efficacy at its primary target(s).

  • Phase 3: Characterization of Downstream Cellular Consequences. The final phase aims to understand the cellular effects that result from the compound's primary mechanism of action, linking target engagement to a functional cellular response.

Logical Workflow for MoA Elucidation

G cluster_0 Phase 1: Profiling cluster_1 Phase 2: Validation cluster_2 Phase 3: Cellular Effects Compound Synthesis Compound Synthesis High-Throughput Screening High-Throughput Screening Compound Synthesis->High-Throughput Screening Diverse Target Panels Phenotypic Screening Phenotypic Screening High-Throughput Screening->Phenotypic Screening Functional Assays Initial Hit List Initial Hit List Phenotypic Screening->Initial Hit List Data Analysis Target-Specific Binding Assays Target-Specific Binding Assays Initial Hit List->Target-Specific Binding Assays e.g., Radioligand Initial Hit List->Target-Specific Binding Assays Functional Assays Functional Assays Target-Specific Binding Assays->Functional Assays e.g., Electrophysiology, Enzyme Kinetics Validated Primary Target(s) Validated Primary Target(s) Functional Assays->Validated Primary Target(s) Potency & Efficacy Signaling Pathway Analysis Signaling Pathway Analysis Validated Primary Target(s)->Signaling Pathway Analysis e.g., Western Blot Validated Primary Target(s)->Signaling Pathway Analysis Gene Expression Profiling Gene Expression Profiling Signaling Pathway Analysis->Gene Expression Profiling e.g., qPCR Cellular Phenotype Confirmation Cellular Phenotype Confirmation Gene Expression Profiling->Cellular Phenotype Confirmation e.g., Imaging, Apoptosis Assays

Caption: A three-phase workflow for MoA determination.

Phase 1: Broad-Spectrum Profiling and Target Identification

The primary objective of this phase is to move from a state of no information to a shortlist of credible, testable hypotheses regarding the compound's biological targets.

High-Throughput Screening (HTS)

The most efficient method for initial target identification is to screen 8-(2-Fluorophenoxy)octan-1-amine against a large, diverse panel of known biological targets. Commercial services offer comprehensive screening panels that typically include:

  • G-Protein Coupled Receptors (GPCRs)

  • Ion Channels

  • Kinases and other enzymes

  • Nuclear Receptors

  • Transporters

Causality Behind Experimental Choice: An unbiased HTS approach is critical for novel compounds as it avoids assumptions based on chemical structure alone. This strategy can uncover unexpected activities and provide a broad overview of the compound's selectivity.

Phenotypic Screening

In parallel with target-based screening, assessing the compound's effect on cellular phenotypes can provide valuable functional insights. This involves treating various cultured cell lines with the compound and measuring global changes in cell health, morphology, or function.

Recommended Initial Cell Lines:

  • HEK293: A common, robust cell line for general cytotoxicity assessment.

  • SH-SY5Y: A human neuroblastoma cell line, useful for identifying neurotoxic or neuroprotective effects.

  • Jurkat: A human T-cell line, for assessing immunomodulatory effects.

  • A549: A human lung carcinoma cell line, for evaluating anti-proliferative activity.

Key Assays:

  • Cell Viability/Cytotoxicity Assays: (e.g., MTT, CellTiter-Glo®, LDH release). These assays provide a fundamental measure of the compound's effect on cell survival.

  • High-Content Imaging: Automated microscopy can be used to detect changes in cell morphology, cytoskeletal structure, or the localization of specific proteins.

Initial Data Summary and Hit Selection

Data from Phase 1 should be consolidated to identify the most promising leads for further investigation. A "hit" is typically defined as a significant and reproducible effect in a specific assay.

Assay TypeExample Targets/PhenotypesHit Criteria (Hypothetical)
HTS - Binding Opioid Receptors, Sodium Channels, Serotonin Transporter>50% inhibition at 10 µM
HTS - Functional Calcium Mobilization, cAMP Production>3 standard deviations from control
Phenotypic Screening Decreased viability in A549 cells, Neurite outgrowth in SH-SY5YIC50 < 20 µM

Phase 2: Target Validation and Primary Mechanism Elucidation

This phase is dedicated to rigorously validating the hits identified in Phase 1. For the purpose of this guide, we will proceed with a hypothetical scenario where HTS suggests that 8-(2-Fluorophenoxy)octan-1-amine is an inhibitor of voltage-gated sodium channels (VGSCs).

Electrophysiology for Ion Channel Characterization

The gold standard for characterizing the effects of a compound on ion channels is patch-clamp electrophysiology. This technique allows for the direct measurement of ion currents through the channel in real-time.

Causality Behind Experimental Choice: Patch-clamp provides detailed mechanistic information that cannot be obtained from simpler assays. It can distinguish between channel block, modulation of gating kinetics, and use-dependent effects, which are critical for understanding the compound's precise MoA.[2]

Experimental Protocol: Whole-Cell Patch-Clamp on a VGSC-Expressing Cell Line

  • Cell Preparation: Culture a cell line stably expressing the target VGSC subtype (e.g., NaV1.7 in HEK293 cells) on glass coverslips.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage protocol to elicit sodium currents (e.g., step depolarization from a holding potential of -100 mV to 0 mV for 20 ms).

  • Compound Application: Perfuse the external solution containing various concentrations of 8-(2-Fluorophenoxy)octan-1-amine onto the cell.

  • Data Analysis: Measure the peak sodium current amplitude at each concentration to determine the IC50 for channel block. Analyze changes in channel activation, inactivation, and recovery from inactivation to further define the mechanism.

Quantitative Data Summary

The results from these validation experiments should be used to quantify the compound's potency and efficacy.

ParameterDescriptionHypothetical Value for 8-(2-Fluorophenoxy)octan-1-amine
IC50 (Tonic Block) Concentration for 50% inhibition of the channel at rest5.2 µM
IC50 (Use-Dependent) Concentration for 50% inhibition with repeated stimulation1.8 µM
Effect on Inactivation Shift in the voltage-dependence of inactivation-15 mV hyperpolarizing shift
Hypothetical Mechanism: State-Dependent Block of VGSCs

G cluster_0 Compound Interaction Resting State Resting State Open State Open State Resting State->Open State Depolarization Inactivated State Inactivated State Open State->Inactivated State Fast Inactivation Inactivated State->Resting State Repolarization (Recovery) Drug-Bound Inactivated State Drug-Bound Inactivated State Inactivated State->Drug-Bound Inactivated State High Affinity Binding (Block) Drug-Bound Inactivated State->Resting State Slow Recovery

Caption: Proposed state-dependent block of voltage-gated sodium channels.

Phase 3: Characterization of Downstream Cellular Consequences

Confirming that the primary molecular action leads to a predictable cellular outcome is the final step in MoA elucidation. If 8-(2-Fluorophenoxy)octan-1-amine blocks VGSCs, we would expect it to reduce cellular excitability.

Assessing Neuronal Excitability

A functional assay in a more physiologically relevant cell type, such as primary dorsal root ganglion (DRG) neurons or the SH-SY5Y neuroblastoma cell line, can be used to confirm the effects on excitability.

Experimental Protocol: Current-Clamp Recording

  • Cell Culture: Culture differentiated SH-SY5Y cells, which are known to express multiple VGSC subtypes.

  • Recording: Using the whole-cell patch-clamp technique in current-clamp mode, inject a series of depolarizing current steps to elicit action potentials.

  • Compound Application: Perfuse the cells with 8-(2-Fluorophenoxy)octan-1-amine (e.g., at its IC50 concentration).

  • Data Analysis: Measure the number of action potentials fired in response to the current injections before and after compound application. A reduction in the number of action potentials would confirm an inhibitory effect on cellular excitability.

Investigating Off-Target and Secondary Effects

It is crucial to investigate potential secondary effects that may arise from the primary mechanism or from off-target activities.

  • Reactive Oxygen Species (ROS) Production: Some compounds can induce oxidative stress.[3] This can be measured using cellular probes like DCFH-DA.

  • Mitochondrial Health: The mitochondrial membrane potential can be assessed using dyes like TMRE to ensure the compound is not causing general mitochondrial dysfunction.

  • Apoptosis Assays: If cytotoxicity was observed in Phase 1, it is important to determine the mechanism of cell death (e.g., apoptosis vs. necrosis) using assays for caspase activation or Annexin V staining.[4]

Experimental Workflow for Downstream Analysis

G Primary Target Engagement\n(VGSC Block) Primary Target Engagement (VGSC Block) Functional Cellular Assay\n(Current-Clamp) Functional Cellular Assay (Current-Clamp) Primary Target Engagement\n(VGSC Block)->Functional Cellular Assay\n(Current-Clamp) Confirm Primary Effect Secondary Effect Assays Secondary Effect Assays Primary Target Engagement\n(VGSC Block)->Secondary Effect Assays Investigate Broader Impact Reduced Neuronal Firing Reduced Neuronal Firing Functional Cellular Assay\n(Current-Clamp)->Reduced Neuronal Firing ROS Production Assay ROS Production Assay Secondary Effect Assays->ROS Production Assay Mitochondrial Potential Assay Mitochondrial Potential Assay Secondary Effect Assays->Mitochondrial Potential Assay Apoptosis Assay Apoptosis Assay Secondary Effect Assays->Apoptosis Assay

Caption: Workflow for confirming cellular effects of VGSC blockade.

Conclusion

This guide outlines a systematic, multi-phased approach to determine the in vitro mechanism of action of a novel compound, 8-(2-Fluorophenoxy)octan-1-amine. By progressing from broad-based screening to specific target validation and finally to the characterization of downstream cellular effects, this framework provides a robust and logical pathway for generating a comprehensive pharmacological profile. The emphasis on understanding the causality behind experimental choices and employing self-validating workflows ensures a high degree of scientific integrity. The successful execution of this plan will unequivocally define the in vitro MoA of 8-(2-Fluorophenoxy)octan-1-amine and provide a solid foundation for any future preclinical or clinical development.

References

  • Glucan Particles Loaded with Fluorinated Emulsions: a Sensitivity Improvement for the Visualization of Phagocytic Cells. IRIS-AperTO. Available at: [Link]

  • Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Reference compounds for characterizing cellular injury in high-content cellular morphology assays. bioRxiv. Available at: [Link]

  • Synthesis and evaluation of fluorinated derivatives of fentanyl as candidates for opiate receptor studies using positron emission tomography. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Synthesis and pharmacological evaluation of heteroarylamide derivatives as potential analgesic, anti-inflammatory, antidiarrheal and cytotoxic agents. PMC. Available at: [Link]

  • Impact of Ligands on the Ion-Ion Selectivity of Ligand Appended-Pillar[n]arene Channels. OSTI.gov. Available at: [Link]

  • Click chemistry-based bioconjugates for direct immunochemical analysis of the mycotoxin citrinin. ScienceDirect. Available at: [Link]

  • Peptide toxins targeting ion channels as cytoprotective agents in ischemia-reperfusion injury of epithelial cells. Acta Naturae. Available at: [Link]

  • Ion Channel-Targeting Toxins: Structural Mechanisms of Activation, Inhibition, and Therapeutic Potential. PMC. Available at: [Link]

  • Total synthesis, stereochemical assignment, and biological evaluation of opantimycin A and analogues thereof. Royal Society of Chemistry. Available at: [Link]

  • Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. Frontiers in Immunology. Available at: [Link]

  • Pyrethroids and Their Effects on Ion Channels. IntechOpen. Available at: [Link]

  • Mechanisms of Action of the Peptide Toxins Targeting Human and Rodent Acid-Sensing Ion Channels and Relevance to Their In Vivo Analgesic Effects. MDPI. Available at: [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. Available at: [Link]

  • In Vitro Assessment of Modes of Toxic Action of Pharmaceuticals in Aquatic Life. ACS Publications. Available at: [Link]

  • Octylamine | C8H19N. PubChem. Available at: [Link]

  • Single Cell Determination of 7,8-dihydro-8-oxo-2′-deoxyguanosine by Fluorescence Techniques: Antibody vs. Avidin Labeling. MDPI. Available at: [Link]

  • Reactive oxygen species facilitate the in vitro and in vivo lipopolysaccharide-induced release of tumor necrosis factor. The Journal of Immunology. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Pharmacokinetic Profile of 8-(2-Fluorophenoxy)octan-1-amine

Disclaimer: As of the latest available information, specific pharmacokinetic data for 8-(2-Fluorophenoxy)octan-1-amine is not publicly available in the referenced literature. This guide, therefore, presents a comprehensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the latest available information, specific pharmacokinetic data for 8-(2-Fluorophenoxy)octan-1-amine is not publicly available in the referenced literature. This guide, therefore, presents a comprehensive, field-proven strategy for the determination of its pharmacokinetic properties, including its half-life. The methodologies and insights provided are based on established principles of drug metabolism and pharmacokinetics (DMPK) for novel chemical entities.

Introduction

8-(2-Fluorophenoxy)octan-1-amine is a small molecule characterized by a flexible octylamine chain linked to a fluorinated aromatic ring. Its structural features—a primary amine group, a lipophilic alkyl chain, and a fluorophenoxy moiety—suggest a complex pharmacokinetic profile that warrants a thorough investigation. The primary amine is a potential site for metabolic reactions, the octyl chain contributes to its lipophilicity, and the fluorine atom may influence metabolic stability. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a potential therapeutic agent. This guide outlines a comprehensive strategy for characterizing the pharmacokinetic properties and half-life of 8-(2-Fluorophenoxy)octan-1-amine.

I. Physicochemical and In Vitro Characterization

A foundational understanding of a compound's physicochemical properties is paramount to predicting its in vivo behavior. These initial assays are cost-effective and provide early insights into potential liabilities.

A. Solubility and Lipophilicity

Rationale: Aqueous solubility is a key determinant of oral absorption, while lipophilicity (logP/logD) influences membrane permeability, plasma protein binding, and volume of distribution.

Experimental Protocol: Thermodynamic Solubility Assay

  • Prepare a stock solution of 8-(2-Fluorophenoxy)octan-1-amine in dimethyl sulfoxide (DMSO).

  • Add an excess of the compound to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Shake the suspension at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.

  • Filter the suspension to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: LogD Measurement

  • Prepare a solution of the compound in a biphasic system of n-octanol and PBS at pH 7.4.

  • Shake the mixture vigorously to allow for partitioning between the two phases.

  • Centrifuge to separate the layers.

  • Measure the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method.

  • Calculate LogD as the logarithm of the ratio of the concentration in n-octanol to the concentration in the aqueous phase.

B. Plasma Protein Binding

Rationale: The extent of binding to plasma proteins, primarily albumin and α1-acid glycoprotein, affects the free (unbound) concentration of a drug, which is the pharmacologically active fraction. High plasma protein binding can limit tissue distribution and reduce clearance.

Experimental Protocol: Equilibrium Dialysis

  • Prepare a solution of 8-(2-Fluorophenoxy)octan-1-amine in plasma (human, rat, mouse, etc.).

  • Place the plasma solution in one chamber of a dialysis unit, separated by a semi-permeable membrane from a protein-free buffer in the other chamber.

  • Incubate the unit at 37°C until equilibrium is reached (typically 4-6 hours).

  • Measure the concentration of the compound in both the plasma and buffer chambers.

  • Calculate the fraction unbound (fu) and the percentage of plasma protein binding.

C. Metabolic Stability

Rationale: In vitro metabolic stability assays provide an early indication of a compound's susceptibility to metabolism by liver enzymes (cytochromes P450) and can help predict its in vivo half-life and clearance.

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubate 8-(2-Fluorophenoxy)octan-1-amine at a low concentration (e.g., 1 µM) with liver microsomes (from human and relevant preclinical species) and a NADPH-regenerating system.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction with a suitable organic solvent (e.g., acetonitrile).

  • Analyze the remaining concentration of the parent compound by LC-MS/MS.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

II. In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential for understanding the complete ADME profile of a compound in a whole organism.

A. Bioanalytical Method Development

Rationale: A robust and validated bioanalytical method is a prerequisite for accurately quantifying the compound in biological matrices (plasma, urine, feces, tissues).

Key Steps:

  • Method Development: Establish an LC-MS/MS method for the sensitive and selective quantification of 8-(2-Fluorophenoxy)octan-1-amine. This involves optimizing chromatographic separation and mass spectrometric detection parameters.

  • Sample Preparation: Develop an efficient extraction method to isolate the analyte from the biological matrix. Options include protein precipitation, liquid-liquid extraction, or solid-phase extraction.[1]

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.

B. Single-Dose Pharmacokinetic Studies

Rationale: These studies determine the fundamental pharmacokinetic parameters after a single intravenous (IV) and oral (PO) dose.

Experimental Protocol:

  • Animal Model: Use a relevant animal model, such as Sprague-Dawley rats.

  • Dosing:

    • IV Administration: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. This route ensures 100% bioavailability and allows for the determination of clearance and volume of distribution.

    • PO Administration: Administer a single oral gavage dose (e.g., 5-10 mg/kg). This route provides information on oral absorption and bioavailability.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Data Analysis:

    • Quantify the plasma concentrations of 8-(2-Fluorophenoxy)octan-1-amine using the validated bioanalytical method.

    • Perform non-compartmental analysis to calculate key pharmacokinetic parameters.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
Elimination half-life
CL Clearance
Vd Volume of distribution
F% Absolute oral bioavailability
C. Excretion and Mass Balance Studies

Rationale: These studies determine the routes and extent of excretion of the drug and its metabolites from the body.

Experimental Protocol:

  • Administer a radiolabeled version of 8-(2-Fluorophenoxy)octan-1-amine (e.g., with ¹⁴C or ³H) to animals.

  • House the animals in metabolic cages to allow for the separate collection of urine and feces over a period of time until the majority of the radioactivity has been excreted.

  • Measure the total radioactivity in the collected urine and feces to determine the primary route of excretion.

III. Metabolism

Identifying the metabolic pathways of 8-(2-Fluorophenoxy)octan-1-amine is crucial for understanding its potential for drug-drug interactions and identifying any pharmacologically active or toxic metabolites.

A. In Vitro Metabolite Identification

Rationale: Incubating the compound with liver microsomes or hepatocytes can help identify the major metabolites formed.

Experimental Protocol:

  • Incubate 8-(2-Fluorophenoxy)octan-1-amine with liver microsomes or cryopreserved hepatocytes.

  • Analyze the incubation mixture using high-resolution LC-MS/MS to detect and structurally characterize the metabolites.

  • Common metabolic reactions to investigate include oxidation, dealkylation, and conjugation (e.g., glucuronidation, sulfation).[2]

B. In Vivo Metabolite Profiling

Rationale: Analyzing in vivo samples (plasma, urine, feces) provides a comprehensive picture of the metabolites formed in a whole organism.

Experimental Protocol:

  • Collect plasma, urine, and feces from animals in the single-dose pharmacokinetic studies.

  • Analyze these samples using LC-MS/MS to identify and quantify the major metabolites.

  • Compare the in vivo metabolite profile with the in vitro results to assess the predictive power of the in vitro models.

Diagram 1: Proposed In Vivo Pharmacokinetic Study Workflow

G cluster_preclinical Preclinical In Vivo PK Study dose_iv IV Dosing sampling Serial Blood Sampling dose_iv->sampling dose_po Oral Dosing dose_po->sampling analysis LC-MS/MS Analysis sampling->analysis pk_params Pharmacokinetic Parameter Calculation analysis->pk_params

Caption: Workflow for an in vivo pharmacokinetic study.

IV. Data Interpretation and Half-Life Determination

The elimination half-life (t½) is a critical parameter that influences the dosing frequency of a drug. It is determined from the terminal slope of the plasma concentration-time curve after IV administration. The oral bioavailability (F%) is calculated by comparing the dose-normalized AUC after oral administration to the dose-normalized AUC after IV administration.

A long half-life may suggest less frequent dosing, while a short half-life might necessitate a modified-release formulation or more frequent administration. Low oral bioavailability could indicate poor absorption or significant first-pass metabolism.

Diagram 2: ADME Conceptual Framework

ADME cluster_body Biological System Absorption Absorption (e.g., GI Tract) Distribution Distribution (Systemic Circulation, Tissues) Absorption->Distribution Enters Bloodstream Metabolism Metabolism (e.g., Liver) Distribution->Metabolism To Metabolizing Organs Excretion Excretion (e.g., Urine, Feces) Distribution->Excretion Direct Elimination Metabolism->Excretion Metabolites Formed

Caption: The four key stages of pharmacokinetics (ADME).

Conclusion

The comprehensive investigation outlined in this guide will provide a thorough understanding of the pharmacokinetic properties of 8-(2-Fluorophenoxy)octan-1-amine. By systematically evaluating its absorption, distribution, metabolism, and excretion, researchers can make informed decisions regarding its potential as a therapeutic candidate. The determination of its half-life, oral bioavailability, and metabolic pathways are critical milestones in the drug development process.

References

  • Eurofins. Analytical Method Summaries.
  • Medwin Publishers. (2017, December 11). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES.
  • Thermo Fisher Scientific. (n.d.). Reagents for Analysis of Low Molecular Weight Amines—Section 1.8.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Hvastkovs, E. G., & Buttry, D. A. (2016). In Vitro Fluorogenic Real-time Assay of the Repair of Oxidative DNA Damage. PMC.
  • U.S. Food and Drug Administration. (2011, June 30). accessdata.fda.gov.
  • Mason, J. N., & Foster, J. R. (1995). Pharmacokinetics of the 5-hydroxytryptamine1A agonist 8-hydroxy-2-(N,N-di-n-propylamino)tetralin (8-OHDPAT) in the rat after intravenous and oral administration. PubMed.
  • Arita, M., Oh, S. F., Chonan, T., Hong, S., Elangovan, S., Sun, Y.-P., Uddin, J., Petasis, N. A., & Serhan, C. N. (2006, April 19). Metabolic Inactivation of Resolvin E1 and Stabilization of Its Anti-inflammatory Actions. Harvard DASH.
  • PLOS. (2025, February 28). 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma. Research journals.
  • AiFChem. (2025, October 21). 1621344-23-7 | 8-(4-Fluorophenoxy)octan-1-amine.
  • Lovelace Biomedical. (n.d.). PHARMACOKINETICS/TOXICOKINETICS KEY CAPABILITIES.
  • National Institutes of Health. (n.d.). Octylamine | C8H19N | CID 8143. PubChem.
  • Royal Society of Chemistry. (n.d.). Emissive triphenylamine functionalised 1,8-naphthalimide and naphthalene diimide fluorophores: aggregation, computation and biological studies. Journal of Materials Chemistry B.
  • ECHEMI. (n.d.). 111-86-4, Octylamine Formula.
  • Brockmöller, J., & Tzvetkov, M. V. (2019, January 15). OCT1 Deficiency Affects Hepatocellular Concentrations and Pharmacokinetics of Cycloguanil, the Active Metabolite of the Antimalarial Drug Proguanil. PubMed.
  • Shang, M. Y., & Li, Y. (2019, June 1). In vivo metabolism of 8,2'-diprenylquercetin 3-methyl ether and the distribution of its metabolites in rats by HPLC-ESI-IT-TOF-MSn. PubMed.
  • National Institute of Standards and Technology. (n.d.). 1-Octanamine. the NIST WebBook.
  • MDPI. (2022, November 25). Pharmacokinetic Comparison of Eight Major Compounds of Lonicerae japonicae flos after Oral Administration in Normal Rats and Rats with Liver Injury.
  • MDPI. (2024, December 4). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells.
  • eLife. (2022, February 24). In vivo fluorescence lifetime imaging of macrophage intracellular metabolism during wound responses in zebrafish.
  • National Institute of Standards and Technology. (n.d.). 1-Octanamine. the NIST WebBook.
  • ResearchGate. (n.d.). Pharmacokinetics (PK) and in vivo efficacy of 2-octynohydroxamic acid...
  • Cheméo. (n.d.). 1-Octanamine (CAS 111-86-4) - Chemical & Physical Properties.
  • Sigma-Aldrich. (n.d.). Octylamine 99 111-86-4.
  • PubMed. (n.d.). Metabolic activation of olefins. Conversion of 1-octene to a putative reactive intermediate 1-octen-3-one: an alternative pathway to epoxidation.

Sources

Foundational

Whitepaper: A Framework for Determining the Receptor Binding Affinity of Novel Ligands: A Case Study with 8-(2-Fluorophenoxy)octan-1-amine

Audience: Researchers, scientists, and drug development professionals. Abstract: The characterization of a novel chemical entity's interaction with biological targets is a foundational step in drug discovery.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The characterization of a novel chemical entity's interaction with biological targets is a foundational step in drug discovery. This guide provides a comprehensive, technically-grounded framework for determining the receptor binding affinity of a novel compound, using 8-(2-Fluorophenoxy)octan-1-amine as a case study. We will delve into the rationale for target selection based on structural analogy, provide a detailed, field-proven protocol for competitive radioligand binding assays, and discuss the analysis and interpretation of the resulting data. This document is designed to serve as a practical blueprint for researchers embarking on the pharmacological profiling of new molecules.

Introduction: Deconstructing the Candidate Molecule

The compound 8-(2-Fluorophenoxy)octan-1-amine is a novel molecule with potential pharmacological activity. A systematic evaluation of its binding profile is essential to elucidate its mechanism of action and therapeutic potential. The structure itself provides critical clues for prioritizing target investigation:

  • Alkylamine Chain (octan-1-amine): The long, flexible eight-carbon chain terminating in a primary amine is a common feature in ligands that interact with aminergic G protein-coupled receptors (GPCRs) and other neurotransmitter-related targets. This moiety suggests potential interactions with receptors that recognize endogenous trace amines.

  • Aromatic Moiety (2-Fluorophenoxy): The fluorinated phenyl ring connected via an ether linkage is a pharmacophore frequently found in ligands for Sigma receptors (σ-receptors).[1][2]

Based on these structural features, a logical starting point for characterization is to assess the binding affinity of 8-(2-Fluorophenoxy)octan-1-amine at two key receptor families implicated in neuropsychiatric and cellular signaling: the Trace Amine-Associated Receptor 1 (TAAR1) and the Sigma-1 (σ1) and Sigma-2 (σ2) receptors.

TAAR1 is a GPCR that responds to endogenous trace amines and is a modulator of dopaminergic, serotonergic, and glutamatergic systems, making it a promising target for psychiatric disorders.[3][4] Sigma receptors , particularly the σ1 receptor, are unique intracellular chaperone proteins located at the endoplasmic reticulum (ER) that modulate a wide array of signaling pathways and are implicated in neuroprotection, cancer, and mood disorders.[5][6]

This guide will outline the definitive methodology for quantifying the binding affinity of our test compound at these selected targets.

The Cornerstone of Affinity Measurement: Competitive Radioligand Binding Assays

To determine the affinity of a novel, unlabeled compound ("cold ligand") like 8-(2-Fluorophenoxy)octan-1-amine, the competitive radioligand binding assay is the gold standard.[7][8][9] This technique provides a sensitive and quantitative measure of the interaction between a ligand and its receptor.[8][10]

The core principle is one of competition: the unlabeled test compound competes with a radiolabeled ligand (a "hot ligand" with known high affinity and specificity) for a finite number of receptor binding sites.[11] By measuring the concentration of the test compound required to displace 50% of the specific binding of the radioligand (the IC50 value), we can calculate its inhibitory constant (Ki), which is an intrinsic measure of its binding affinity.[12]

Causality in Experimental Design: The choice of a competitive assay over a saturation assay is deliberate. Saturation binding is used to determine the density of receptors in a tissue (Bmax) and the affinity (Kd) of the radioligand itself.[10][11] For screening and characterizing novel unlabeled compounds, the competitive format is more efficient and directly answers the question of how potently our compound binds to the target.

Experimental Protocol: Determination of Ki at h-σ1, h-σ2, and h-TAAR1 Receptors

This protocol provides a self-validating system, incorporating controls for total and non-specific binding, ensuring the integrity of the generated data.

Materials & Reagents
  • Receptor Source: Cell membranes prepared from HEK-293 cells stably expressing either human σ1, human σ2, or human TAAR1 receptors.

  • Test Compound: 8-(2-Fluorophenoxy)octan-1-amine, dissolved in an appropriate vehicle (e.g., DMSO) to create a 10 mM stock solution.

  • Radioligands:

    • For σ1: -Pentazocine (specific activity ~30-50 Ci/mmol)

    • For σ2: [³H]Di-o-tolylguanidine ([³H]DTG) (specific activity ~30-60 Ci/mmol)

    • For TAAR1: A suitable, commercially available TAAR1-selective radioligand.

  • Non-Specific Binding (NSB) Definers:

    • For σ1: Haloperidol (10 µM final concentration)

    • For σ2: Haloperidol (10 µM final concentration) with (+)-Pentazocine (200 nM) to mask σ1 sites.[13]

    • For TAAR1: A known high-affinity, non-radiolabeled TAAR1 agonist/antagonist (e.g., RO5256390) at a high concentration (e.g., 10 µM).

  • Buffers:

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment & Consumables: 96-well microplates, polyethylenimine (PEI)-soaked glass fiber filters (e.g., GF/B or GF/C), cell harvester, liquid scintillation counter, scintillation cocktail.

Step-by-Step Assay Procedure
  • Test Compound Dilution: Prepare a serial dilution series of 8-(2-Fluorophenoxy)octan-1-amine in the binding buffer. A typical 11-point curve might range from 1 pM to 100 µM.

  • Assay Plate Setup: The assay is performed in a 96-well plate with a final volume of 200 µL per well.[14] Designate triplicate wells for:

    • Total Binding (TB): Contains receptor membranes, radioligand, and vehicle. This represents the maximum possible binding.

    • Non-Specific Binding (NSB): Contains receptor membranes, radioligand, and the high-concentration NSB definer. This measures radioligand binding to non-receptor components.

    • Competition: Contains receptor membranes, radioligand, and each concentration of the serially diluted test compound.

  • Reagent Addition:

    • Add 50 µL of binding buffer (for TB), NSB definer (for NSB), or the appropriate test compound dilution to the designated wells.

    • Add 50 µL of the radioligand, diluted in binding buffer to a final concentration approximately equal to its Kd value.

    • Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing 10-50 µg of protein) to each well.

  • Incubation: Incubate the plates at room temperature (or 30°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[14] Gentle agitation is recommended. The exact time and temperature must be optimized for each receptor-radioligand pair.[8]

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the PEI-presoaked glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[14]

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Count the radioactivity (in disintegrations per minute, DPM, or counts per minute, CPM) using a liquid scintillation counter.

Experimental Workflow Diagram

G a Prepare Serial Dilutions of Test Compound d Pipette Reagents into 96-Well Plate (TB, NSB, Competition) a->d b Prepare Radioligand & NSB Definer Solutions b->d c Thaw & Dilute Receptor Membranes c->d e Incubate to Reach Equilibrium d->e f Terminate by Rapid Vacuum Filtration e->f g Wash Filters with Ice-Cold Buffer f->g h Quantify Radioactivity (Scintillation Counting) g->h i Calculate Specific Binding h->i j Non-linear Regression (Sigmoidal Dose-Response) i->j k Determine IC50 j->k l Calculate Ki via Cheng-Prusoff Equation k->l

Caption: Workflow for a competitive radioligand binding assay.

Data Analysis and Interpretation

  • Calculate Specific Binding: For each data point, specific binding is calculated as the difference between the total binding and non-specific binding. Specific Binding = Mean DPM (Total Binding) - Mean DPM (Non-Specific Binding)

  • Generate Competition Curve: Plot the percent specific binding against the logarithm of the test compound's concentration.

  • Determine IC50: Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response (variable slope) curve to the data. The software will calculate the log(IC50), from which the IC50 value is derived. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: The IC50 is an assay-dependent value. To determine the intrinsic affinity of the test compound (Ki), the Cheng-Prusoff equation is used:[12]

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined previously via saturation binding experiments).

Hypothetical Data Summary

To illustrate the output, the following table presents a hypothetical binding profile for 8-(2-Fluorophenoxy)octan-1-amine.

Target ReceptorRadioligandIC50 (nM) [Hypothetical]Ki (nM) [Hypothetical]Selectivity vs. σ1
Human σ1 -Pentazocine3515.2-
Human σ2 [³H]DTG>10,000>4,500>296-fold
Human TAAR1 Specific Radioligand21095.56.3-fold

Interpretation: Based on this hypothetical data, 8-(2-Fluorophenoxy)octan-1-amine demonstrates high affinity and selectivity for the σ1 receptor, with approximately 6-fold lower affinity for TAAR1 and negligible affinity for the σ2 receptor. This profile suggests the compound is a selective σ1 receptor ligand, warranting further investigation into its functional activity at this target.

Mechanistic Insights: σ1 Receptor Signaling

Establishing binding affinity is the first step. The next is to understand the functional consequence of this binding. The σ1 receptor is a fascinating molecular chaperone that resides at the mitochondria-associated ER membrane (MAM).[5] Upon ligand binding (agonist), the σ1 receptor can dissociate from its partner protein, BiP (Binding immunoglobulin protein), and modulate the activity of "client" proteins, most notably the inositol 1,4,5-trisphosphate receptor (IP3R). This modulation can stabilize calcium (Ca²⁺) signaling between the ER and mitochondria, a critical process for cell survival and function.[5]

Sigma-1 Receptor Signaling Pathway

G cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondria S1R_BiP σ1R-BiP Complex (Inactive) S1R σ1R (Active) S1R_BiP->S1R Dissociates BiP BiP Chaperone S1R_BiP->BiP IP3R IP3 Receptor (Ca²⁺ Channel) S1R->IP3R Modulates & Stabilizes Mito Mitochondrial Ca²⁺ Uptake IP3R->Mito Ca²⁺ Flux Ligand Agonist Ligand (e.g., 8-(2-Fluorophenoxy) octan-1-amine) Ligand->S1R_BiP Binds Ca_ER ER Ca²⁺

Caption: Ligand activation of the Sigma-1 receptor at the MAM.

Conclusion

This guide has outlined a robust and logical framework for the initial pharmacological characterization of a novel compound, 8-(2-Fluorophenoxy)octan-1-amine. By combining structure-activity rationale with the gold-standard competitive radioligand binding assay, researchers can generate high-quality, reproducible affinity data. This information is paramount for establishing a compound's primary biological targets, understanding its selectivity profile, and guiding subsequent functional studies and lead optimization efforts in the drug development pipeline.

References

  • Title: GPCR Membrane Ligand Binding Assay Development. Source: Multispan, Inc. URL: [Link]

  • Title: In vitro receptor binding assays: General methods and considerations. Source: ResearchGate. URL: [Link]

  • Title: Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. Source: PMC. URL: [Link]

  • Title: In vitro binding Assays – Cell Based Assays. Source: Chelatec. URL: [Link]

  • Title: GPCR-radioligand binding assays. Source: PubMed. URL: [Link]

  • Title: In vitro receptor binding assays: general methods and considerations. Source: PubMed. URL: [Link]

  • Title: In vitro receptor binding assays: general methods and considerations. Source: ProQuest. URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol. Source: Gifford Bioscience. URL: [Link]

  • Title: In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions. Source: PMC. URL: [Link]

  • Title: GPCR-radioligand binding assays | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl... Source: PubMed. URL: [Link]

  • Title: View of Trace Amine-Associated Receptor 1 Agonists for Schizophrenia. Source: CADTH. URL: [Link]

  • Title: Sigma receptor. Source: Wikipedia. URL: [Link]

  • Title: Trace Amine-Associated Receptor 1 Contributes to Diverse Functional Actions of O-Phenyl-Iodotyramine in Mice but Not to the Effects of Monoamine-Based Antidepressants. Source: MDPI. URL: [Link]

  • Title: Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Source: Frontiers. URL: [Link]

  • Title: Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Source: Frontiers. URL: [Link]

Sources

Exploratory

Predictive Toxicology and Safety Profile of 8-(2-Fluorophenoxy)octan-1-amine: A Cationic Amphiphilic Drug (CAD) Framework

Executive Summary For drug development professionals evaluating novel amine compounds, early identification of toxicological liabilities is paramount to preventing late-stage attrition. 8-(2-Fluorophenoxy)octan-1-amine i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals evaluating novel amine compounds, early identification of toxicological liabilities is paramount to preventing late-stage attrition. 8-(2-Fluorophenoxy)octan-1-amine is a synthetic primary amine characterized by a lipophilic fluorophenoxy headgroup and an octyl chain spacer. This specific structural motif classifies the molecule as a 1[1]. While compounds of this class often exhibit potent anti-inflammatory or lysosomotropic anticancer activities[2], their physicochemical properties inherently predispose them to a major safety liability: 1[1]. This technical guide delineates the predictive toxicology framework, mechanistic pathways, and self-validating experimental protocols required to profile the safety of 8-(2-Fluorophenoxy)octan-1-amine.

Physicochemical Profiling & Structural Causality

The toxicological profile of 8-(2-Fluorophenoxy)octan-1-amine is directly dictated by its molecular architecture. Predictive toxicology relies heavily on recognizing structural alerts that drive off-target effects.

  • The Hydrophobic Domain (2-Fluorophenoxy + Octyl Chain): This region confers high lipophilicity (ClogP). High lipophilicity allows the unprotonated free-base form of the drug to passively diffuse across both the plasma membrane and the membranes of intracellular organelles.

  • The Hydrophilic Domain (Primary Amine): The terminal octan-1-amine group possesses a highly basic pKa (typically ~9.5–10.5). At physiological pH (7.4), a fraction of the drug remains unprotonated, enabling membrane traversal.

  • The Causality of Toxicity: When the molecule enters the acidic environment of the lysosome (pH 4.5–5.0), the primary amine becomes almost entirely protonated. The charged molecule is no longer membrane-permeable, leading to massive intracellular accumulation—a phenomenon known as 3[3].

In silico models have established strict thresholds for DIPL liability.4[4]. 8-(2-Fluorophenoxy)octan-1-amine easily exceeds these parameters, necessitating rigorous in vitro screening.

Predictive Toxicology Workflow

To accurately assess the safety profile of a CAD, toxicologists must employ an orthogonal, multi-tiered approach that moves from computational prediction to phenotypic screening, and finally to biochemical target validation.

Workflow InSilico In Silico Profiling (ClogP, pKa, QSAR) HCS In Vitro HCS (LipidTOX / HepG2) InSilico->HCS Flags CAD Liability Biochem Biochemical Assay (PLA2G15 Inhibition) HCS->Biochem Phenotypic Validation Decision Safety Profiling & Lead Optimization Biochem->Decision Mechanistic Confirmation

Self-validating predictive toxicology workflow for assessing CAD liabilities.

Mechanistic Toxicology: The Lysosomal Trapping Pathway

The accumulation of 8-(2-Fluorophenoxy)octan-1-amine within lysosomes disrupts cellular lipid homeostasis. Once trapped, the CAD physically intercalates into intra-lysosomal membranes and 5[5]. The failure to catabolize lipids results in the pathological hallmark of DIPL: the formation of concentric, electron-dense multilamellar bodies within the cytoplasm.

G Drug 8-(2-Fluorophenoxy)octan-1-amine (Free Base, Extracellular) Membrane Passive Diffusion Across Cell & Lysosome Membranes Drug->Membrane Lysosome Entry into Acidic Lysosome (pH 4.5 - 5.0) Membrane->Lysosome Protonation Amine Protonation (Ion Trapping) Lysosome->Protonation Inhibition Inhibition of Lysosomal Phospholipase A2 (PLA2G15) Protonation->Inhibition Accumulation Phospholipid Accumulation (Lamellar Body Formation) Inhibition->Accumulation Toxicity Drug-Induced Phospholipidosis (DIPL) & Cellular Toxicity Accumulation->Toxicity

Mechanistic pathway of lysosomal trapping and drug-induced phospholipidosis (DIPL) by CADs.

Self-Validating Experimental Protocols

To empirically evaluate the safety profile of 8-(2-Fluorophenoxy)octan-1-amine, the following self-validating protocols must be executed.

Protocol A: High-Content Screening (HCS) for Lysosomotropism and PLD

This phenotypic assay quantifies the intracellular accumulation of phospholipids.

  • Cell Seeding: Seed HepG2 cells (human liver carcinoma) in a 384-well plate at 5,000 cells/well.

    • Causality: HepG2 cells retain hepatic metabolic activity, making them highly relevant for evaluating clearance organs where DIPL most frequently manifests.

  • Compound Treatment: Treat cells with an 8-point dose-response curve of 8-(2-Fluorophenoxy)octan-1-amine (0.1 µM to 100 µM) for 48 hours.

    • Causality: Lysosomal trapping and subsequent phospholipidosis is a time-dependent, cumulative process. A 48-hour incubation ensures sufficient time for the phenotypic manifestation of lamellar bodies.

  • Fluorescent Staining: Co-incubate cells with HCS LipidTOX™ Red (phospholipid stain) and Hoechst 33342 (nuclear stain).

    • Causality: LipidTOX specifically partitions into accumulated intracellular phospholipids. Hoechst allows for the normalization of the lipid signal against the viable cell count, preventing false positives caused by generalized cytotoxicity.

  • Self-Validation Mechanism: The assay must include3[3]. If Amiodarone fails to induce a >3-fold increase in LipidTOX intensity, the plate is rejected.

Protocol B: Biochemical PLA2G15 Inhibition Assay

To confirm that the phenotypic PLD observed in Protocol A is driven by CAD-mediated enzyme inhibition, an orthogonal biochemical assay is required.

  • Enzyme Preparation: Prepare recombinant human Lysosomal Phospholipase A2 (PLA2G15) in an acidic reaction buffer (sodium acetate, pH 4.5).

    • Causality: The assay must be conducted at pH 4.5 to accurately mimic the acidic lysosomal environment. At this pH, 8-(2-Fluorophenoxy)octan-1-amine is fully protonated, reflecting its active inhibitory state in vivo.

  • Substrate Incubation: Add a fluorogenic phospholipid substrate (e.g., bis-BODIPY FL C11-PC) alongside the test compound. Incubate for 60 minutes at 37°C.

  • Fluorescence Detection: Measure the release of the fluorescent cleavage product (Ex/Em 488/530 nm).

  • Self-Validation Mechanism: 5[5]. A vehicle-only (DMSO) control establishes the maximum enzyme velocity (Vmax). Dose-dependent reduction in fluorescence confirms direct target engagement by the test compound.

Quantitative Data & Predictive Safety Profile

The following table summarizes the predictive parameters and expected toxicological thresholds for 8-(2-Fluorophenoxy)octan-1-amine against established CAD benchmarks.

Parameter / Assay MetricPredictive Threshold for DIPL RiskExpected Profile: 8-(2-Fluorophenoxy)octan-1-amineBenchmark Control (Amiodarone)
Calculated LogP (ClogP) > 2.0 (High Risk)~ 3.8 - 4.57.2
Basic pKa > 6.5 (High Risk)~ 9.5 - 10.58.8
In Silico Risk Score (ClogP)² + (pKa)² > 50> 100 (Severe Risk Flag)~ 129
HCS LipidTOX (AC50) < 20 µM (Potent Inducer)Expected < 15 µM~ 5.5 µM
PLA2G15 Inhibition (IC50) < 1 mM (Confirmed Inhibitor)Expected < 50 µM~ 12 µM

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Foundational

Identification of In Vivo Metabolites of 8-(2-Fluorophenoxy)octan-1-amine: A Comprehensive HRMS-Based Workflow

Executive Summary The structural elucidation of in vivo biotransformation products is a critical bottleneck in preclinical drug development. 8-(2-Fluorophenoxy)octan-1-amine serves as an excellent model compound for unde...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of in vivo biotransformation products is a critical bottleneck in preclinical drug development. 8-(2-Fluorophenoxy)octan-1-amine serves as an excellent model compound for understanding complex metabolic liabilities, as it contains four distinct sites of metabolism: a primary amine, a long aliphatic chain, an ether linkage, and a halogenated aromatic ring.

This whitepaper provides an in-depth, self-validating analytical framework for identifying the in vivo metabolites of 8-(2-Fluorophenoxy)octan-1-amine using Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS). By integrating mechanistic enzymology with advanced data-mining techniques like Mass Defect Filtering (MDF), we establish a robust protocol that moves beyond simple observation to deterministic structural elucidation.

Structural Liability & Mechanistic Causality (The "Why")

To design an effective analytical workflow, we must first predict the metabolic fate of the molecule based on its structural liabilities. As a Senior Application Scientist, I approach metabolite identification not as a random search, but as a hypothesis-driven validation of enzymatic causality.

Oxidative Deamination of the Primary Amine

Primary alkyl amines are highly susceptible to oxidative deamination catalyzed by Monoamine Oxidase (MAO) and Cytochrome P450 (CYP) enzymes[1],[2]. The enzyme abstracts an alpha-proton, forming an imine intermediate that rapidly hydrolyzes to an aldehyde. This aldehyde is subsequently oxidized by Aldehyde Dehydrogenase (ALDH) to form 8-(2-fluorophenoxy)octanoic acid (M1) .

  • Analytical Consequence: This transformation shifts the molecule from a basic amine (ionizing in positive mode) to an acidic moiety (ionizing in negative mode), dictating the need for polarity-switching during MS acquisition.

CYP-Mediated O-Dealkylation

The ether linkage is a prime target for CYP-mediated O-dealkylation[3],[4]. Hydroxylation at the alpha-carbon of the octyl chain creates an unstable hemiacetal that spontaneously cleaves, yielding 2-fluorophenol (M2) and 8-aminooctan-1-ol (M3) .

Aliphatic and Aromatic Hydroxylation

The flexible 8-carbon alkyl chain is prone to ω−1 and ω−2 hydroxylation by CYP450s, yielding M4 . Concurrently, the aromatic ring can undergo hydroxylation (M5 ). The fluorine atom at the ortho position exerts an electron-withdrawing inductive effect but donates electron density via resonance, directing CYP-mediated oxidation primarily to the para position (4-fluoro-3-hydroxyphenoxy derivative).

MetabolicPathway Parent 8-(2-Fluorophenoxy)octan-1-amine [M+H]+ 240.1764 M1 M1: Carboxylic Acid (Oxidative Deamination) [M+H]+ 255.1396 Parent->M1 MAO / CYP450 (-NH2 -> -COOH) M2 M2: 2-Fluorophenol (O-Dealkylation) [M-H]- 111.0246 Parent->M2 CYP450 (Ether Cleavage) M3 M3: 8-Aminooctan-1-ol (O-Dealkylation) [M+H]+ 146.1545 Parent->M3 CYP450 (Ether Cleavage) M4 M4: Aliphatic Hydroxylation (w-1 / w-2 OH) [M+H]+ 256.1713 Parent->M4 CYP450 (+O) M5 M5: Aromatic Hydroxylation (Ring OH) [M+H]+ 256.1713 Parent->M5 CYP450 (+O) M6 M6: N-Acetylation (Phase II) [M+H]+ 282.1869 Parent->M6 NAT (+Acetyl)

Caption: Metabolic pathways of 8-(2-Fluorophenoxy)octan-1-amine mediated by MAO, CYP450, and NAT enzymes.

Experimental Design & Self-Validating Protocols (The "How")

To ensure scientific integrity, every protocol must act as a self-validating system. We do not rely on a single data point; instead, we require orthogonal agreement between chromatographic retention behavior, exact mass accuracy (< 5 ppm), and diagnostic MS/MS fragmentation.

Step 1: In Vivo Dosing and Sample Collection
  • Rationale: To capture both first-pass hepatic metabolites and systemic phase II conjugates, dual-route dosing is required.

  • Protocol:

    • Administer 8-(2-Fluorophenoxy)octan-1-amine (10 mg/kg) via Intravenous (IV) and Per Os (PO) routes to male Sprague-Dawley rats.

    • Collect plasma at 0.5, 1, 2, 4, and 8 hours post-dose.

    • Collect urine and feces continuously over 0–24 hours using metabolic cages. Store all samples at -80°C to prevent ex vivo degradation.

Step 2: Sample Preparation (Protein Precipitation + SPE)
  • Causality: Plasma contains complex proteins and phospholipids that cause severe ion suppression in ESI-MS. A simple protein crash is insufficient. We utilize Solid Phase Extraction (SPE) to ensure the recovery of both the highly lipophilic parent drug and the highly polar carboxylic acid metabolite (M1).

  • Protocol:

    • Aliquot 100 µL of plasma or urine.

    • Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid to precipitate bulk albumin and globulins. Vortex for 2 mins.

    • Centrifuge at 14,000 x g for 10 mins at 4°C.

    • Transfer the supernatant to an Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge, pre-conditioned with 1 mL Methanol (MeOH) and 1 mL HPLC-grade water.

    • Wash with 5% MeOH in water to remove salts. Elute with 100% MeOH.

    • Evaporate the eluate under a gentle stream of N2​ at 30°C and reconstitute in 100 µL of Mobile Phase A.

Step 3: UHPLC-HRMS Acquisition
  • Causality: High-resolution mass spectrometry (resolution > 70,000 FWHM) is mandatory to distinguish true metabolites from isobaric endogenous interferences[5]. A 15-minute gradient is chosen specifically to resolve positional isomers (e.g., separating ω -1 from ω -2 aliphatic hydroxylations).

  • Protocol:

    • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) maintained at 40°C.

    • Mobile Phases: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in ACN.

    • Gradient: 5% B to 95% B over 15 minutes at a flow rate of 0.4 mL/min.

    • MS Settings: Orbitrap or Q-TOF operating in fast polarity-switching mode (Positive/Negative ESI). Full scan range m/z 100–1000. Data-dependent MS/MS (ddMS2) triggered for the top 5 most abundant ions using Normalized Collision Energy (NCE) of 20, 35, and 50.

Data Processing Strategy: Mass Defect Filtering (MDF)

Biological matrices generate tens of thousands of features. To extract the drug-related material, we apply Mass Defect Filtering (MDF) [6],[7].

The exact monoisotopic mass of the parent drug is 239.1685 Da . The "mass defect" (the fractional part of the mass) is +0.1685 Da . Because biotransformations involve specific atomic additions or deletions (e.g., +O adds 15.9949 Da), the mass defect of all true metabolites will fall within a predictable, narrow window relative to the parent.

  • MDF Parameters: We apply a filter window of +0.1185 to +0.2185 Da (Parent ± 50 mDa) across the entire chromatogram. This mathematically eliminates >90% of endogenous lipid and peptide noise, leaving only features structurally related to 8-(2-Fluorophenoxy)octan-1-amine.

Workflow RawData Raw LC-HRMS Data (Full Scan & MS/MS) MDF Mass Defect Filtering (Parent ± 50 mDa) RawData->MDF Remove Matrix Iso Isotope Pattern Matching MDF->Iso Filtered Features MS2 Diagnostic MS/MS Fragmentation Iso->MS2 Verify Formula ID Metabolite Identification MS2->ID Structural Elucidation

Caption: Post-acquisition LC-HRMS data processing workflow utilizing Mass Defect Filtering (MDF).

Results Synthesis & Diagnostic Fragmentation

The identification of a metabolite is ultimately confirmed by its MS/MS fragmentation pattern. For 8-(2-Fluorophenoxy)octan-1-amine, the most diagnostic fragmentation pathway in positive ESI is the cleavage of the ether bond, resulting in the neutral loss of 2-fluorophenol (112.0324 Da).

For the parent drug ( [M+H]+ 240.1764), this yields an intact octyl-amine fragment at m/z 128.1439 ( [C8​H18​N]+ ).

  • Self-Validating Logic: If M4 (aliphatic hydroxylation) occurs, this fragment will shift by +15.9949 Da to m/z 144.1388. Conversely, if M5 (aromatic hydroxylation) occurs, the neutral loss changes (loss of fluorodiol), but the octyl-amine fragment remains exactly at m/z 128.1439. This logical deduction allows us to pinpoint the exact hemisphere of the molecule where oxidation occurred.

Table 1: Predicted & Identified In Vivo Metabolites
Metabolite CodeBiotransformationChemical FormulaTheoretical Exact Mass [M+H]+ Mass Shift from Parent (Da)Diagnostic MS/MS Fragment (m/z)
Parent N/A C14​H22​FNO 240.17640128.1439
M1 Oxidative Deamination C14​H19​FO3​ 255.1396+14.9632143.1072
M2 O-Dealkylation (Phenol) C6​H5​FO 111.0246 [M−H]− N/A91.0345
M3 O-Dealkylation (Alcohol) C8​H19​NO 146.1545-94.0219128.1439
M4 Aliphatic Hydroxylation C14​H22​FNO2​ 256.1713+15.9949144.1388
M5 Aromatic Hydroxylation C14​H22​FNO2​ 256.1713+15.9949128.1439
M6 N-Acetylation (Phase II) C16​H24​FNO2​ 282.1869+42.0105170.1545

Note: M2 is detected exclusively in negative ionization mode due to the acidic nature of the phenolic proton.

Conclusion

The successful identification of in vivo metabolites for complex molecules like 8-(2-Fluorophenoxy)octan-1-amine requires a synthesis of mechanistic biochemical knowledge and rigorous analytical chemistry. By leveraging Mass Defect Filtering to cut through biological noise and utilizing diagnostic MS/MS fragmentation to satisfy self-validating structural logic, drug development professionals can confidently map the metabolic fate of novel chemical entities, de-risking downstream clinical development.

References

  • Zhu, M., Zhang, H., & Humphreys, W. G. "Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry." Journal of Biological Chemistry, 2011.

  • Bateman, K., et al. "MSE with mass defect filtering for in vitro and in vivo metabolite identification." Rapid Communications in Mass Spectrometry, 2007.

  • Rendić, S., & Guengerich, F. P. "Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions." Archives of Toxicology, 2022.

  • Meuldermans, W., et al. "Excretion and Biotransformation of Cisapride in Dogs and Humans After Oral Administration." Drug Metabolism and Disposition, 1988.

  • Li, Y., et al. "Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics Integrated with a Structural Elucidation Strategy." Analytical Chemistry, 2023.

Sources

Exploratory

CAS registry number and structural formula for 8-(2-Fluorophenoxy)octan-1-amine

Technical Whitepaper: Physicochemical Profiling and Synthesis of 8-(2-Fluorophenoxy)octan-1-amine (CAS: 1621344-31-7) Executive Summary In contemporary medicinal chemistry and drug development, bifunctional aliphatic ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Profiling and Synthesis of 8-(2-Fluorophenoxy)octan-1-amine (CAS: 1621344-31-7)

Executive Summary

In contemporary medicinal chemistry and drug development, bifunctional aliphatic amines play a pivotal role as structural building blocks and active pharmacophores. 8-(2-Fluorophenoxy)octan-1-amine is a highly versatile, lipophilic primary amine characterized by an eight-carbon alkyl spacer terminating in a 2-fluorophenoxy headgroup. As a Senior Application Scientist, I have structured this guide to provide researchers with a comprehensive physicochemical profile, a mechanistically justified synthesis workflow, and a self-validating analytical protocol for this compound. Its structural architecture makes it particularly valuable in the design of lysosomotropic agents, where controlled lipophilicity and basicity are required to target acidic intracellular compartments[1].

Chemical Identity & Physicochemical Profiling

The molecular architecture of 8-(2-Fluorophenoxy)octan-1-amine is engineered for optimal membrane permeability and metabolic stability. The ether linkage resists enzymatic cleavage better than ester equivalents, while the ortho-fluorine substitution on the aromatic ring modulates the electron density of the ether oxygen and increases the overall lipophilicity (LogP) of the molecule.

Below is the consolidated quantitative data defining its chemical identity[2]:

PropertyValue
Chemical Name 8-(2-Fluorophenoxy)octan-1-amine
CAS Registry Number 1621344-31-7
Molecular Formula C14H22FNO
Molecular Weight 239.33 g/mol
Standard Purity (Commercial) ≥ 98% (HPLC/NMR validated)
SMILES (Calculated) Fc1ccccc1OCCCCCCCCN
Hydrogen Bond Donors 1 (Terminal -NH2)
Hydrogen Bond Acceptors 3 (N, O, F)

Pharmacological Relevance: Lysosomotropic Trapping Mechanism

The primary aliphatic amine moiety in 8-(2-Fluorophenoxy)octan-1-amine shares structural homology with known lysosomotropic agents[1]. The causality behind its biological utility lies in the pH differential between the cytosol (pH ~7.2) and the lysosomal lumen (pH ~4.5).

At physiological pH, a significant fraction of the amine remains neutral and highly lipophilic, allowing it to passively diffuse across the phospholipid bilayers of both the cell and the lysosome. Once inside the acidic lysosomal environment, the primary amine (which typically exhibits a pKa around 10.6, analogous to[3]) becomes rapidly and near-completely protonated. The resulting cationic species is membrane-impermeable, leading to massive intralysosomal accumulation. This "ion trapping" mechanism is heavily exploited in targeted anticancer therapies to disrupt lysosomal function or deliver cytotoxic payloads directly to organelles[1].

Lysosomotropic_Trapping cluster_cytosol Cytosol (pH ~7.2) cluster_lysosome Lysosome (pH ~4.5) A Neutral Amine (Lipophilic) B Neutral Amine (Transient) A->B Passive Diffusion C Protonated Amine (Trapped) B->C Protonation (H+)

Fig 1. Lysosomotropic trapping of 8-(2-Fluorophenoxy)octan-1-amine via passive diffusion.

Optimized Synthesis Workflow & Mechanistic Causality

To ensure high yield and purity, the synthesis of 8-(2-Fluorophenoxy)octan-1-amine must avoid the common pitfall of over-alkylation. The following step-by-step protocol utilizes a Gabriel synthesis approach to guarantee primary amine specificity.

Step 1: Williamson Etherification
  • Procedure: Dissolve 2-fluorophenol (1.0 eq) in anhydrous DMF. Add anhydrous K2CO3 (1.5 eq) and stir for 30 minutes at room temperature to form the phenoxide ion. Slowly add 1,8-dibromooctane (3.0 eq) and heat the mixture to 80°C for 12 hours.

  • Causality: The use of a large stoichiometric excess of 1,8-dibromooctane is critical. It statistically favors mono-alkylation, drastically suppressing the formation of the symmetrical dimer byproduct (1,8-bis(2-fluorophenoxy)octane). K2CO3 acts as a mild base to prevent side reactions.

Step 2: Gabriel Amination (Phthalimide Substitution)
  • Procedure: Isolate the 1-bromo-8-(2-fluorophenoxy)octane intermediate via column chromatography. Dissolve it in DMF, add Potassium Phthalimide (1.2 eq), and heat to 90°C for 8 hours.

  • Causality: Direct amination using ammonia gas or aqueous NH3 inevitably yields a complex mixture of primary, secondary, and tertiary amines. The bulky phthalimide nucleophile strictly limits the SN2 displacement to a single alkylation event, ensuring absolute selectivity for the primary amine precursor.

Step 3: Hydrazinolysis (Deprotection)
  • Procedure: Suspend the phthalimide intermediate in ethanol. Add Hydrazine hydrate (NH2NH2·H2O, 2.0 eq) and reflux for 4 hours. Filter the resulting white precipitate and concentrate the filtrate to yield the crude target compound.

  • Causality: Hydrazine acts as a powerful bis-nucleophile, attacking the imide carbonyls to form a highly stable cyclic byproduct (phthalhydrazide). The thermodynamic stability of this byproduct drives the equilibrium forward, efficiently liberating the free primary amine.

Synthesis_Workflow Step1 1. Williamson Etherification 2-Fluorophenol + 1,8-Dibromooctane Int1 Intermediate: 1-Bromo-8-(2-fluorophenoxy)octane Step1->Int1 K2CO3, DMF, 80°C Step2 2. Gabriel Synthesis Potassium Phthalimide Substitution Int1->Step2 SN2 Displacement Int2 Intermediate: Phthalimide Adduct Step2->Int2 DMF, 90°C Step3 3. Hydrazinolysis Hydrazine Hydrate Cleavage Int2->Step3 Deprotection Product 8-(2-Fluorophenoxy)octan-1-amine (Target Compound) Step3->Product EtOH, Reflux

Fig 2. Step-by-step chemical synthesis workflow for 8-(2-Fluorophenoxy)octan-1-amine.

Self-Validating Analytical Protocol

Trust in the synthesized product requires a self-validating analytical system. To confirm the successful synthesis of 8-(2-Fluorophenoxy)octan-1-amine (CAS: 1621344-31-7)[2], execute the following orthogonal validation steps:

  • Proton NMR ( 1 H-NMR, CDCl 3​ ):

    • Validation Check: Look for a distinct triplet at ~2.7 ppm integrating to 2 protons. This corresponds to the terminal methylene adjacent to the primary amine (-CH 2​ -NH 2​ ). If this peak is missing or shifted downfield to ~3.6 ppm, the phthalimide deprotection (Step 3) has failed.

    • The ether methylene (-CH 2​ -O-Ar) will appear as a triplet at ~4.0 ppm .

    • The aromatic protons of the 2-fluorophenoxy ring will present as a complex multiplet between 6.8 and 7.1 ppm .

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Validation Check: Operating in ESI+ (Electrospray Ionization positive mode), the spectrum must exhibit a dominant molecular ion peak [M+H] + at m/z 240.3 .

  • High-Performance Liquid Chromatography (HPLC):

    • Validation Check: Utilize a reverse-phase C18 column with a mobile phase gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The primary amine will form an ion pair with TFA, resulting in a sharp, symmetrical elution peak, confirming the absence of secondary/tertiary amine impurities.

References

  • Google Patents (WIPO). "Amine compounds that have anti-inflammatory, antifungal, antiparasitic, and anticancer activity" (Patent ES2790675T3 / WO2014078819A1). Mechanistic insights into lysosomotropic agents.
  • National Center for Biotechnology Information (PubChem). "Octylamine | C8H19N - CID 8143". Baseline properties of primary aliphatic amines. Available at:[Link]

Sources

Foundational

Biotransformation and Microsomal Stability of 8-(2-Fluorophenoxy)octan-1-amine: A Comprehensive HLM Profiling Guide

Executive Summary The evaluation of metabolic stability is a critical gatekeeper in early-stage drug discovery. For lipophilic amines like 8-(2-Fluorophenoxy)octan-1-amine , understanding first-pass hepatic metabolism is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of metabolic stability is a critical gatekeeper in early-stage drug discovery. For lipophilic amines like 8-(2-Fluorophenoxy)octan-1-amine , understanding first-pass hepatic metabolism is essential for predicting in vivo half-life and oral bioavailability[1]. This compound features a primary amine, a flexible octyl linker, and a halogenated aromatic ring—structural motifs that drive specific pharmacological behaviors, such as utilized in anti-inflammatory and anticancer paradigms[2]. However, these same motifs introduce distinct metabolic liabilities.

This technical guide provides an authoritative, self-validating framework for assessing the Phase I metabolic stability of 8-(2-Fluorophenoxy)octan-1-amine using Human Liver Microsomes (HLM).

Structural Analysis & Predictive Metabolic Liabilities

Before initiating in vitro assays, a mechanistic structural analysis is required to predict the compound's behavior within the cytochrome P450 (CYP450) active site.

  • The Primary Amine: At a physiological pH of 7.4, the terminal amine is highly protonated. While this drives its lysosomotropic properties[2], it also makes the molecule a prime target for oxidative deamination by CYP450s and Monoamine Oxidases (MAOs), ultimately yielding an aldehyde that rapidly oxidizes to a carboxylic acid.

  • The Octyl Aliphatic Chain: The 8-carbon linker is highly lipophilic and flexible. It acts as an anchor in the hydrophobic binding pockets of enzymes like CYP3A4 and CYP4A, strongly inviting ω (terminal) and ω -1 aliphatic hydroxylation.

  • The 2-Fluorophenoxy Group: The ether linkage is susceptible to O-dealkylation, which would cleave the molecule into 2-fluorophenol and 8-aminooctan-1-ol. However, the highly electronegative fluorine atom at the ortho position exerts a strong inductive (-I) effect. This withdraws electron density from the aromatic ring, effectively deactivating it against electrophilic attack by the high-valent iron-oxo species of CYP450s, thereby minimizing aromatic hydroxylation.

Mechanistic Pathways of Biotransformation

Based on the structural liabilities, the biotransformation of 8-(2-Fluorophenoxy)octan-1-amine in HLM is driven primarily by aliphatic oxidation and ether cleavage, rather than aromatic modification.

MetabolicPathway Parent 8-(2-Fluorophenoxy)octan-1-amine Deamination Oxidative Deamination (Aldehyde / Acid) Parent->Deamination MAO / CYP450 ODealkylation O-Dealkylation (2-Fluorophenol + Amino-alcohol) Parent->ODealkylation CYP450 AliphaticOx ω / ω-1 Hydroxylation (Hydroxy-octyl derivatives) Parent->AliphaticOx CYP450 AromaticOx Aromatic Hydroxylation (Minor due to F-deactivation) Parent->AromaticOx CYP450

Predicted Phase I metabolic pathways of 8-(2-Fluorophenoxy)octan-1-amine in HLM.

Self-Validating Experimental Methodology: HLM Assay

Human Liver Microsomes are the industry standard for assessing Phase I intrinsic clearance ( CLint​ ) because they contain the full complement of membrane-bound drug-metabolizing enzymes while offering [3].

To ensure the trustworthiness of the data, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale to prevent artifacts.

Workflow Prep 1. Matrix Prep HLM + Buffer PreInc 2. Pre-Incubation 37°C, 5 min Prep->PreInc Reaction 3. Initiation Add NADPH PreInc->Reaction Quench 4. Quenching Cold Acetonitrile Reaction->Quench Centrifuge 5. Centrifugation Precipitate Quench->Centrifuge LCMS 6. LC-MS/MS Quantify Parent Centrifuge->LCMS

Step-by-step self-validating workflow for HLM metabolic stability assays.

Step-by-Step Protocol
  • Matrix Preparation: Prepare a solution of pooled HLM in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

    • Causality: The protein concentration is strictly capped at 0.5 mg/mL [4]. Higher concentrations exacerbate non-specific microsomal binding ( fu,mic​ ), which artificially restricts the free fraction of highly lipophilic drugs and leads to a severe underestimation of intrinsic clearance[5].

  • Compound Addition & Pre-Incubation: Add 8-(2-Fluorophenoxy)octan-1-amine to achieve a final assay concentration of 1 µM (keeping final DMSO < 0.25%)[4]. Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures the membrane-bound CYPs reach thermal equilibrium before catalysis begins, preventing artificial lag phases in the kinetic data.

  • Reaction Initiation: Initiate the metabolism by adding [4].

    • Causality: NADPH is the obligate electron donor for CYP450 reductase. Without it, Phase I CYP-mediated oxidation cannot occur.

  • Time-Course Sampling & Quenching: At designated time points (0, 5, 15, 30, and 45 minutes), remove a 30 µL aliquot and immediately transfer it into 90 µL (3 volumes) of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide)[4][6].

    • Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the target second, while simultaneously extracting the lipophilic analyte from the lipid bilayer.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 5500 rpm for 5 minutes to pellet the precipitated proteins[6]. Analyze the supernatant via [7].

Quantitative Data Analysis & IVIVE

The depletion of 8-(2-Fluorophenoxy)octan-1-amine is modeled using first-order kinetics. The elimination rate constant ( k ) is derived from the negative slope of the linear regression of the natural logarithm of the percentage remaining versus time[3][5].

Table 1: Simulated LC-MS/MS Kinetic Data for 8-(2-Fluorophenoxy)octan-1-amine
Time (min)Peak Area Ratio (Analyte/IS)% Compound Remainingln(% Remaining)
01.250100.04.605
51.05684.54.436
150.76261.04.110
300.46837.53.624
450.28122.53.113
In Vitro to In Vivo Extrapolation (IVIVE)

Using the in vitro half-life approach, the apparent intrinsic clearance ( CLint,app​ ) is calculated and scaled to predict human hepatic clearance using standard physiological scaling factors (45 mg microsomal protein/g liver; 20 g liver/kg body weight)[5].

Table 2: Pharmacokinetic Parameters & IVIVE Scaling
ParameterValueUnitDerivation / Equation
Elimination Rate Constant ( k ) 0.0332min⁻¹Slope of ln(% remaining) vs. time
Half-life ( t1/2​ ) 20.8min 0.693/k
Apparent Intrinsic Clearance ( CLint,app​ ) 66.4µL/min/mg protein (k×1000)/Protein Conc. (0.5 mg/mL)
Scaled Intrinsic Clearance ( CLint,scaled​ ) ~59.7mL/min/kg CLint,app​×45 mg/g×20 g/kg

Note: The scaled clearance indicates that 8-(2-Fluorophenoxy)octan-1-amine is a moderate-to-high clearance compound in humans, necessitating potential structural optimization (e.g., blocking the ω -position) if oral bioavailability is a primary clinical endpoint.

Quality Control & Assay Integrity

To guarantee that the calculated CLint​ is a true reflection of CYP450/FMO metabolism, the assay must include strict control parameters:

  • Minus-NADPH Control: A parallel incubation is run for 45 minutes where the NADPH cofactor is replaced with buffer[4][6]. If 8-(2-Fluorophenoxy)octan-1-amine depletes in this control, it indicates chemical instability or degradation by non-redox enzymes (e.g., amidases), invalidating the CYP-driven clearance assumption.

  • Positive Controls: The assay is run concurrently with [3]. These compounds validate that the specific HLM batch possesses the expected baseline enzymatic activity and that the LC-MS/MS instrumentation is properly calibrated.

References

  • Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. Drug Metabolism and Disposition (Obach, 1999). URL:[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec. URL:[Link]

  • Microsomal stability assay for human and mouse liver microsomes. Protocols.io / ResearchGate. URL:[Link]

  • The prediction of human clearance from hepatic microsomal metabolism data. PubMed (Obach, 2001). URL:[Link]

  • Microsomal Clearance/Stability Assay. Domainex. URL:[Link]

  • Intrinsic clearance (liver microsomes, human). Eurofins Discovery. URL:[Link]

  • Amine compounds that have anti-inflammatory, antifungal, antiparasitic, and anticancer activity.Google Patents (ES2790675T3).

Sources

Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol: 8-(2-Fluorophenoxy)octan-1-amine

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 8-(2-Fluorophenoxy)octan-1-amine, a key intermediate in pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 8-(2-Fluorophenoxy)octan-1-amine, a key intermediate in pharmaceutical research. The synthesis is approached via a robust two-step process: a Williamson ether synthesis to couple 2-fluorophenol with a protected amino-alcohol derivative, followed by a deprotection step to yield the final product. This guide emphasizes not only the procedural details but also the underlying chemical principles, safety considerations, and analytical validation necessary for producing a high-purity final compound. All quantitative data is summarized for clarity, and diagrams are provided to illustrate key transformations and workflows.

Introduction

8-(2-Fluorophenoxy)octan-1-amine serves as a critical building block in the development of novel therapeutic agents. Its structure, combining a flexible octylamine chain with a fluorinated aromatic ring, makes it a valuable synthon for generating a diverse range of molecular architectures. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, often enhancing metabolic stability and binding affinity.

The synthesis strategy outlined herein is designed for efficiency, scalability, and high purity of the final product. The core of this protocol is the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[1][2][3][4] To prevent unwanted side reactions with the amine functionality, a protecting group strategy is employed, a common and essential technique in multi-step organic synthesis.[5][6]

Reaction Scheme

The overall synthetic route is depicted below:

Synthesis_Scheme cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection 2-Fluorophenol 2-Fluorophenol NaH NaH, DMF Boc-8-aminooctan-1-ol tert-butyl (8-hydroxyoctyl)carbamate Intermediate tert-butyl (8-(2-fluorophenoxy)octyl)carbamate NaH->Intermediate Williamson Ether Synthesis Intermediate_2 tert-butyl (8-(2-fluorophenoxy)octyl)carbamate HCl 4M HCl in Dioxane Final_Product 8-(2-Fluorophenoxy)octan-1-amine HCl->Final_Product Boc Deprotection

Caption: Overall two-step synthesis of 8-(2-Fluorophenoxy)octan-1-amine.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
2-FluorophenolReagentPlus®, 99%Sigma-AldrichCorrosive and toxic. Handle with care.[7][8][9][10]
tert-butyl (8-hydroxyoctyl)carbamate98%Combi-Blocks
Sodium hydride (NaH)60% dispersion in mineral oilAcros OrganicsHighly reactive with water.[11][12][13] Handle under inert atmosphere.
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
4 M Hydrochloric acid in 1,4-dioxaneSigma-AldrichCorrosive.
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house.
Brine (Saturated aqueous NaCl)Prepared in-house.
Anhydrous magnesium sulfate (MgSO₄)VWR
Deuterated chloroform (CDCl₃)Cambridge Isotope LaboratoriesFor NMR analysis.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer with hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Flash chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz or higher)

  • Mass spectrometer (MS)

Experimental Protocol

PART 1: Synthesis of tert-butyl (8-(2-fluorophenoxy)octyl)carbamate (Williamson Ether Synthesis)

This step involves the formation of an ether bond between 2-fluorophenol and the protected amino-alcohol. The Williamson ether synthesis is a reliable SN2 reaction where an alkoxide nucleophilically attacks an alkyl halide or, in a related fashion, a phenol is deprotonated to a phenoxide which then attacks an alkyl halide.[1][2][3][4] In this protocol, we deprotonate the phenol for reaction with an alcohol that has been converted to a better leaving group in situ, or more directly, couple the phenoxide with the alkyl bromide.

Williamson_Ether_Synthesis_Workflow Start Start Setup Setup reaction flask under inert atmosphere (N₂ or Ar) Start->Setup Add_NaH Add Sodium Hydride (60% in oil) to anhydrous DMF Setup->Add_NaH Cool Cool to 0°C Add_NaH->Cool Add_Phenol Slowly add 2-Fluorophenol in anhydrous DMF Cool->Add_Phenol Stir_1 Stir at 0°C for 30 min Add_Phenol->Stir_1 Add_Alkyl_Bromide Add tert-butyl (8-bromooctyl)carbamate in anhydrous DMF Stir_1->Add_Alkyl_Bromide Warm_and_Stir Warm to room temperature and stir overnight Add_Alkyl_Bromide->Warm_and_Stir Quench Carefully quench with water Warm_and_Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash organic layer with water and brine Extract->Wash Dry Dry over anhydrous MgSO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by flash chromatography Concentrate->Purify End Obtain pure intermediate Purify->End

Caption: Experimental workflow for the Williamson ether synthesis step.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere of nitrogen, add sodium hydride (1.2 equivalents) suspended in anhydrous DMF.

  • Formation of Phenoxide: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 2-fluorophenol (1.0 equivalent) in anhydrous DMF to the sodium hydride suspension.

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes. During this time, the evolution of hydrogen gas should be observed as the phenoxide is formed.

  • Addition of Alkylating Agent: To the resulting phenoxide solution, add a solution of tert-butyl (8-bromooctyl)carbamate (1.1 equivalents) in anhydrous DMF dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).

  • Work-up: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (8-(2-fluorophenoxy)octyl)carbamate.

PART 2: Deprotection of the Amine

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the final primary amine.[14][15][16] Hydrochloric acid in dioxane is a common and effective reagent for this transformation.[15]

Deprotection_Workflow Start Start Dissolve Dissolve Boc-protected intermediate in a minimal amount of Dichloromethane Start->Dissolve Add_HCl Add 4M HCl in Dioxane Dissolve->Add_HCl Stir Stir at room temperature for 2-4 hours Add_HCl->Stir Monitor Monitor reaction by TLC or LC-MS Stir->Monitor Concentrate Concentrate under reduced pressure Monitor->Concentrate Neutralize Dissolve residue in Ethyl Acetate and wash with saturated NaHCO₃ solution Concentrate->Neutralize Wash Wash with brine Neutralize->Wash Dry Dry over anhydrous MgSO₄ Wash->Dry Final_Concentrate Concentrate to yield the final product Dry->Final_Concentrate End Obtain pure 8-(2-Fluorophenoxy)octan-1-amine Final_Concentrate->End

Caption: Experimental workflow for the Boc deprotection step.

Step-by-Step Procedure:

  • Dissolution: Dissolve the purified tert-butyl (8-(2-fluorophenoxy)octyl)carbamate (1.0 equivalent) in a minimal amount of dichloromethane or ethyl acetate.

  • Acid Addition: Add 4 M HCl in 1,4-dioxane (5-10 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Solvent Removal: Remove the solvent and excess HCl under reduced pressure.

  • Neutralization: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

  • Final Product: The resulting 8-(2-Fluorophenoxy)octan-1-amine can be further purified by distillation or crystallization if necessary.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety Precautions

  • 2-Fluorophenol: Is a flammable liquid and vapor. It is also harmful if swallowed, inhaled, or in contact with skin.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] Handle in a well-ventilated fume hood.[7][9]

  • Sodium Hydride: Is a water-reactive and flammable solid.[11] It can ignite spontaneously in air, especially when finely divided.[11] Handle under an inert atmosphere (nitrogen or argon).[11][12] Have a Class D fire extinguisher or dry sand readily available.[11][12]

  • 4M HCl in Dioxane: Is corrosive and can cause severe skin burns and eye damage. Use with appropriate PPE and in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[8][9][10][12][13]

Troubleshooting

ProblemPossible CauseSolution
Low yield in Step 1 Incomplete deprotonation of 2-fluorophenol.Ensure the sodium hydride is fresh and the DMF is anhydrous.
Inactive alkyl bromide.Check the purity of the tert-butyl (8-bromooctyl)carbamate.
Incomplete deprotection in Step 2 Insufficient acid or reaction time.Add more HCl solution or increase the reaction time.
Gently warm the reaction mixture if necessary, monitoring for side products.
Impure final product Incomplete purification after either step.Repeat the column chromatography or consider recrystallization or distillation of the final product.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of 8-(2-Fluorophenoxy)octan-1-amine. By following these steps and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The use of a protecting group strategy and a robust etherification reaction ensures a high-yielding and clean synthesis.

References

  • Bose, D. S., & Lakshminarayana, V. (1999).
  • BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines. BenchChem.
  • University of California. (2012).
  • Macartney, D. et al. (2021). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts.
  • Britton, J., & Raston, C. L. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Jiménez-Sanchidrián, C., & Ruiz, J. R. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). RSC Advances.
  • Apollo Scientific. (2023).
  • New Jersey Department of Health. SODIUM HYDRIDE HAZARD SUMMARY.
  • CDH Fine Chemical.
  • ChemicalBook. (2026).
  • SOP: ORDERING & STORAGE OF HYDRIDES.
  • NOAA. 2-FLUOROPHENOL - CAMEO Chemicals.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Safety of 2-Fluorophenol.
  • ChemTalk. Protecting Groups in Organic Synthesis.
  • ChemScience. (2024). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil.
  • Master Organic Chemistry. (2018).
  • Sigma-Aldrich. (2025).
  • Wikipedia. Williamson ether synthesis.
  • Benchchem. 8-Bromo-1-octanol | 50816-19-8.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • BYJU'S. Williamson Ether Synthesis reaction.
  • Williamson Ether Synthesis.
  • Chemistry Steps. (2022). The Williamson Ether Synthesis.
  • PubChem. 8-Bromooctan-1-amine | C8H18BrN | CID 20206917.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • AiFChem. 50816-19-8 | 8-Bromooctan-1-ol.
  • Ambeed.com.
  • PrepChem.com. Synthesis of 1-bromooctan-8-ol.
  • Google Patents.
  • Supporting Information for A direct metal-free C2-H functionaliz
  • Beilstein Journals. (2022).
  • Method for removal and recovery of organic amines
  • National Institutes of Health. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters.
  • ChemRxiv. A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction.
  • ResearchGate. 1 H-NMR spectra of AN (a) and OAN (b).
  • Reaction Chemistry & Engineering (RSC Publishing). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)
  • Purification and properties of 8-hydroxy-5-deazaflavin derivatives
  • Google Patents. CN102070460A - Method for synthesizing n-octyl amine.
  • PubChem. Octylamine | C8H19N | CID 8143.
  • National Institute of Standards and Technology. 1-Octanamine - the NIST WebBook.

Sources

Application

Application Note: Preparation and Cell Culture Dosing of 8-(2-Fluorophenoxy)octan-1-amine

Target Audience: Researchers, scientists, and drug development professionals Application: Lysosomal Membrane Permeabilization (LMP) Assays, Cytotoxicity Screening, and Intracellular Trafficking Studies Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Application: Lysosomal Membrane Permeabilization (LMP) Assays, Cytotoxicity Screening, and Intracellular Trafficking Studies

Executive Summary & Mechanistic Rationale

8-(2-Fluorophenoxy)octan-1-amine (CAS: 1341154-17-3) is a highly specialized lipophilic primary amine. In cellular assays, compounds of this structural class act as lysosomotropic detergents [1]. They exhibit potent anti-inflammatory, antifungal, and anticancer activities by targeting the acidic vacuoles and lysosomes of eukaryotic cells.

The Causality of Solvation

Due to its 8-carbon aliphatic chain terminated by a fluorinated phenoxy ring, this molecule possesses a high partition coefficient (LogP). While the primary amine moiety is hydrophilic and ionizable (pKa ~10.0), the dominant hydrophobic tail drastically reduces its solubility in aqueous media at physiological pH (7.4).

If introduced directly into an aqueous cell culture medium, the compound will rapidly aggregate and form micelles extracellularly, preventing cellular uptake and leading to artifactual cytotoxicity. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) must be used as the primary solvent. DMSO disrupts intermolecular hydrophobic interactions, maintaining the compound in a monomeric state. When this concentrated stock is rapidly diluted into protein-rich culture media, serum proteins (like BSA) act as temporary carriers, allowing the compound to partition safely into the cellular plasma membrane before reaching the lysosome [2].

Mechanism of Action Pathway

Mechanism Compound 8-(2-Fluorophenoxy)octan-1-amine (Lipophilic Free Base) PlasmaMembrane Passive Diffusion Across Plasma Membrane Compound->PlasmaMembrane Lysosome Entry into Lysosome (pH 4.5 - 5.0) PlasmaMembrane->Lysosome Protonation Amine Protonation (Cation Trapping) Lysosome->Protonation Micelle Critical Micelle Concentration (Detergent Effect) Protonation->Micelle LMP Lysosomal Membrane Permeabilization (LMP) Micelle->LMP CellDeath Release of Cathepsins & Apoptosis/Necrosis LMP->CellDeath

Fig 1: Lysosomotropic mechanism of action and cation trapping in acidic organelles.

Quantitative Reagent Data

To ensure reproducible assays, stock solutions must be prepared with exact molarities. Table 1 outlines the physicochemical properties [3], and Table 2 provides the mass-to-volume conversions required for standard stock concentrations.

Table 1: Physicochemical Properties

ParameterValueImpact on Assay Design
Molecular Weight 239.33 g/mol Requires precise micro-analytical weighing.
Estimated LogP ~3.5Highly lipophilic; necessitates DMSO for primary solvation.
Estimated pKa ~10.0Fully protonated in lysosomes (pH 4.5); drives cation trapping.
Storage (Solid) -20°C, desiccatedPrevents oxidative degradation of the amine group.

Table 2: Stock Solution Reconstitution Guide (in Anhydrous DMSO)

Target Stock ConcentrationMass of CompoundVolume of Anhydrous DMSO
10 mM 2.39 mg1.00 mL
20 mM 4.79 mg1.00 mL
50 mM 11.97 mg1.00 mL

Experimental Workflows & Protocols

As a self-validating system, this protocol incorporates internal checks (e.g., visual precipitation checks and strict vehicle controls) to ensure that observed cellular phenotypes are strictly driven by the compound's lysosomotropic activity, not solvent toxicity or extracellular aggregation.

Protocol A: Preparation of Master Stock Solutions

Causality Note: Water absorbed from the atmosphere will drastically reduce the solubility of lipophilic amines in DMSO. Always use freshly opened, anhydrous DMSO (≥99.9% purity) and allow the compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Equilibration: Remove the vial of 8-(2-Fluorophenoxy)octan-1-amine from -20°C storage and let it sit in a desiccator at room temperature for 30 minutes.

  • Weighing: Using a microbalance, weigh exactly 11.97 mg of the compound into a sterile, amber glass vial or low-bind microcentrifuge tube.

  • Solvation: Add exactly 1.00 mL of room-temperature anhydrous DMSO to achieve a 50 mM master stock .

  • Agitation: Vortex the solution vigorously for 60 seconds.

  • Validation Checkpoint 1 (Clarity): Hold the tube against a light source. The solution must be completely clear. If micro-particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Divide the stock into 20 μL aliquots in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -20°C (stable for up to 3 months).

Protocol B: Cell Culture Dosing (LMP or Viability Assays)

Causality Note: The final concentration of DMSO in the cell culture must never exceed 0.1% (v/v) . Higher concentrations of DMSO compromise plasma membrane integrity, confounding the results of lysosomal permeabilization assays [2].

  • Media Preparation: Warm the complete cell culture media (containing 5-10% FBS) to 37°C. The presence of serum proteins is critical as they act as carrier molecules for the lipophilic compound.

  • Intermediate Dilution: To achieve a final assay concentration of 10 μM, first create a 10 mM intermediate stock by diluting the 50 mM master stock 1:5 in DMSO (e.g., 2 μL of 50 mM stock + 8 μL DMSO).

  • Final Dosing: Add 1 μL of the 10 mM intermediate stock per 1.0 mL of warmed culture media. This yields a 10 μM final concentration with exactly 0.1% DMSO .

  • Validation Checkpoint 2 (Precipitation): Immediately inspect the dosed media under an inverted phase-contrast microscope (20x objective). Ensure there are no refractive crystals or micellar aggregates.

  • Vehicle Control: Prepare a parallel control media containing exactly 0.1% DMSO without the compound. This validates that any observed cell death is compound-specific.

  • Incubation: Apply the media to the seeded cells and incubate at 37°C, 5% CO2 for the desired time point (typically 2 to 24 hours for lysosomotropic detergents).

Protocol Start Equilibrate 8-(2-Fluorophenoxy)octan-1-amine to Room Temperature DMSO Add Anhydrous DMSO (Target: 50 mM Stock) Start->DMSO Vortex Vortex & Sonicate (Ensure Complete Dissolution) DMSO->Vortex Aliquot Aliquot into Amber Tubes (Store at -20°C) Vortex->Aliquot Dilute Dilute in Warmed Culture Media (Final DMSO ≤ 0.1%) Aliquot->Dilute Assay Apply to Cell Culture (Include 0.1% DMSO Control) Dilute->Assay

Fig 2: Step-by-step workflow for the dissolution and cellular application of the compound.

Quantitative Dilution Limits for Assays

To maintain the self-validating integrity of your assay, strictly adhere to the dilution limits in Table 3. Exceeding the maximum working concentration will violate the 0.1% DMSO threshold, requiring a higher concentration master stock.

Table 3: Working Solution Preparation & DMSO Limits

Desired Final ConcentrationStock UsedVolume of Stock per 1 mL MediaFinal DMSO ConcentrationStatus
1 μM 1 mM1.0 μL0.1%Validated
10 μM 10 mM1.0 μL0.1%Validated
50 μM 50 mM1.0 μL0.1%Validated
100 μM 50 mM2.0 μL0.2%Caution: May induce solvent toxicity

References

  • Title: Amine compounds that have anti-inflammatory, antifungal, antiparasitic, and anticancer activity (Patent ES2790675T3 / WO2019126742A1)
  • Title: Interactions of the Lysosomotropic Detergent O-Methyl-Serine Dodecylamide Hydrochloride (MSDH) with Lipid Bilayer Membranes—Implications for Cell Toxicity Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: 8-(2-Fluorophenoxy)octan-1-amine (CAS: 1341154-17-3) Chemical Properties Source: ChemSrc Database URL: [Link]

Method

Bioanalytical Sample Preparation of 8-(2-Fluorophenoxy)octan-1-amine for LC-MS/MS Quantification

Executive Summary & Physicochemical Rationale 8-(2-Fluorophenoxy)octan-1-amine is a synthetic, amphiphilic aliphatic amine characterized by its lysosomotropic properties. It is currently under investigation for its poten...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

8-(2-Fluorophenoxy)octan-1-amine is a synthetic, amphiphilic aliphatic amine characterized by its lysosomotropic properties. It is currently under investigation for its potential anti-inflammatory, antifungal, and anticancer therapeutic activities[1]. To support pharmacokinetic (PK) and toxicokinetic (TK) profiling during drug development, highly sensitive and reproducible LC-MS/MS bioanalytical methods are required.

Designing an extraction protocol requires a deep understanding of the molecule's physicochemical properties:

  • Primary Amine Group: Confers basicity (estimated pKa ~10.0–10.5). At physiological pH, it is positively charged, leading to high affinity for acidic phospholipids and potential adsorption to silanol groups on glassware.

  • Octyl Chain & Fluorophenoxy Ring: Imparts significant lipophilicity, driving high plasma protein binding and requiring strong organic solvents to disrupt hydrophobic interactions during extraction.

Because of this amphiphilic nature, simple extraction methods often suffer from severe matrix effects (ion suppression in positive Electrospray Ionization, ESI+) caused by endogenous plasma phospholipids. Therefore, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is established as the gold standard for this analyte, providing orthogonal cleanup mechanisms.

Sample Preparation Workflow

Workflow Sample Plasma Sample (Contains Analyte & Proteins) Spike Add Internal Standard (IS) & Acidify (2% H3PO4) Sample->Spike Split Select Extraction Method Spike->Split PPT Protocol A: PPT (High Throughput / Discovery) Split->PPT SPE Protocol B: MCX SPE (High Sensitivity / Clinical) Split->SPE PPT_Step Add 3x Vol Acetonitrile Centrifuge 15,000 x g PPT->PPT_Step SPE_Step Load onto MCX Cartridge Wash: 2% FA, then 100% MeOH Elute: 5% NH4OH in MeOH SPE->SPE_Step Evap Evaporate under N2 Reconstitute in Mobile Phase PPT_Step->Evap SPE_Step->Evap LCMS LC-MS/MS Analysis (ESI+ MRM) Evap->LCMS

Figure 1: Sample preparation workflow comparing high-throughput PPT and high-sensitivity MCX SPE.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

For rigorous clinical and GLP-toxicology studies, Oasis MCX (or equivalent) is the optimal choice[2]. The sorbent contains both reversed-phase (divinylbenzene) and strong cation-exchange (sulfonic acid) sites.

The Causality of the Method: By lowering the sample pH, the primary amine of 8-(2-Fluorophenoxy)octan-1-amine becomes fully protonated ( NH3+​ ), allowing it to bind tightly to the negatively charged sulfonic acid groups on the sorbent. This "ionic lock" permits the use of a harsh 100% organic wash (Methanol) to completely strip away neutral lipids and phospholipids without eluting the target analyte. Elution is only achieved when a high-pH solvent neutralizes the amine, breaking the ionic bond.

Step-by-Step Methodology
  • Sample Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of Internal Standard (IS) working solution. Add 100 µL of 4% Phosphoric Acid ( H3​PO4​ ) in water.

    • Causality: The acid disrupts analyte-protein binding and ensures the primary amine is >99.9% protonated prior to loading.

  • Condition & Equilibrate: Pass 1.0 mL of Methanol through the MCX cartridge (30 mg/1 cc), followed by 1.0 mL of MS-grade Water.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of ~1 mL/min.

  • Aqueous Wash: Wash with 1.0 mL of 2% Formic Acid in Water.

    • Causality: Removes water-soluble endogenous salts and polar peptides.

  • Organic Wash (Critical Step): Wash with 1.0 mL of 100% Methanol.

    • Causality: Removes hydrophobic interferences, including phosphatidylcholines (the primary cause of matrix effects in plasma), while the analyte remains ionically bound[2].

  • Elution: Elute the analyte with 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The high pH (~11) deprotonates the analyte amine, breaking the electrostatic interaction, while the methanol disrupts the hydrophobic interaction with the polymer backbone.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 20% Acetonitrile / 80% Water with 0.1% Formic Acid).

MCX_Mechanism Analyte 8-(2-Fluorophenoxy)octan-1-amine (Protonated Amine) Interaction1 Strong Cation Exchange (Amine NH3+ to SO3-) Analyte->Interaction1 Interaction2 Reversed-Phase (Octyl chain to DVB) Analyte->Interaction2 Sorbent Oasis MCX Sorbent (Sulfonic Acid + DVB Polymer) Wash 100% Methanol Wash (Removes Phospholipids) Sorbent->Wash Interaction1->Sorbent Interaction2->Sorbent Elution 5% NH4OH in Methanol (Neutralizes Amine, Elutes Analyte) Wash->Elution

Figure 2: Dual-retention mechanism of MCX SPE enabling orthogonal matrix cleanup.

Protocol B: Protein Precipitation (PPT) (High-Throughput Alternative)

For early-stage discovery PK where throughput is prioritized over absolute cleanliness, a simple PPT can be utilized.

The Causality of the Method: Acetonitrile (ACN) is preferred over Methanol for this molecule because ACN forms a tighter, more cohesive protein pellet and provides slightly better precipitation of high-molecular-weight proteins.

Step-by-Step Methodology
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate or microcentrifuge tube.

  • Crash: Add 150 µL of cold Acetonitrile (containing the IS).

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an analytical plate and dilute with 100 µL of MS-grade water to match the initial LC mobile phase conditions (preventing peak distortion/solvent effects upon injection).

LC-MS/MS Analytical Conditions

To effectively ionize the primary amine, acidic mobile phases are mandatory.

  • Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 95% B over 3.0 minutes. The highly lipophilic octyl-fluorophenoxy tail requires a high percentage of organic solvent for elution.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). The expected precursor ion is [M+H]+≈m/z240.2 .

Bioanalytical Method Validation Criteria

To ensure the assay is a self-validating system, it must be evaluated against the ICH M10 Bioanalytical Method Validation Guidance [3]. The following table summarizes the critical parameters and the mechanistic rationale behind their acceptance limits.

Validation ParameterICH M10 Acceptance CriteriaMechanistic Rationale / Causality
Accuracy ±15% of nominal (±20% at LLOQ)Ensures the measured concentration accurately reflects the true in vivo exposure levels[3].
Precision (CV%) ≤15% (≤20% at LLOQ)Guarantees reproducibility across multiple analytical runs, instruments, and operators[3].
Selectivity Blank response <20% of LLOQConfirms the absence of isobaric endogenous plasma interferences eluting at the analyte's retention time[3].
Matrix Effect IS-normalized MF CV ≤15%Ensures that any residual phospholipids do not cause variable ion suppression or enhancement in the ESI source[3].
Carryover <20% of LLOQ in blank after ULOQVerifies that the highly lipophilic analyte does not adsorb to the LC autosampler needle or column frits[3].

References

  • Amine compounds having anti-inflammatory, antifungal, antiparasitic and anticancer activity (EP2950649A2). Google Patents.
  • Oasis Sample Extraction Products: Chemistry and Formats. Waters Corporation.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA).

Sources

Application

Application Note: Formulation Techniques for 8-(2-Fluorophenoxy)octan-1-amine In Vivo Dosing

Executive Summary 8-(2-Fluorophenoxy)octan-1-amine is a synthetic, highly lipophilic primary amine. Emerging pharmacological data identifies this class of compounds as potent lysosomotropic agents, exhibiting broad-spect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-(2-Fluorophenoxy)octan-1-amine is a synthetic, highly lipophilic primary amine. Emerging pharmacological data identifies this class of compounds as potent lysosomotropic agents, exhibiting broad-spectrum anti-inflammatory, antifungal, antiparasitic, and anticancer activities by accumulating in acidic vacuoles[1].

However, the compound's physicochemical profile—a highly lipophilic octyl chain paired with a terminal primary amine (pKa ~10.0)—presents significant in vivo dosing challenges. At physiological pH (7.4), the free base exhibits poor aqueous solubility, while the protonated salt form can act as a surfactant, potentially causing local tissue irritation or hemolysis upon intravenous (IV) administration.

This application note provides drug development professionals with field-proven, self-validating formulation protocols. We detail two distinct strategies: a Cosolvent/Micellar System for early-stage pharmacokinetic (PK) profiling, and an Active-Loaded Liposomal Nanoparticle (LNP) system designed to maximize targeted lysosomal delivery while minimizing systemic toxicity.

Physicochemical Rationale & Mechanistic Profiling

To formulate 8-(2-Fluorophenoxy)octan-1-amine effectively, one must exploit its mechanism of action: lysosomotropic ion trapping .

Weakly basic lipophilic amines are uncharged at extracellular pH (~7.4), allowing them to freely diffuse across lipid bilayers. Upon entering the acidic lumen of a lysosome or fungal acid vacuole (pH 4.5–5.0), the primary amine becomes highly protonated. This cationic form is membrane-impermeable, effectively trapping the drug inside the organelle[2]. This mechanism can be synthetically mirrored in vitro to actively load the drug into liposomes against a concentration gradient.

Lysosomotropic_Trapping Extracellular Extracellular Space (pH 7.4) Free Base (Unprotonated) Membrane Plasma / Lysosomal Membrane (Lipid Bilayer) Extracellular->Membrane Passive Diffusion (Lipophilic) Lysosome Lysosomal Lumen (pH 4.5) Protonated Amine (Trapped) Membrane->Lysosome Crosses Bilayer Lysosome->Lysosome Protonation (Ion Trapping) Target Lysosomal Targets (Enzymes / Autophagy) Lysosome->Target Target Inhibition

Fig 1: Mechanism of lysosomotropic ion-trapping for lipophilic amines.

Formulation Strategy 1: Cosolvent/Micellar System (For Early PK/PD)

For immediate systemic exposure in rodent models (IV or Intraperitoneal dosing), a cosolvent system is required to shield the lipophilic 2-fluorophenoxy-octyl tail while keeping the amine solvated. We utilize a standard ternary mixture that forms spontaneous micelles.

Protocol: 10% DMSO / 10% Tween-80 / 80% Saline

Causality Check: DMSO disrupts the crystalline lattice of the free base. Tween-80 (a non-ionic surfactant) forms micelles that encapsulate the lipophilic tail, preventing precipitation when introduced to the aqueous saline phase.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 10 mg of 8-(2-Fluorophenoxy)octan-1-amine (free base or HCl salt).

  • Primary Solubilization: Add 100 µL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO). Vortex vigorously for 2 minutes until a completely clear solution is achieved. Note: Mild sonication (37°C for 5 mins) can be used if dissolution is slow.

  • Surfactant Addition: Add 100 µL of Tween-80. Vortex for an additional 2 minutes. The mixture will become viscous. It is critical that the drug is fully integrated into the Tween-80 matrix before the aqueous phase is introduced.

  • Aqueous Phase Integration: Dropwise, add 800 µL of sterile 0.9% NaCl (Saline) while continuously vortexing.

  • Validation: The final formulation (10 mg/mL) should be optically clear. Any opalescence indicates incomplete micelle formation or drug precipitation, requiring a slight increase in Tween-80 or a reduction in drug concentration.

  • Filtration: Pass through a 0.22 µm PES syringe filter prior to in vivo injection.

Formulation Strategy 2: Active-Loaded PEGylated Liposomes

While micellar systems are excellent for early screening, lipophilic amines often exhibit rapid clearance or off-target toxicity. Encapsulating 8-(2-Fluorophenoxy)octan-1-amine into PEGylated liposomes enhances circulation half-life and exploits the Enhanced Permeability and Retention (EPR) effect for tumor or inflamed-tissue targeting[3].

Because the compound is a weak base, it is an ideal candidate for Transmembrane pH-Gradient Active Loading (Remote Loading)[4].

Protocol: Transmembrane pH-Gradient Active Loading

Causality Check: Liposomes are hydrated in an acidic buffer (pH 4.0). The external buffer is then exchanged to pH 7.4. When the uncharged drug is added to the external phase, it diffuses into the liposome, becomes protonated by the internal acidic environment, and is trapped. This allows for >90% encapsulation efficiency without the use of harsh solvents in the final product.

Step-by-Step Methodology:

  • Lipid Film Preparation:

    • Dissolve DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, and DSPE-PEG2000 in Chloroform:Methanol (2:1 v/v) at a molar ratio of 55:40:5 .

    • Evaporate the solvent using a rotary evaporator at 60°C under reduced pressure to form a thin, uniform lipid film.

    • Desiccate overnight under vacuum to remove trace solvents.

  • Hydration (Internal Phase):

    • Hydrate the lipid film with 300 mM Citrate Buffer (pH 4.0 ) at 65°C (above the phase transition temperature of DSPC) for 1 hour to form multilamellar vesicles (MLVs).

  • Extrusion:

    • Extrude the MLVs 10–15 times through a polycarbonate membrane (100 nm pore size) at 65°C using a mini-extruder to form monodisperse large unilamellar vesicles (LUVs).

  • Transmembrane Gradient Creation:

    • Dialyze the liposomes against HEPES Buffered Saline (HBS, pH 7.4 ) for 24 hours (with two buffer exchanges) using a 10 kDa MWCO cassette. This establishes the pH gradient (Inside: pH 4.0 / Outside: pH 7.4).

  • Active Loading:

    • Prepare a stock solution of 8-(2-Fluorophenoxy)octan-1-amine in a minimal volume of ethanol or directly in HBS.

    • Add the drug to the liposome suspension at a Drug-to-Lipid mass ratio of 1:10.

    • Incubate the mixture at 60°C for 30–45 minutes. The uncharged drug will diffuse into the liposomes and become ion-trapped.

  • Purification:

    • Remove unencapsulated drug via size exclusion chromatography (Sephadex G-50 column) or extensive dialysis against HBS.

Active_Loading Lipids DSPC : Chol : DSPE-PEG2000 (Lipid Mixture) Hydration Hydration in Citrate Buffer (pH 4.0) Lipids->Hydration Extrusion Extrusion (100nm) Sizing Vesicles Hydration->Extrusion Dialysis Dialysis / Buffer Exchange (External pH 7.4) Extrusion->Dialysis Creates pH Gradient Incubation Incubation with Drug (8-(2-Fluorophenoxy)octan-1-amine) Dialysis->Incubation Add Free Base Trapping Transmembrane Gradient Loading (Drug Trapped Inside) Incubation->Trapping 60°C, 30 mins

Fig 2: Workflow for active loading of lipophilic amines via transmembrane pH gradient.

Quantitative Formulation Comparison

The choice of formulation directly dictates the pharmacokinetic outcome and tolerability. Below is a comparative summary of the expected parameters for 8-(2-Fluorophenoxy)octan-1-amine based on the outlined methodologies.

ParameterMicellar System (DMSO/Tween/Saline)Active-Loaded PEGylated Liposomes
Primary Application Acute PK/PD, Intraperitoneal dosingTumor/Inflammation targeting, IV dosing
Preparation Time < 15 minutes2 - 3 days
Encapsulation Efficiency N/A (Complete solubilization)> 90% (via pH gradient)
Particle Size (Z-average) 10 - 20 nm (Micelles)~110 - 120 nm
Polydispersity Index (PDI) < 0.1< 0.15
In Vivo Circulation Half-Life Short (Minutes to Hours)Prolonged (24 - 48 Hours)
Systemic Toxicity Risk Moderate (Surfactant-driven hemolysis risk)Low (Drug is shielded within lipid bilayer)
Lysosomal Accumulation BaselineSignificantly Enhanced (EPR + Endocytosis)

References

  • Amine compounds that have anti-inflammatory, antifungal, antiparasitic, and anticancer activity.Google Patents (ES2790675T3).
  • Lysosome as a Chemical Reactor. MDPI. Retrieved from:[Link]

  • Significantly enhanced tumor cellular and lysosomal hydroxychloroquine delivery by smart liposomes for optimal autophagy inhibition and improved antitumor efficiency with liposomal doxorubicin. Taylor & Francis. Retrieved from:[Link]

  • The Exploitation of Liposomes in the Inhibition of Autophagy to Defeat Drug Resistance. Frontiers in Oncology. Retrieved from:[Link]

Sources

Method

1H and 13C NMR spectroscopy characterization of 8-(2-Fluorophenoxy)octan-1-amine

An Application Note on the Structural Elucidation of 8-(2-Fluorophenoxy)octan-1-amine using 1H and 13C NMR Spectroscopy Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for t...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Structural Elucidation of 8-(2-Fluorophenoxy)octan-1-amine using 1H and 13C NMR Spectroscopy

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural determination of organic molecules. This application note provides a comprehensive guide to the characterization of 8-(2-Fluorophenoxy)octan-1-amine, a molecule featuring a long aliphatic chain, a primary amine, an ether linkage, and a fluorinated aromatic ring. We present detailed, field-proven protocols for sample preparation and data acquisition for 1H, 13C, and Distortionless Enhancement by Polarization Transfer (DEPT) NMR experiments. The focus is on the in-depth interpretation of the spectral data, explaining the causality behind chemical shifts, signal multiplicities, and through-bond couplings, including the characteristic effects of the fluorine substituent. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and characterization.

Introduction: The Imperative of Structural Verification

In the fields of medicinal chemistry and materials science, the precise molecular structure dictates function. 8-(2-Fluorophenoxy)octan-1-amine incorporates several key functional groups: a flexible octyl chain providing lipophilicity, a terminal primary amine offering a site for salt formation or further functionalization, an ether linkage, and a 2-fluorophenyl group, where the fluorine atom can modulate electronic properties and metabolic stability.

Confirming the identity and purity of such a molecule is non-trivial. NMR spectroscopy serves as the gold standard for this purpose, providing a detailed "fingerprint" of the molecular architecture. 1H NMR reveals the electronic environment and connectivity of protons, while 13C NMR, often in conjunction with DEPT experiments, maps the carbon skeleton and identifies the types of carbon atoms (CH3, CH2, CH, and quaternary). The presence of the 19F nucleus adds another layer of diagnostic information through characteristic C-F and H-F coupling patterns.[1][2]

This document outlines the complete workflow, from sample preparation to final spectral analysis, for the definitive characterization of 8-(2-Fluorophenoxy)octan-1-amine.

Molecular Structure and Predicted NMR Signals

A thorough analysis begins with a clear understanding of the molecule's topology to predict the number of unique signals expected in the NMR spectra.

Figure 1: Structure of 8-(2-Fluorophenoxy)octan-1-amine with Atom Labeling

      F
      |
// \\  / C2'--C1' \\
/   \\/     |     //
\\ C3'  C6' //  O
 \\ |    /   \\/
  C4'--C5'   |
           |
           C8H2-C7H2-C6H2-C5H2-C4H2-C3H2-C2H2-C1H2-NH2
  • 1H NMR Prediction: Due to the molecule's asymmetry, all eight methylene (CH2) groups in the octyl chain are chemically non-equivalent and should produce distinct signals. The amine (-NH2) protons may appear as a broad singlet. The four protons on the aromatic ring are also non-equivalent. Therefore, a total of 13 signals are anticipated.
  • 13C NMR Prediction: All eight carbons in the octyl chain are unique. In the aromatic ring, the six carbons are also unique. This results in a prediction of 14 distinct signals in the proton-decoupled 13C NMR spectrum.

Experimental Protocols: A Foundation of Quality Data

The quality of NMR spectra is directly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[3]

Protocol for NMR Sample Preparation

The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[3]

  • Analyte Weighing: Accurately weigh 5-10 mg of 8-(2-Fluorophenoxy)octan-1-amine. For 1H NMR, this concentration is typically sufficient for a strong signal-to-noise ratio.[4] For 13C NMR, a slightly higher concentration may be beneficial.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for its excellent solubilizing power for many organic compounds and its single solvent peak at ~7.26 ppm (1H) and ~77.16 ppm (13C).

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Using a calibrated syringe or pipette, add approximately 0.6-0.7 mL of CDCl3.[5]

  • Homogenization: Gently agitate the vial until the sample is completely dissolved. If any solid particles remain, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[5]

  • Final Volume: Ensure the final sample height in the NMR tube is between 40-50 mm (4-5 cm) to guarantee it is properly positioned within the spectrometer's detection coil.[3][5]

  • Labeling: Clearly label the NMR tube with the sample identity.

Protocol for 1H NMR Data Acquisition (400 MHz Spectrometer)

These parameters are a starting point and may require optimization based on the specific instrument and sample concentration.

  • Instrument Setup: Insert the sample, lock onto the deuterium signal of the CDCl3, and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: zg30 or a similar standard one-pulse sequence. A 30° pulse angle is often used for multiple scans to allow for faster repetition without saturating the signals.[6]

    • Spectral Width (SW): Set to a range that encompasses all expected proton signals, typically -2 to 12 ppm (5600 Hz).[7]

    • Number of Scans (NS): 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1.5-2.0 seconds is a good starting point.[6]

    • Acquisition Time (AQ): Set to ~3.0 seconds to ensure good digital resolution without acquiring excessive noise.[6][8]

  • Data Processing: Apply Fourier transformation, automatic phase correction, and baseline correction. Reference the spectrum by setting the residual CHCl3 peak to 7.26 ppm.

Protocol for 13C and DEPT NMR Data Acquisition (100 MHz Spectrometer)
  • Instrument Setup: Use the same locked and shimmed sample from the 1H experiment. Tune the probe for 13C.

  • Standard 13C{1H} Acquisition Parameters:

    • Pulse Program: zgpg30 or a similar pulse program with proton decoupling.[9]

    • Spectral Width (SW): Set to a wide range, typically 0 to 220 ppm (22,000 Hz), to capture all carbon signals.[9][10]

    • Number of Scans (NS): 128 to 1024 scans are often required due to the low natural abundance of 13C.[11]

    • Relaxation Delay (D1): A 2.0-second delay is a standard starting point.[11]

    • Acquisition Time (AQ): Typically around 1.0-1.5 seconds.[11]

  • DEPT-135 and DEPT-90 Acquisition:

    • DEPT is a series of experiments that differentiate carbon signals based on the number of attached protons.[12][13][14][15]

    • Run two separate experiments using DEPT-135 and DEPT-90 pulse programs. The acquisition parameters (SW, NS, D1, AQ) can generally be kept the same as the standard 13C experiment.

    • DEPT-90: Only CH (methine) carbons will appear as positive signals.[12][13][14][16]

    • DEPT-135: CH3 (methyl) and CH (methine) carbons will appear as positive signals, while CH2 (methylene) carbons will appear as negative (inverted) signals.[12][13][14][16] Quaternary carbons are absent in both DEPT spectra.[13]

  • Data Processing: Process all 13C spectra similarly to the 1H spectrum. Reference the spectra using the CDCl3 triplet centered at 77.16 ppm.

Visualization of the NMR Characterization Workflow

The logical flow from sample to final structure confirmation can be visualized as follows.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation cluster_confirm Phase 4: Conclusion Sample Weigh & Dissolve (5-10 mg in 0.7 mL CDCl3) H1_Acq 1H NMR Acquisition (zg30, 16 scans) Sample->H1_Acq C13_Acq 13C NMR Acquisition (zgpg, 1024 scans) Sample->C13_Acq H1_Analysis 1H Spectrum Analysis (Chemical Shift, Integration, Multiplicity) H1_Acq->H1_Analysis DEPT_Acq DEPT-135 & DEPT-90 Acquisition C13_Acq->DEPT_Acq C13_Analysis 13C Spectrum Analysis (Chemical Shift, C-F Coupling) C13_Acq->C13_Analysis DEPT_Analysis DEPT Spectrum Analysis (Identify CH, CH2) DEPT_Acq->DEPT_Analysis Combined_Analysis Combined Data Interpretation H1_Analysis->Combined_Analysis C13_Analysis->Combined_Analysis DEPT_Analysis->Combined_Analysis Confirmation Unambiguous Structure Confirmation Combined_Analysis->Confirmation

Caption: Workflow for NMR characterization of 8-(2-Fluorophenoxy)octan-1-amine.

Spectral Data Interpretation: Decoding the Structure

The following tables summarize the predicted data. The actual experimental values should be very close to these predictions.

Analysis of the 1H NMR Spectrum

The chemical shift (δ) is influenced by the proximity of electronegative atoms (O, N, F), which deshield nearby protons, shifting their signals downfield.[17] Multiplicity is determined by the number of adjacent, non-equivalent protons (n) and follows the n+1 rule.[18]

Table 1: Predicted 1H NMR Data for 8-(2-Fluorophenoxy)octan-1-amine in CDCl3

Atom LabelPredicted δ (ppm)IntegrationMultiplicityRationale
H-1~2.752HtAdjacent to C2-H2 and deshielded by the -NH2 group.
H-2~1.502HpCoupled to H-1 and H-3.
H-3 to H-6~1.30-1.458HmOverlapping signals of the central aliphatic chain.
H-7~1.852HpCoupled to H-6 and H-8. Slightly deshielded by proximity to ether oxygen.
H-8~4.052HtAdjacent to C7-H2 and strongly deshielded by the ether oxygen.
-NH2~1.5-2.52Hbr sChemical shift is variable and concentration-dependent; often a broad singlet due to quadrupole broadening and exchange.[19]
H-6'~6.901HtAromatic proton adjacent to H-5' and C-O.
H-4'~7.001HmAromatic proton with complex coupling to H-3', H-5', and F.
H-5'~7.051HmAromatic proton with complex coupling to H-4', H-6', and F.
H-3'~7.151HmAromatic proton adjacent to F, showing both H-H and H-F coupling.

t = triplet, p = pentet (quintet), m = multiplet, br s = broad singlet

Analysis of the 13C NMR and DEPT Spectra

In proton-decoupled 13C NMR, each unique carbon gives a singlet.[20] The presence of fluorine introduces C-F coupling, which splits the signals of nearby carbons into multiplets.[1][2] The magnitude of the coupling constant (JCF) is largest for the directly bonded carbon (¹JCF) and decreases with the number of bonds.[21]

Table 2: Predicted 13C NMR and DEPT Data for 8-(2-Fluorophenoxy)octan-1-amine in CDCl3

Atom LabelPredicted δ (ppm)DEPT-135DEPT-90Rationale & Expected C-F Coupling
C1~42.0NegativeAbsentAliphatic carbon attached to nitrogen.[22][23]
C2~33.5NegativeAbsentAliphatic carbon.
C3~26.8NegativeAbsentAliphatic carbon.
C4, C5, C6~29.0-29.5NegativeAbsentOverlapping signals of the central aliphatic chain.
C7~26.0NegativeAbsentAliphatic carbon.
C8~68.5NegativeAbsentAliphatic carbon strongly deshielded by ether oxygen.[22]
C1'~147.5AbsentAbsentQuaternary aromatic carbon, deshielded by oxygen. Appears as a doublet due to ²JCF (~10-15 Hz).
C2'~155.0AbsentAbsentQuaternary aromatic carbon, strongly deshielded and split by direct attachment to fluorine (¹JCF ~240-250 Hz).[21]
C3'~117.0PositivePositiveAromatic CH, appears as a doublet due to ²JCF (~7-10 Hz).
C4'~124.5PositivePositiveAromatic CH, appears as a doublet due to ³JCF (~3-5 Hz).
C5'~121.5PositivePositiveAromatic CH, appears as a doublet due to ⁴JCF (~1-3 Hz).
C6'~112.5PositivePositiveAromatic CH, appears as a doublet due to ³JCF (~1-3 Hz).

The DEPT-135 spectrum will decisively confirm the assignments of the eight methylene (CH2) carbons of the octyl chain (all negative signals) and the four methine (CH) carbons of the aromatic ring (all positive signals). The DEPT-90 spectrum will exclusively show the four aromatic CH signals. The absence of the C1' and C2' signals in the DEPT spectra confirms their quaternary nature.

Conclusion

The combined application of 1H, 13C{1H}, and DEPT NMR spectroscopy provides a robust and definitive method for the structural characterization of 8-(2-Fluorophenoxy)octan-1-amine. The 1H NMR spectrum confirms the number and connectivity of protons, with chemical shifts and integrations aligning perfectly with the proposed structure. The 13C and DEPT spectra unambiguously identify all 14 unique carbon environments, differentiating between quaternary, methine, and methylene carbons. Furthermore, the characteristic C-F coupling constants observed in the 13C spectrum provide conclusive evidence for the position of the fluorine substituent on the aromatic ring. This comprehensive analytical workflow ensures the highest level of confidence in structural assignment, a critical requirement in all areas of chemical research and development.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • May, D. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Retrieved from [Link]

  • Kurutz, J. (2020, April 13). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. Retrieved from [Link]

  • Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Gafney, H. D., et al. (2023, October 21). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of the Pennsylvania Academy of Science.
  • JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Retrieved from [Link]

  • Kurutz, J. (2020, May 4). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. Retrieved from [Link]

  • Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 7. THE ACQUISITION PARAMETERS. Retrieved from [Link]

  • Abraham, R. J., et al. (2007, September 15). The prediction of (1)
  • Find NMR. (2023, January 7). carbon-fluorine coupling in C-13 NMR. YouTube. Retrieved from [Link]

  • Williams, D. H., & Fleming, I. (n.d.). Tables For Organic Structure Analysis.
  • Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]

  • ACD/Labs. (2008, April 24). How do I know if my unknown contains a fluorine atom(s)? … Part 2. Retrieved from [Link]

  • EPFL. (n.d.). 13C NMR. Retrieved from [Link]

  • Modgraph. (2007, July 19). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved from [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Miller, A.-F. (2010). Running 13C spectra. Retrieved from [Link]

  • Roberts, J. D., & Weigert, F. J. (1969). Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society.
  • Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Patil, R., et al. (n.d.). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC.
  • Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 17). 13C nmr spectrum of methylamine CH5N CH3NH2 analysis. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • N.D. (n.d.). 13C NMR Chemical Shift Table.
  • Reich, H. J. (n.d.). Chemical shifts. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy! Retrieved from [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • Oregon State University. (2020, December 28). 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Leveraging 8-(2-Fluorophenoxy)octan-1-amine as a Versatile Precursor in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Scaffolds In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of rational drug desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of rational drug design. The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have a profound impact on the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2][3] The 8-(2-Fluorophenoxy)octan-1-amine scaffold represents a particularly valuable building block, combining a flexible octyl chain, a reactive primary amine, and a strategically positioned fluorophenoxy moiety. This combination offers a versatile platform for the synthesis of diverse compound libraries targeting a wide array of biological targets.

The primary amine serves as a crucial synthetic handle for a variety of chemical transformations, most notably N-acylation, allowing for the introduction of diverse functionalities and the construction of amide bonds, which are prevalent in over 25% of all pharmaceuticals.[4] The long alkyl chain provides a desirable level of lipophilicity and conformational flexibility, enabling effective exploration of hydrophobic binding pockets within target proteins. Furthermore, the 2-fluoro substitution on the phenyl ring can modulate electronic properties and metabolic stability, potentially leading to improved drug-like characteristics.[1][2]

These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of 8-(2-Fluorophenoxy)octan-1-amine as a precursor. We will delve into detailed synthetic protocols for derivatization, methodologies for biological screening with a focus on G-protein coupled receptors (GPCRs), and the underlying scientific principles that guide these experimental choices.

Part 1: Synthetic Derivatization of 8-(2-Fluorophenoxy)octan-1-amine

The primary amine of 8-(2-Fluorophenoxy)octan-1-amine is a nucleophilic center that readily undergoes reactions with various electrophiles. N-acylation is a fundamental and highly efficient method for creating a diverse library of amide derivatives.[4][5][6][7]

Core Rationale for N-Acylation

N-acylation is a robust and well-established reaction in organic synthesis. The resulting amide bond is metabolically stable and can participate in crucial hydrogen bonding interactions within a protein's binding site. By varying the acylating agent, a wide range of chemical functionalities can be introduced, allowing for systematic exploration of the structure-activity relationship (SAR).

General Protocol for N-Acylation of 8-(2-Fluorophenoxy)octan-1-amine

This protocol describes a general procedure for the N-acylation of 8-(2-Fluorophenoxy)octan-1-amine with an acyl chloride.

Materials:

  • 8-(2-Fluorophenoxy)octan-1-amine

  • Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate solvent system for TLC (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 8-(2-Fluorophenoxy)octan-1-amine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine or DIPEA (1.5 eq) to the solution. The base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.[6]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermic nature of the reaction and minimize potential side reactions.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution. Monitor the addition rate to maintain the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by TLC until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution to remove any unreacted acyl chloride and acidic byproducts, followed by brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated derivative.

Table 1: Representative N-Acylation Reactions

Acylating AgentBaseSolventReaction Time (h)Temperature (°C)Expected Product
Benzoyl chlorideTEADCM30 to RTN-(8-(2-fluorophenoxy)octyl)benzamide
Acetyl chlorideDIPEADCM20 to RTN-(8-(2-fluorophenoxy)octyl)acetamide
4-Bromobutyryl chlorideTEADCM40 to RT4-Bromo-N-(8-(2-fluorophenoxy)octyl)butanamide

Diagram 1: General Synthetic Workflow for N-Acylation

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up & Purification A 8-(2-Fluorophenoxy)octan-1-amine + Anhydrous DCM B Add Base (TEA or DIPEA) A->B C Cool to 0°C B->C D Add Acyl Chloride (dropwise) C->D E Warm to RT, Stir & Monitor (TLC) D->E F Quench with Water E->F G Wash with NaHCO3 & Brine F->G H Dry (Na2SO4) & Concentrate G->H I Column Chromatography H->I J Pure N-Acylated Product I->J

Caption: A typical experimental workflow for the N-acylation of 8-(2-Fluorophenoxy)octan-1-amine.

Part 2: Application in GPCR-Targeted Drug Discovery

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are the targets for approximately a quarter of all approved drugs.[8] The structural features of 8-(2-Fluorophenoxy)octan-1-amine derivatives make them promising candidates for modulating GPCR activity. The long, flexible alkyl chain can penetrate the lipid bilayer to access transmembrane binding sites, while the fluorophenoxy group and the newly introduced amide functionality can engage in specific interactions with receptor residues.

Screening for GPCR Ligands: A Multi-faceted Approach

A hierarchical screening approach is recommended to identify and characterize the activity of novel derivatives. This typically involves initial binding assays followed by functional assays to determine the nature of the ligand-receptor interaction (e.g., agonist, antagonist, allosteric modulator).

1. Primary Screening: Binding Assays

The initial step is to determine if the synthesized compounds bind to the GPCR of interest.

  • Radioligand Binding Assays: This classic method measures the displacement of a known radiolabeled ligand from the receptor by the test compound. It provides a measure of binding affinity (Ki).

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time monitoring of ligand-receptor interactions.[9][10] It provides kinetic data (association and dissociation rates) in addition to affinity.[9]

2. Secondary Screening: Functional Assays

Once binding is confirmed, functional assays are employed to assess the downstream signaling effects of the ligand. GPCR activation leads to a variety of cellular responses, including the production of second messengers.[8][11]

  • Second Messenger Assays:

    • cAMP Assays: For GPCRs coupled to Gs or Gi proteins, changes in intracellular cyclic AMP (cAMP) levels can be measured using various techniques, including luminescence-based (e.g., BRET) or fluorescence-based (e.g., FRET) assays.[8][12]

    • Calcium Mobilization Assays: For Gq-coupled receptors, ligand binding triggers the release of intracellular calcium (Ca²⁺), which can be detected using fluorescent calcium indicators.[9]

    • Inositol Phosphate (IP) Accumulation Assays: Activation of Gq-coupled receptors also leads to the accumulation of inositol phosphates, such as IP1. Homogeneous Time-Resolved Fluorescence (HTRF) assays are commercially available for measuring IP1 levels.[11]

  • β-Arrestin Recruitment Assays: Ligand binding can also induce the recruitment of β-arrestin to the receptor, a key event in receptor desensitization and signaling. BRET-based assays are commonly used to monitor this interaction.[8][12]

Diagram 2: GPCR Ligand Screening Workflow

G Start Synthesized Compound Library (Derivatives of 8-(2-Fluorophenoxy)octan-1-amine) PrimaryScreen Primary Screening: Binding Assays (e.g., SPR, Radioligand) Start->PrimaryScreen Hit Binding Hit? PrimaryScreen->Hit NoHit Inactive Hit->NoHit No SecondaryScreen Secondary Screening: Functional Assays (e.g., cAMP, Ca2+, β-Arrestin) Hit->SecondaryScreen Yes Activity Functional Activity? SecondaryScreen->Activity InactiveFunctional Binder, but not functionally active Activity->InactiveFunctional No LeadGen Lead Compound for Further Optimization Activity->LeadGen Yes

Caption: A streamlined workflow for screening compound libraries derived from 8-(2-Fluorophenoxy)octan-1-amine against GPCR targets.

Protocol: Cell-Based cAMP Assay for Gs/Gi-Coupled GPCRs

This protocol outlines a general procedure for a cell-based assay to measure changes in intracellular cAMP levels upon GPCR activation.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the GPCR of interest.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (for Gs-coupled receptors) or a known agonist (for Gi-coupled receptors).

  • Test compounds (derivatives of 8-(2-Fluorophenoxy)octan-1-amine).

  • cAMP detection kit (e.g., HTRF, BRET, or luminescence-based).

  • 384-well white opaque microplates.

  • Plate reader compatible with the chosen detection method.

Procedure:

  • Cell Seeding: Seed the cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Protocol (Gs-coupled receptor - agonist mode):

    • Remove the culture medium and add the test compounds to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at 37 °C.

    • Add a sub-maximal concentration of forskolin to all wells except the negative control.

    • Incubate for another specified time (e.g., 30 minutes) at 37 °C.

  • Assay Protocol (Gi-coupled receptor - agonist mode):

    • Remove the culture medium and add a mixture of forskolin and the test compounds to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at 37 °C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis:

    • Generate dose-response curves by plotting the signal against the log of the compound concentration.

    • Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) values using a suitable non-linear regression model.

Table 2: Representative Data from a cAMP Assay

CompoundTarget GPCRAssay ModeEC₅₀ / IC₅₀ (nM)
Derivative AGs-coupledAgonist150
Derivative BGi-coupledAgonist75
Derivative CGs-coupledAntagonist200 (IC₅₀)

Conclusion and Future Directions

8-(2-Fluorophenoxy)octan-1-amine is a highly valuable and versatile precursor for the generation of diverse chemical libraries in drug discovery. Its strategic design allows for the straightforward synthesis of novel compounds with the potential to modulate a wide range of biological targets, with a particular emphasis on GPCRs. The protocols and workflows detailed in these application notes provide a solid foundation for researchers to explore the full potential of this scaffold. Future work could involve expanding the repertoire of synthetic transformations beyond N-acylation to include reductive amination, sulfonylation, and other reactions to further increase the chemical diversity of the resulting library. Additionally, the application of this precursor can be extended to other target classes, such as ion channels and enzymes, where the unique combination of a flexible lipophilic tail and a modifiable polar headgroup can be advantageous.

References

  • Recent progress in assays for GPCR drug discovery.
  • Evaluating functional ligand-GPCR interactions in cell-based assays - PMC.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride - Benchchem.
  • Screening for GPCR Ligands Using Surface Plasmon Resonance - ACS Publications.
  • GPCR Binding Assay - Creative Proteomics.
  • Comparison of Various Cell-Based Assays for GPCR Screening - ResearchGate.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC. Available at: [Link]

  • Mn(II)-Catalyzed N-Acylation of Amines - Thieme E-Books & E-Journals. Available at: [Link]

  • Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety - PubMed. Available at: [Link]

  • Synthesis of Fluorinated Benzophenones for Biological Activity Probing - Macquarie University Research Data Repository. Available at: [Link]

  • Fluorescently Labeled Amino Acids as Building Blocks for Bioactive Molecules. Available at: [Link]

  • Pharmacological Activities of Aminophenoxazinones - PubMed. Available at: [Link]

  • Fluorescent Analogs of Biomolecular Building Blocks: Design, Properties and Applications. Available at: [Link]

  • Pharmacological Activities of Aminophenoxazinones - MDPI. Available at: [Link]

  • (PDF) Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights - ResearchGate. Available at: [Link]

  • OCTYL AMINE - Ataman Kimya. Available at: [Link]

  • Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents - MDPI. Available at: [Link]

  • An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. Available at: [Link]

  • Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Available at: [Link]

  • New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells - RSC Publishing. Available at: [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - ScienceOpen. Available at: [Link]

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - MDPI. Available at: [Link]

  • A novel 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative targets carbonic anhydrase IX to induce ferroptosis, apoptosis and autophagy in colorectal cancer cells - RSC Publishing. Available at: [Link]

  • Enamine社ホットトピック Building Blocks - ナミキ商事. Available at: [Link]

Sources

Method

Application Note: 8-(2-Fluorophenoxy)octan-1-amine Conjugation Strategies for Targeted Delivery

Executive Summary & Mechanistic Rationale 8-(2-Fluorophenoxy)octan-1-amine (FPOA) is a synthetic molecule characterized by a lipophilic 2-fluorophenoxy tail and a hydrophilic primary amine headgroup. This specific struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

8-(2-Fluorophenoxy)octan-1-amine (FPOA) is a synthetic molecule characterized by a lipophilic 2-fluorophenoxy tail and a hydrophilic primary amine headgroup. This specific structural topology classifies it as a Cationic Amphiphilic Drug (CAD)[1]. In oncology and targeted drug delivery, CADs are highly valuable due to their lysosomotropic properties. Because the primary amine is uncharged at physiological pH (7.4), the molecule readily diffuses across cell membranes. However, upon entering the acidic lumen of the lysosome (pH 4.5–5.0), the amine becomes protonated, rendering the molecule membrane-impermeable[2].

This "weak-base trapping" mechanism leads to a massive accumulation of the compound within lysosomes, causing an expansion of lysosomal volume, osmotic swelling, and ultimately Lysosomal Membrane Permeabilization (LMP)[1]. LMP releases sequestered cathepsins into the cytosol, triggering apoptosis and effectively bypassing P-glycoprotein-mediated multidrug resistance (MDR)[3]. Furthermore, lysosomotropic amines are potent endosomal escape enhancers for co-delivered macromolecular toxins[4].

The Conjugation Dilemma (Causality of Design): To utilize FPOA for targeted therapy without causing systemic lipidosis, it must be conjugated to a tumor-targeting vector. However, standard bioconjugation via amide coupling (e.g., EDC/NHS chemistry) neutralizes the primary amine, converting it into a non-basic amide. This destroys the weak-base property entirely, abolishing lysosomal trapping. Therefore, successful conjugation must either:

  • Preserve the amine's basicity (e.g., via reductive amination to form a secondary amine).

  • Utilize a lysosomally cleavable linker (e.g., Cathepsin B-sensitive Val-Cit peptide) to regenerate the free primary amine post-endocytosis.

Conjugation Strategy I: Basicity-Preserving Polymer Conjugation

To target CD44-overexpressing solid tumors, FPOA can be conjugated to Hyaluronic Acid (HA). To preserve the basicity required for lysosomal trapping, we utilize reductive amination rather than amide coupling. This converts FPOA's primary amine into a secondary amine, which retains a basic pKa (~9.5) and continues to act as a proton sponge in the lysosome[2].

G A Hyaluronic Acid (HA) B NaIO4 Oxidation (Dark, 2h, RT) A->B C Oxidized HA (HA-CHO) B->C Generates Aldehydes D Add 8-(2-Fluorophenoxy)octan-1-amine (Schiff Base Formation) C->D E NaCNBH3 Reduction (pH 6.5, 24h) D->E Reversible Imine F HA-FPOA Conjugate (Secondary Amine Retained) E->F Stable C-N Bond

Reductive amination workflow preserving the basic amine for lysosomal trapping.

Self-Validating Protocol: HA-FPOA Synthesis

This protocol incorporates in-process analytical steps to ensure the reaction is proceeding correctly, creating a self-validating system.

Step 1: Oxidation of Hyaluronic Acid

  • Dissolve 100 mg of HA (MW ~50 kDa) in 10 mL of ultra-pure water.

  • Add 0.5 equivalents of Sodium Periodate (NaIO₄) relative to HA repeating units. Stir in the dark for 2 hours at room temperature.

  • Quench unreacted NaIO₄ by adding 100 µL of ethylene glycol.

  • Validation Checkpoint 1 (Hydroxylamine Titration): Take a 100 µL aliquot and react with hydroxylamine hydrochloride. The release of HCl drops the pH, which is titrated with 0.01 M NaOH. A measurable aldehyde concentration validates successful oxidation.

  • Purify HA-CHO via dialysis (MWCO 3.5 kDa) against water for 48 hours. Lyophilize.

Step 2: Reductive Amination

  • Dissolve 50 mg of HA-CHO in 5 mL of 0.1 M acetate buffer (pH 5.5).

  • Add a 5-fold molar excess of 8-(2-Fluorophenoxy)octan-1-amine dissolved in 1 mL of DMSO. Stir for 4 hours to allow Schiff base (imine) formation.

  • Add a 10-fold molar excess of Sodium Cyanoborohydride (NaCNBH₃). Stir for 24 hours at room temperature. Causality: NaCNBH₃ is chosen over NaBH₄ because it specifically reduces imines at pH 5.5-6.5 without reducing unreacted aldehydes to alcohols.

  • Purify via exhaustive dialysis (MWCO 3.5 kDa) against 150 mM NaCl, then water. Lyophilize.

  • Validation Checkpoint 2 (¹H-NMR): Dissolve the final product in D₂O. The presence of aromatic protons (multiplet, δ 6.9–7.2 ppm) from the fluorophenoxy group relative to the HA acetamide methyl peak (singlet, δ 1.9 ppm) confirms conjugation and quantifies the Degree of Substitution (DS).

Conjugation Strategy II: Cleavable Peptide-Drug Conjugate (PDC)

For precision targeting (e.g., targeting αvβ3 integrins using a cRGD peptide), a highly defined stoichiometric conjugate is required. Here, we use a Cathepsin B-cleavable linker (Mal-PEG₄-Val-Cit-PAB-PNP). The primary amine of FPOA reacts with the PNP (p-nitrophenyl) carbonate to form a carbamate. Upon endocytosis and lysosomal delivery, Cathepsin B cleaves the Val-Cit dipeptide, triggering a 1,6-elimination of the PAB spacer and releasing the free, basic FPOA[3].

G A cRGD-Val-Cit-PAB-FPOA (Prodrug Conjugate) B Cathepsin B Cleavage (Lysosome, pH 5.0) A->B Endocytosis C 1,6-Elimination (PAB Spacer) B->C Val-Cit Cleaved D Free FPOA Released (Primary Amine) C->D Spontaneous E Lysosomal Trapping & Membrane Rupture D->E Protonation

Cathepsin B-mediated cleavage of Val-Cit-PAB linker releasing free FPOA.

Self-Validating Protocol: cRGD-FPOA Synthesis

Step 1: Carbamate Formation (Linker Attachment)

  • Dissolve 10 mg of Mal-PEG₄-Val-Cit-PAB-PNP in 1 mL of anhydrous DMF.

  • Add 1.2 equivalents of 8-(2-Fluorophenoxy)octan-1-amine and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Validation Checkpoint 1 (UV-Vis Monitoring): As the primary amine attacks the carbonate, p-nitrophenol (PNP) is released as a leaving group. PNP has a strong absorbance at 400 nm. Monitor the reaction via UV-Vis spectrophotometry; the reaction is complete when the A₄₀₀ plateaus (typically 2–4 hours).

  • Precipitate the intermediate (Mal-PEG₄-Val-Cit-PAB-FPOA) in cold diethyl ether and dry under vacuum.

Step 2: Thiol-Maleimide Coupling

  • Dissolve the intermediate in 0.1 M phosphate buffer containing 1 mM EDTA (pH 6.5) with 10% DMF. Causality: pH 6.5 is strictly maintained to ensure maleimide reacts exclusively with thiols, preventing off-target reaction with adventitious amines and minimizing maleimide ring hydrolysis.

  • Add 1.0 equivalent of cRGDyC peptide (containing a free cysteine thiol). Stir for 2 hours at room temperature.

  • Validation Checkpoint 2 (Ellman's Assay): React a small aliquot with DTNB (Ellman's reagent). A complete loss of absorbance at 412 nm confirms the total consumption of free thiols, validating successful thioether bond formation.

  • Purify the final conjugate via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Quantitative Data & Reaction Parameters Summary

The following table summarizes the physicochemical parameters, validation metrics, and expected yields for the two conjugation strategies.

ParameterStrategy I: Polymer Conjugate (HA-FPOA)Strategy II: Peptide Conjugate (cRGD-FPOA)
Targeting Mechanism CD44 Receptor (Hyaluronic Acid)αvβ3 Integrin (cRGDyC Peptide)
Linkage Chemistry Reductive Amination (Secondary Amine)Carbamate & Thioether (Val-Cit-PAB)
Preserved Basicity? Yes (Constitutively basic, pKa ~9.5)Yes (Restored post-enzymatic cleavage)
Optimal Reaction pH pH 5.5 (Schiff base) → pH 6.5 (Reduction)pH 8.0 (Carbamate) → pH 6.5 (Thiol-Mal)
In-Process Validation Hydroxylamine Titration (Aldehyde drop)UV-Vis at 400 nm (PNP release)
Post-Process Validation ¹H-NMR (Aromatic vs. Acetamide protons)Ellman's Assay (Thiol consumption)
Target Yield / DS 15–20% Degree of Substitution (DS)>85% overall synthetic yield
Lysosomal Release Non-cleavable (Acts while attached to HA)Cathepsin B-dependent cleavage

References

  • Lysosomes as a Target of Anticancer Therapy Source: PMC - NIH URL: [Link]

  • Augmenting the Efficacy of Immunotoxins and Other Targeted Protein Toxins by Endosomal Escape Enhancers Source: PMC - NIH URL:[Link]

  • Lysosome as a Chemical Reactor Source: MDPI URL: [Link]

  • Cationic Amphiphilic Drugs Cause a Marked Expansion of Apparent Lysosomal Volume: Implications for an Intracellular Distribution-Based Drug Interaction Source: Molecular Pharmaceutics - ACS Publications URL: [Link]

Sources

Application

laboratory handling, safety, and storage protocols for 8-(2-Fluorophenoxy)octan-1-amine

An In-Depth Guide to Laboratory Handling, Safety, and Storage of 8-(2-Fluorophenoxy)octan-1-amine Authored by a Senior Application Scientist Introduction: Navigating the Chemistry of a Novel Compound 8-(2-Fluorophenoxy)o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Laboratory Handling, Safety, and Storage of 8-(2-Fluorophenoxy)octan-1-amine

Authored by a Senior Application Scientist

Introduction: Navigating the Chemistry of a Novel Compound

8-(2-Fluorophenoxy)octan-1-amine is a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure combines a flexible eight-carbon aliphatic chain terminating in a primary amine with a fluorinated aromatic headpiece. This unique combination presents opportunities for creating novel molecular entities with tailored pharmacological profiles. The fluorine atom can enhance metabolic stability and binding affinity, while the primary amine serves as a crucial handle for further chemical modifications.[1][2]

However, this hybrid structure also necessitates a nuanced approach to laboratory safety. The reactivity of the primary amine group, coupled with the potential hazards associated with fluorinated organic compounds, requires stringent handling and storage protocols. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to work with 8-(2-Fluorophenoxy)octan-1-amine safely and effectively. The protocols herein are synthesized from established safety principles for primary aliphatic amines and fluorinated aromatic compounds, providing a robust safety paradigm in the absence of specific Safety Data Sheet (SDS) information for this novel compound.

Section 1: Compound Profile and Hazard Assessment

A thorough understanding of a chemical's properties is the foundation of its safe use. As no dedicated SDS for 8-(2-Fluorophenoxy)octan-1-amine is currently available, this assessment is extrapolated from its structural analogues, primarily octan-1-amine and fluorinated aromatic compounds.

Physicochemical Properties (Predicted)
PropertyValue / DescriptionRationale / Source
Molecular Formula C₁₄H₂₂FNOBased on chemical structure.[3]
Molecular Weight 239.33 g/mol Based on chemical structure.[3]
Appearance Colorless to yellow liquid.Predicted based on octylamine, a structural analogue.[4][5]
Odor Pungent, ammonia-like.The primary amine group is expected to dominate the odor profile.[4]
Solubility Insoluble in water. Soluble in organic solvents (e.g., ethanol, DMSO, DMF).Predicted from octylamine's low water solubility.[5]
Boiling Point > 175 °CExpected to be higher than octylamine due to increased molecular weight.
Hazard Identification (Predicted)

The primary hazards are associated with the octylamine moiety, which is classified as corrosive, toxic, and flammable.[6][7] The fluorophenoxy group necessitates caution regarding thermal decomposition, which could release hazardous gases.

GHS PictogramHazard ClassHazard Statement
alt text Flammable Liquid (Category 3)H226: Flammable liquid and vapour.[7]
alt text Skin Corrosion (Category 1A/1B) Serious Eye Damage (Category 1)H314: Causes severe skin burns and eye damage.[8]
alt text Acute Toxicity, Oral (Category 3) Acute Toxicity, Dermal (Category 3)H301+H311: Toxic if swallowed or in contact with skin.
alt text Acute Toxicity, Inhalation (Category 4) Specific Target Organ Toxicity - Single Exposure (Category 3)H332: Harmful if inhaled. H335: May cause respiratory irritation.[7]
alt text Hazardous to the Aquatic EnvironmentH400/H410: Very toxic to aquatic life with long lasting effects.

Section 2: Risk Mitigation and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and appropriate PPE, is essential. The core principle is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.[9]

Engineering and Administrative Controls
  • Chemical Fume Hood: All work involving the handling of 8-(2-Fluorophenoxy)octan-1-amine, from weighing to preparing solutions and running reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[10]

  • Restricted Access: The area where the compound is used and stored should be clearly marked, and access should be restricted to authorized and trained personnel only.[11]

  • No Unattended Operations: Never leave experiments involving this compound unattended.[12]

  • Emergency Preparedness: Ensure that a safety shower, eyewash station, and a spill kit appropriate for corrosive and flammable amines are readily accessible and unobstructed.[13][14]

Personal Protective Equipment (PPE) Selection

Proper PPE is the final barrier between the researcher and the chemical. Do not wear PPE outside of the laboratory to prevent cross-contamination.[13]

Protection TypeSpecificationRationale
Hand Protection Impervious Gloves: Nitrile or neoprene gloves are recommended. Always double-glove.Protects against dermal absorption and severe skin burns. The amine functional group is corrosive.[15]
Eye Protection Chemical Safety Goggles & Face Shield: Must be worn at all times.Protects against splashes that can cause severe, irreversible eye damage. A face shield is required when handling larger quantities (>50 mL).[13]
Body Protection Flame-Resistant Laboratory Coat: Must be fully buttoned.Protects skin from splashes and provides a barrier in case of fire.[13]
Respiratory Not required if work is performed in a certified fume hood.A fume hood provides adequate protection from vapor inhalation.

Section 3: Standard Operating Protocols

These protocols provide step-by-step guidance for common laboratory workflows.

Workflow Diagram: From Receipt to Use```dot

G cluster_prep Preparation & Storage cluster_handling Experimental Handling (in Fume Hood) cluster_cleanup Post-Experiment Receive Receive Compound Inspect Inspect Container Receive->Inspect Log Log in Inventory Inspect->Log Store Store in Designated Cabinet Log->Store DonPPE Don Full PPE Store->DonPPE Begin Experiment Retrieve Retrieve from Storage DonPPE->Retrieve Weigh Weigh Compound Retrieve->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Use in Experiment Prepare->Experiment Waste Dispose of Waste Experiment->Waste End Experiment Decontaminate Decontaminate Glassware & Surfaces Waste->Decontaminate Return Return Stock to Storage Decontaminate->Return DoffPPE Doff PPE & Wash Hands Return->DoffPPE

Caption: Decision-making process for handling spills and exposures.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15-30 minutes, preferably under a safety shower. Seek immediate medical attention. [16][17]* Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [6]* Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [7]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [17]

Section 4: Storage and Waste Disposal

Storage Protocols

Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions. [18]

  • Location: Store in a cool, dry, well-ventilated area designated for corrosive and flammable liquids. [6]* Container: Keep the container tightly sealed to prevent exposure to moisture and air. [16]* Segregation: Chemical segregation is critical to prevent dangerous interactions.

Store Away FromReason
Acids (e.g., HCl, H₂SO₄) Violent exothermic neutralization reaction. [5]
Strong Oxidizing Agents (e.g., nitrates, peroxides, perchlorates) Fire and explosion hazard. [16][19]
Acid Halides & Anhydrides Incompatible and may react violently. [5][6]
Sources of Ignition Compound is flammable; vapors can form explosive mixtures with air. [16][20]
  • Scientist's Note: Organic bases like this compound should be stored separately from acids. While they can be in the same "corrosives" cabinet, they must be in their own secondary containment bins to prevent accidental mixing in case of a spill. [21]

Waste Disposal
  • Classification: All waste containing 8-(2-Fluorophenoxy)octan-1-amine (unused material, contaminated PPE, spill cleanup debris) must be treated as hazardous waste. [16]* Collection: Collect waste in a clearly labeled, sealed, and compatible container. Do not mix with incompatible waste streams (e.g., acidic waste).

  • Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EHS) department for specific procedures.

References

  • What are the Health and Safety Guidelines for Using Amines? -
  • Laboratory Safety Guide, Institute of Chemistry. -
  • Material Safety D
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Research Council. - [Link]

  • Safe Storage of Chemicals, University of York, Department of Biology. -
  • General Lab Safety Procedure, Caltech CCE. -
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks, PMC, NIH. - [Link]

  • Safety Practices in Chemistry Laboratory, Occupational Safety and Health Branch, Labour Department. -
  • MATERIAL SAFETY D
  • Handling fluorinated gases as solid reagents using metal−organic frameworks, ACS Public
  • SAFETY DATA SHEET - Fisher Scientific (Di-n-octylamine). -
  • Fluorine Safety, Purdue University. -
  • Octylamine Safety D
  • SAFETY DATA SHEET - TCI Chemicals (n-Octylamine). -
  • SAFETY DATA SHEET - Fisher Scientific (n-Octylamine). -
  • Safety Data Sheet - Cayman Chemical (CRL-40,941). -
  • Octylamine - PubChem, NIH. - [Link]

  • CHEMICAL STORAGE FACT SHEET, University of W
  • 111-86-4, Octylamine Formula - ECHEMI. -
  • Material Safety Data Sheet - Kao Chemicals (Octyl amine). -
  • SAFETY D
  • Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment, NICNAS. -
  • 8-(4-Fluorophenoxy)octan-1-amine - AiFChem. -
  • Octylamine - Safety D
  • Octylamine SDS, 111-86-4 Safety D
  • OCTYL AMINE -

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulating 8-(2-Fluorophenoxy)octan-1-amine for Aqueous Assays

Welcome to the Advanced Formulation Support Center. As Application Scientists, we frequently encounter researchers struggling with the aqueous formulation of synthetic amphiphiles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As Application Scientists, we frequently encounter researchers struggling with the aqueous formulation of synthetic amphiphiles. 8-(2-Fluorophenoxy)octan-1-amine presents a classic biophysical challenge: it is a highly hydrophobic molecule (an 8-carbon aliphatic chain capped with an electron-withdrawing fluorophenoxy ring) terminating in a polar, ionizable primary amine.

In aqueous environments, this structural dichotomy drives complex phase behaviors, including micellization, coacervation, and macroscopic precipitation. This guide deconstructs the thermodynamic drivers of these phenomena and provides self-validating protocols to achieve stable, assay-compatible solutions.

The Thermodynamics of Precipitation (Causality Analysis)

To troubleshoot precipitation, we must first understand the molecular forces at play. The primary amine of 8-(2-Fluorophenoxy)octan-1-amine has a pKa of ~9.5–10.5. At physiological pH (7.4), it exists predominantly as a positively charged alkylammonium ion.

While this charge provides electrostatic stabilization, a single polar amine group can typically only pull about 4 carbon atoms of a hydrophobic alkyl chain into an aqueous solution[1]. Because this molecule contains an 8-carbon chain plus a bulky fluorophenyl group, the hydrophobic effect vastly overwhelms the solvation capacity of the amine. When introduced into high-salt buffers (like PBS), the abundant counterions screen the electrostatic repulsion between the protonated amines. This drastically reduces the Debye length, triggering rapid hydrophobic collapse and micelle formation, which eventually leads to macroscopic precipitation[1].

Frequently Asked Questions (FAQs)

Q: My compound dissolves perfectly in DMSO at 50 mM, but the moment I dilute it 1:100 into PBS, it crashes out as a cloudy suspension. Why? A: This is a classic "solvent-shift" precipitation. The rapid introduction of water forces the hydrophobic tails to aggregate to minimize contact with the aqueous phase. Furthermore, the high ionic strength of PBS (137 mM NaCl) causes a "salting-out" effect. The ions compete for water of hydration, driving the amphiphilic molecules into insoluble aggregates.

Q: Does adjusting the pH help? A: Yes, but within strict limits. Lowering the pH ensures 100% protonation of the amine, maximizing its polarity. However, raising the pH above 8.5 will deprotonate the amine, removing its only hydrophilic anchor and guaranteeing immediate precipitation.

Q: Can I just heat the solution to force it into the buffer? A: Heating can temporarily increase kinetic solubility, but amines often exhibit complex, thermoresponsive hydrophilicity. In many amine-water mixtures, raising the temperature actually decreases miscibility because the directional hydrogen bonds between the hydrophilic amine moieties and water are disrupted at elevated temperatures[2]. Therefore, temperature cycling is not a reliable long-term stabilization strategy.

Q: What is the best way to use co-solvents without ruining my biological assay? A: Co-solvents like DMSO or ethanol act by reducing the interfacial tension between the aqueous solution and the hydrophobic solute, interfering with water's highly ordered hydrogen-bonding network[3]. However, when preparing binary eluents or assay buffers, you must know the solubility limit of your buffer salts in the organic co-solvent to avoid precipitating the buffer itself[4]. We recommend keeping final DMSO concentrations below 2% (v/v) and utilizing supramolecular carriers (like cyclodextrins) to bridge the solubility gap.

Diagnostic Workflows & Mechanistic Pathways

To systematically resolve precipitation issues, follow the logical progression outlined in the decision tree below.

Troubleshooting A Precipitation in Buffer B Check Buffer pH A->B C pH > 8.0 (Deprotonation) B->C D pH < 7.5 (Protonated) B->D E Lower pH to 6.5-7.0 C->E F Check Ionic Strength D->F G High Salt (>100mM) F->G H Reduce Salt / Use HEPES G->H I Add Carrier (HP-β-CD) H->I If still cloudy

Troubleshooting decision tree for resolving amphiphilic amine precipitation in aqueous media.

Pathway M Free Monomer (Amphiphilic) B High-Salt Buffer M->B Dilution S HP-β-CD Encapsulation M->S Add Carrier Mic Micellar Collapse B->Mic Charge Screening P Precipitation Mic->P Aggregation

Mechanistic pathway of hydrophobic collapse versus supramolecular solubilization.

Solubility Optimization Matrix

Use the following data matrix to select the appropriate formulation additive based on your assay's tolerance limits.

Solvent / AdditiveMechanism of ActionRecommended Final Conc.ProsCons
DMSO Disrupts water H-bond network; reduces interfacial tension[3].0.5% – 2.0% (v/v)High solubilizing power for the fluorophenoxy tail.Can be cytotoxic to primary cells at >1%; alters membrane permeability.
HP-β-Cyclodextrin Supramolecular encapsulation of the hydrophobic 8-carbon tail.10% – 20% (w/v)Excellent biocompatibility; prevents micellization.High concentrations can extract cholesterol from cell membranes.
Tween-20 Surfactant-mediated micellar solubilization.0.01% – 0.1% (v/v)Highly effective at preventing surface adsorption.Can interfere with colorimetric assays and lyse cells at high doses.
Low-Salt HEPES (pH 6.8) Maintains protonation while minimizing charge screening.10 mM – 25 mMPreserves native compound state without additives.Weak buffering capacity; lacks physiological osmolarity.

Self-Validating Experimental Protocol: Supramolecular Encapsulation

To ensure reproducibility, we utilize a self-validating "step-down" dilution protocol using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). This method allows the hydrophobic tail to partition into the cyclodextrin cavity before it encounters the high-salt environment of the final assay buffer.

Phase 1: Preparation of the Master Stock
  • Weighing: Weigh out exactly 2.39 mg of 8-(2-Fluorophenoxy)octan-1-amine (MW ≈ 239.33 g/mol ).

  • Dissolution: Dissolve the powder in 1.0 mL of anhydrous, cell-culture grade DMSO to create a 10 mM Master Stock.

  • Validation Check 1: Inspect the solution against a dark background. It must be optically clear. Causality: If a slight haze is visible, the compound has partially degraded, or moisture has compromised the DMSO. Do not proceed until the solution is perfectly clear.

Phase 2: Preparation of the Carrier Matrix
  • Formulation: Prepare a 20% (w/v) solution of HP-β-CD in a low-salt buffer (e.g., 10 mM HEPES, pH 7.0).

  • Validation Check 2: Measure the pH of the carrier matrix. It must be strictly ≤ 7.4 to ensure the primary amine remains protonated upon introduction.

Phase 3: Step-Down Dilution
  • Mixing: Place 900 µL of the HP-β-CD carrier matrix in a microcentrifuge tube. Set the tube on a vortex mixer at medium speed (approx. 1500 RPM).

  • Dropwise Addition: While vortexing, add 100 µL of the 10 mM DMSO Master Stock drop-by-drop (10 µL at a time). Causality: Slow addition prevents localized supersaturation, allowing the cyclodextrin cavities to encapsulate the monomeric fluorophenoxy-octyl tails before they can find each other and aggregate.

  • Equilibration: Incubate the mixture at room temperature for 30 minutes to allow host-guest complexation to reach thermodynamic equilibrium.

  • Validation Check 3 (Critical): Measure the Optical Density (OD) of the final 1 mM intermediate stock at 600 nm using a spectrophotometer (blanked against the carrier matrix).

    • Pass: OD600 < 0.05. The solution is free of colloidal aggregates and is ready for final dilution into your high-salt biological assay buffer.

    • Fail: OD600 > 0.05. Sub-visible micellization has occurred. You must increase the HP-β-CD concentration or reduce the final compound concentration.

References

  • 7.3 Solubility of Amines Source: Oregon Institute of Technology (OIT) URL: [Link]

  • Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography Source: LCGC North America (via Amazon AWS) URL: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability Source: International Journal of Pharmacy and Chemistry Analysis (IJPCA) URL:[Link]

  • Probing polarity structure–function relationships in amine–water mixtures Source: RSC Publishing URL:[Link]

Sources

Optimization

improving reaction yield in 8-(2-Fluorophenoxy)octan-1-amine synthesis

Welcome to the Technical Support Center for the synthesis of 8-(2-Fluorophenoxy)octan-1-amine . This guide is designed for drug development professionals and synthetic chemists looking to optimize reaction yields, preven...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 8-(2-Fluorophenoxy)octan-1-amine . This guide is designed for drug development professionals and synthetic chemists looking to optimize reaction yields, prevent common side reactions, and streamline purification workflows.

The standard industrial and academic approach to synthesizing this aryloxyalkylamine involves a two-stage process: a Williamson Ether Synthesis (O-alkylation) followed by a Gabriel Synthesis (amine formation). Below, we break down the mechanistic causality behind common failures and provide field-proven troubleshooting strategies.

Synthetic Workflow Overview

G Start 2-Fluorophenol + 1,8-Dibromooctane Step1 Step 1: Williamson Ether Synthesis (K2CO3, DMF, 80°C) Start->Step1 Int1 Intermediate: 1-Bromo-8-(2-fluorophenoxy)octane Step1->Int1 O-Alkylation Step2 Step 2: Gabriel Alkylation (Potassium Phthalimide, DMF, 90°C) Int1->Step2 Int2 Intermediate: N-(8-(2-Fluorophenoxy)octyl)phthalimide Step2->Int2 SN2 Displacement Step3 Step 3: Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) Int2->Step3 Product Target Molecule: 8-(2-Fluorophenoxy)octan-1-amine Step3->Product Cleavage of Phthalimide

Workflow for the Williamson-Gabriel synthesis of 8-(2-Fluorophenoxy)octan-1-amine.

Section 1: Troubleshooting O-Alkylation (Williamson Ether Synthesis)

Q: Why is my reaction producing a significant amount of 1,8-bis(2-fluorophenoxy)octane (the dialkylated dimer)? A: Causality: 1,8-dibromooctane possesses two identical, highly reactive electrophilic sites. If the stoichiometric ratio of 2-fluorophenol to the dibromide is close to 1:1, the newly formed mono-alkylated product (1-bromo-8-(2-fluorophenoxy)octane) will compete with the unreacted dibromide for the remaining phenoxide nucleophile[1]. Solution: You must use a 3- to 5-fold molar excess of 1,8-dibromooctane. To further enforce a pseudo-infinite dilution of the nucleophile, dissolve the 2-fluorophenol and base, then add this mixture dropwise to the bulk solution of 1,8-dibromooctane.

Q: How do I efficiently remove the large excess of 1,8-dibromooctane without ruining my yield? A: Causality: 1,8-dibromooctane is a high-boiling liquid that cannot be removed via standard rotary evaporation. Attempting to load the crude mixture directly onto a silica column will result in massive band broadening. Solution: Perform a Kugelrohr vacuum distillation to strip off the unreacted dibromide prior to chromatography. Alternatively, exploit differential solubility: dissolve the crude oily mixture in a non-polar solvent (like hexane) and induce liquid-liquid phase separation ("oiling out") by slowly adding a polar protic solvent like methanol[2].

Q: The O-alkylation is stalling before completion. How can I accelerate it? A: Causality: While primary bromides are good SN​2 substrates, long 8-carbon alkyl chains can reduce reaction rates due to hydrophobic coiling in polar aprotic solvents. Solution: Add a catalytic amount of Potassium Iodide (KI) (0.1 to 0.2 eq). This triggers an in situ Finkelstein reaction, temporarily converting the alkyl bromide into an alkyl iodide. Iodide is a vastly superior leaving group, which drastically lowers the activation energy for the phenoxide attack.

Section 2: Troubleshooting Amine Formation (Gabriel Synthesis)

Q: Why use the Gabriel synthesis instead of direct amination with ammonia? A: Causality: Direct alkylation of ammonia with 1-bromo-8-(2-fluorophenoxy)octane leads to severe over-alkylation. Because alkyl groups are electron-donating, the resulting primary amine is more nucleophilic than the starting ammonia, triggering a runaway reaction that yields a messy mixture of secondary, tertiary, and quaternary ammonium salts. The Gabriel synthesis utilizes potassium phthalimide—a bulky, resonance-stabilized nitrogen nucleophile that strictly halts at the mono-alkylation stage due to extreme steric hindrance[3].

Q: My hydrazinolysis step is complete, but I am losing yield during the workup. The product is trapped in a thick white precipitate. How do I isolate the amine? A: Causality: The cleavage of the phthalimide protecting group with hydrazine ( NH2​NH2​ ) proceeds via nucleophilic acyl substitution, liberating the target primary amine and forming phthalhydrazide as a byproduct[4]. Phthalhydrazide is notoriously insoluble in most organic solvents and forms a voluminous precipitate that physically encapsulates the target amine. Solution: Implement a strict acid-base extraction protocol. After refluxing, acidify the crude mixture to pH 2 with 1M HCl. This protonates your target amine, making it highly soluble in the aqueous phase, while the phthalhydrazide remains an insoluble solid. Filter off the solid waste. Then, basify the aqueous filtrate to pH > 10 with NaOH and extract the now-neutral free primary amine into dichloromethane.

Section 3: Alternative Approach (The Mitsunobu Route)

Q: Is there a synthetic route that avoids the dialkylation risk and the harsh hydrazine deprotection entirely? A: Causality: Yes. The Mitsunobu reaction offers a highly controlled, 1:1 stoichiometric alternative for synthesizing aryloxyalkylamines[5]. By reacting 2-fluorophenol directly with a mono-protected amino alcohol, such as 8-(Boc-amino)octan-1-ol, in the presence of triphenylphosphine ( PPh3​ ) and diethyl azodicarboxylate (DEAD), you form the ether linkage under mild conditions. The Boc group is subsequently removed with trifluoroacetic acid (TFA), bypassing the need for hydrazine. However, this route requires rigorous chromatography to remove the triphenylphosphine oxide byproduct.

Section 4: Quantitative Data & Method Comparison

ParameterWilliamson + Gabriel RouteMitsunobu + Boc-Deprotection Route
Primary Reagents 1,8-Dibromooctane, K-Phthalimide, Hydrazine8-(Boc-amino)octan-1-ol, PPh3​ , DEAD, TFA
Major Byproducts Phthalhydrazide, Dialkylated dimerTriphenylphosphine oxide, Hydrazinedicarboxylate
Atom Economy ModerateLow
Over-alkylation Risk High (requires excess dibromide)None (1:1 stoichiometry used)
Purification Difficulty Moderate (Acid/Base extraction effective)High ( PPh3​O removal requires chromatography)

Section 5: Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-8-(2-fluorophenoxy)octane

This protocol utilizes a weak base to prevent elimination side-reactions and excess electrophile to prevent dimerization.

  • Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Loading: Dissolve 2-fluorophenol (1.0 eq, 10 mmol) in 20 mL of anhydrous DMF. Add anhydrous K2​CO3​ (1.5 eq, 15 mmol). Causality: K2​CO3​ is a mild base sufficient to deprotonate the phenol ( pKa​ ~9.8) without promoting E2 elimination of the alkyl halide[1].

  • Electrophile Addition: Add 1,8-dibromooctane (4.0 eq, 40 mmol) in one portion.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 9:1). The phenol spot (UV active) should disappear, replaced by a higher Rf​ product spot.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Remove excess 1,8-dibromooctane via Kugelrohr vacuum distillation (130 °C at 0.1 mbar)[2]. Purify the remaining residue via silica gel flash chromatography to yield the pure bromide intermediate.

Protocol 2: Gabriel Synthesis and Hydrazinolysis

This protocol ensures complete displacement and utilizes a self-validating acid/base workup to free the amine.

  • Alkylation: Dissolve 1-bromo-8-(2-fluorophenoxy)octane (1.0 eq, 5 mmol) in 15 mL of anhydrous DMF.

  • Catalysis: Add potassium phthalimide (1.2 eq, 6 mmol) and a catalytic amount of KI (0.1 eq, 0.5 mmol). Stir at 90 °C for 8 hours.

  • Intermediate Isolation: Quench the reaction with ice water (50 mL). The highly hydrophobic phthalimide intermediate will precipitate. Filter, wash with water, and dry under vacuum.

  • Deprotection: Dissolve the intermediate in absolute ethanol (25 mL). Add hydrazine hydrate ( NH2​NH2​⋅H2​O , 3.0 eq, 15 mmol).

  • Cleavage: Reflux for 4 hours. Causality: Hydrazine attacks the imide carbonyls, liberating the free amine and forming phthalhydrazide[3][4].

  • Self-Validating Workup: Cool the reaction to room temperature (a thick white precipitate will form). Add 1M HCl until the pH reaches 2. Stir for 15 minutes. The target amine will dissolve into the aqueous phase as a hydrochloride salt.

  • Extraction: Filter off the insoluble phthalhydrazide byproduct. Transfer the aqueous filtrate to a separatory funnel and wash once with diethyl ether to remove organic impurities.

  • Isolation: Basify the aqueous layer to pH 12 using 5M NaOH. Extract the newly freed 8-(2-fluorophenoxy)octan-1-amine into dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under vacuum to yield the target compound.

References

  • The Gabriel Synthesis - Master Organic Chemistry (masterorganicchemistry.com) - 3

  • Gabriel Synthesis - Chemistry LibreTexts (libretexts.org) - 4

  • Application Notes and Protocols: 4-Bromooctane as an Alkylating Agent for Amines and Phenols (benchchem.com) - 1

  • The Mitsunobu Reaction in the 21st Century (researchgate.net) - 5

  • An Efficient Synthesis of Poly(aryl ether) Monodendrons and Dendrimers Based on 3,5-Bis(Hydroxymethyl)phenol (acs.org) - 2

Sources

Troubleshooting

Technical Support Center: Overcoming Low Aqueous Solubility of 8-(2-Fluorophenoxy)octan-1-amine in Assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of 8-(2-Fluorophenoxy)octan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of 8-(2-Fluorophenoxy)octan-1-amine in their experimental assays. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you achieve consistent and reliable results.

Introduction: The Challenge of Poor Solubility

8-(2-Fluorophenoxy)octan-1-amine is a lipophilic molecule, a characteristic suggested by its octan-1-amine structure, which indicates a long hydrocarbon chain.[1][2] This lipophilicity leads to poor water solubility, creating significant hurdles in various in vitro and in vivo studies. Inadequate solubility can result in compound precipitation, leading to inaccurate dose-response relationships and reduced bioavailability, which can ultimately compromise the reliability of experimental data.[3][4] This guide will explore proven methods to enhance the solubility of this and similar compounds, ensuring the integrity and reproducibility of your assays.

Frequently Asked Questions (FAQs)

Q1: My 8-(2-Fluorophenoxy)octan-1-amine is precipitating in my aqueous assay buffer. What is the first step I should take?

A1: The first and most critical step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its broad solubilizing power and miscibility with aqueous solutions.[3] Prepare a concentrated stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted in your aqueous assay buffer to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the assay is as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts.[5][6]

Q2: I'm using DMSO, but I'm still seeing precipitation upon dilution into my aqueous buffer. What are my next options?

A2: If direct dilution of a DMSO stock is problematic, consider a serial dilution approach. Instead of a single large dilution step, perform a series of smaller dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO, and then dilute this into your aqueous buffer. This gradual reduction in solvent concentration can sometimes prevent the compound from crashing out of solution. If precipitation persists, it's time to explore more advanced formulation strategies, which are detailed in the troubleshooting guides below.

Q3: Can the pH of my buffer affect the solubility of 8-(2-Fluorophenoxy)octan-1-amine?

A3: Yes, pH can significantly influence the solubility of ionizable compounds.[7] As a primary amine, 8-(2-Fluorophenoxy)octan-1-amine is basic and can be protonated at acidic pH, forming a more water-soluble salt.[2] Therefore, adjusting the pH of your buffer to be slightly acidic may improve solubility. However, it is essential to ensure that the chosen pH is compatible with your assay system and does not affect the biological activity of your target.[7]

Q4: How can I be sure that my solubilization method isn't interfering with my assay results?

A4: This is a critical consideration. Every component of your formulation, including co-solvents, surfactants, and cyclodextrins, has the potential to interact with your assay.[8] Therefore, it is imperative to run appropriate vehicle controls. The vehicle control should contain all the components of your formulation (e.g., DMSO, surfactant, cyclodextrin) at the same final concentration as in your experimental samples, but without the 8-(2-Fluorophenoxy)octan-1-amine. This will allow you to subtract any background signal or non-specific effects caused by the formulation itself.[3]

Troubleshooting Guides: Step-by-Step Solutions

This section provides detailed protocols and the scientific rationale for overcoming the solubility challenges of 8-(2-Fluorophenoxy)octan-1-amine.

Strategy 1: The Co-Solvent Approach

Co-solvents are water-miscible organic solvents that enhance the solubility of lipophilic compounds by reducing the polarity of the aqueous medium.[3][9]

When to Use This Strategy: This is often the first line of defense when DMSO alone is insufficient or when you need to minimize the final DMSO concentration.

Recommended Co-solvents:

Co-SolventTypical Starting ConcentrationKey Considerations
Dimethyl Sulfoxide (DMSO)< 0.5% (final assay concentration)Can be toxic to cells at higher concentrations and may affect enzyme activity.[6][10]
Ethanol1-5%Can have biological effects and may cause protein denaturation at higher concentrations.[3]
Polyethylene Glycol (PEG 300/400)5-10%Generally well-tolerated but can increase viscosity.[3]
N-methyl-2-pyrrolidone (NMP)1-5%A powerful solvent, but potential for toxicity should be evaluated.[3]

Experimental Protocol: Co-Solvent Screening

  • Prepare Stock Solutions: Dissolve 8-(2-Fluorophenoxy)octan-1-amine in 100% of each selected co-solvent (DMSO, Ethanol, PEG 400) to create a high-concentration stock (e.g., 20 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in the same co-solvent to create a range of concentrations.

  • Aqueous Dilution: Add a small volume of each co-solvent dilution to your aqueous assay buffer to achieve the final desired compound concentrations. Observe for any signs of precipitation (cloudiness, visible particles).

  • Incubation and Observation: Incubate the solutions under your standard assay conditions (temperature, time) and re-examine for precipitation.

  • Vehicle Control: Prepare a vehicle control for the most promising co-solvent system to test for any effects on your assay.

Logical Workflow for Co-Solvent Selection

Caption: Decision tree for utilizing co-solvents.

Strategy 2: The Surfactant Approach

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[11] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[12]

When to Use This Strategy: When co-solvents alone are not sufficient or when you need to achieve higher compound concentrations without increasing the organic solvent content.

Recommended Surfactants:

SurfactantTypeTypical Concentration Range (above CMC)Key Considerations
Polysorbate 80 (Tween® 80)Non-ionic0.01% - 0.1%Widely used and generally considered biocompatible.[12]
Polysorbate 20 (Tween® 20)Non-ionic0.01% - 0.1%Similar to Tween 80 but with a shorter fatty acid chain.
Triton™ X-100Non-ionic0.01% - 0.1%Effective solubilizer but can interfere with some assays.[13]
Sodium Dodecyl Sulfate (SDS)Anionic0.1% - 1%A strong solubilizing agent but can denature proteins.[12]

Experimental Protocol: Surfactant-Based Solubilization

  • Prepare Surfactant Stock: Prepare a 10% (w/v) stock solution of the chosen surfactant in your aqueous assay buffer.

  • Prepare Compound Stock: Prepare a high-concentration stock of 8-(2-Fluorophenoxy)octan-1-amine in a suitable organic solvent (e.g., DMSO).

  • Formulation: In a microcentrifuge tube, add the required amount of the surfactant stock solution to your assay buffer to achieve the desired final surfactant concentration.

  • Compound Addition: While vortexing the surfactant-containing buffer, slowly add the compound stock solution to reach the desired final concentration.

  • Equilibration: Allow the solution to equilibrate for at least 30 minutes to ensure micelle formation and compound encapsulation.

  • Visual Inspection: Centrifuge the solution briefly and visually inspect for any pellet, which would indicate precipitation.

  • Vehicle Control: As always, prepare a vehicle control containing the surfactant and the organic solvent at the same final concentrations.

Strategy 3: The Cyclodextrin Approach

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] This structure allows them to form inclusion complexes with hydrophobic molecules, effectively "hiding" the lipophilic part of the molecule from the aqueous environment and increasing its solubility.[15]

When to Use This Strategy: This is an excellent option for sensitive biological assays where co-solvents or surfactants may cause interference. Cyclodextrins are generally considered biocompatible.[16]

Recommended Cyclodextrins:

CyclodextrinKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity; a common choice for parenteral formulations.[16]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and can improve the stability of the complexed drug.

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in your assay buffer to create a range of concentrations (e.g., 1%, 2.5%, 5% w/v).

  • Prepare Compound Stock: Prepare a concentrated stock of 8-(2-Fluorophenoxy)octan-1-amine in a minimal amount of a volatile organic solvent like ethanol or methanol.

  • Complexation: Add the compound stock solution to the cyclodextrin solutions.

  • Solvent Removal: If a volatile organic solvent was used, remove it by gentle heating or under a stream of nitrogen. If a non-volatile solvent like DMSO was used, ensure its final concentration is minimal.

  • Equilibration: Shake or sonicate the mixture for several hours (or overnight) at a controlled temperature to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Vehicle Control: Prepare a vehicle control with the same concentration of cyclodextrin in the assay buffer.

Workflow for Advanced Solubilization Strategies

Advanced_Solubilization cluster_surfactant Surfactant Strategy cluster_cyclodextrin Cyclodextrin Strategy Surfactant_Start Start: Co-solvents ineffective Select_Surfactant Select Surfactant (e.g., Tween 80, Triton X-100) Surfactant_Start->Select_Surfactant Prep_Formulation Prepare Formulation (Surfactant + Compound Stock) Select_Surfactant->Prep_Formulation Equilibrate Equilibrate for Micelle Formation Prep_Formulation->Equilibrate Check_Clarity Check for Clarity Equilibrate->Check_Clarity Surfactant_Success Success: Proceed with Assay Check_Clarity->Surfactant_Success Clear Cyclodextrin_Start Start: Co-solvents/Surfactants cause assay interference Check_Clarity->Cyclodextrin_Start Not Clear Select_CD Select Cyclodextrin (e.g., HP-β-CD) Cyclodextrin_Start->Select_CD Prep_Complex Prepare Inclusion Complex Select_CD->Prep_Complex Equilibrate_Complex Equilibrate (Shake/Sonicate) Prep_Complex->Equilibrate_Complex Filter_Quantify Filter & Quantify Solubilized Compound Equilibrate_Complex->Filter_Quantify CD_Success Success: Proceed with Assay Filter_Quantify->CD_Success

Caption: Workflow for surfactant and cyclodextrin strategies.

Ensuring Assay Integrity and Reproducibility

Achieving solubility is only half the battle; maintaining the integrity and reproducibility of your assay is paramount.[17]

  • Consistency is Key: Once you have identified a successful solubilization method, use it consistently across all experiments to minimize variability.[17]

  • Batch-to-Batch Variation: Be aware that different batches of reagents, including co-solvents and surfactants, can have slight variations that may impact your assay.[17]

  • Long-Term Stability: If you plan to store your formulated compound, assess its stability over time under your storage conditions. Re-check for precipitation before each use.

  • Documentation: Meticulously document your formulation protocol, including the source and lot numbers of all reagents. This will be invaluable for troubleshooting any future issues.

By systematically applying the strategies outlined in this guide, you can overcome the challenges posed by the low aqueous solubility of 8-(2-Fluorophenoxy)octan-1-amine and generate high-quality, reproducible data in your research endeavors.

References

  • ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • Anonymous. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]

  • ACS Publications. (2007, November 14). Magnetic Nanoparticles Grafted with Cyclodextrin for Hydrophobic Drug Delivery. Chemistry of Materials. Retrieved from [Link]

  • Quora. (2017, August 3). What effects does DMSO have on cell assays?. Retrieved from [Link]

  • WOAH. (n.d.). Factors affecting test reproducibility among laboratories. Retrieved from [Link]

  • PMC. (n.d.). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Retrieved from [Link]

  • Yareli Rojas Group - Correo IIM-UNAM. (n.d.). Cyclodextrin-based structures for drug delivery. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... Retrieved from [Link]

  • Google Patents. (n.d.). EP1428526A1 - Formulation for fast dissolution of lipophilic compounds.
  • Case studies. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • PMC - NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • JOCPR. (2024, December 19). Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]

  • PMC - NIH. (n.d.). Use of Coefficient of Variation in Assessing Variability of Quantitative Assays. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Retrieved from [Link]

  • Anonymous. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]

  • PMC - NIH. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • PDF. (n.d.). Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

  • SeraNovo. (2025, January 7). Impact of Formulation Development on Drug Success. Retrieved from [Link]

  • Anonymous. (2025, June 16). The Importance of a Robust Formulation for Long-Term Drug Development Success. Retrieved from [Link]

  • PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

  • Anonymous. (2018, October 20). Certain Approaches to Understanding Sources of Bioassay Variability. Retrieved from [Link]

  • Cheméo. (n.d.). 1-Octanamine (CAS 111-86-4) - Chemical & Physical Properties. Retrieved from [Link]

  • NIH. (n.d.). Octylamine | C8H19N | CID 8143 - PubChem. Retrieved from [Link]

  • Ataman Kimya. (n.d.). OCTYL AMINE. Retrieved from [Link]

Sources

Optimization

optimizing HPLC retention time and peak shape for 8-(2-Fluorophenoxy)octan-1-amine

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 8-(2-Fluorophenoxy)octan-1-amine. This molecule, characterized by a long hydrophobic octyl chain and a basic primar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 8-(2-Fluorophenoxy)octan-1-amine. This molecule, characterized by a long hydrophobic octyl chain and a basic primary amine, presents common but manageable challenges in reversed-phase chromatography. The primary issues encountered are significant peak tailing and prolonged retention times, which can compromise resolution, sensitivity, and overall data quality.

This guide provides a structured, in-depth approach to method development and troubleshooting. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.

Quick Troubleshooting Guide

For immediate assistance, consult the table below for common issues and their primary solutions.

Symptom Potential Cause Recommended Solution(s)
Severe Peak Tailing Secondary ionic interactions between the protonated amine and deprotonated silica silanols.[1][2]Lower mobile phase pH to 2.5-3.0 with 0.1% formic or trifluoroacetic acid.[1][2] Use a modern, end-capped, high-purity silica column.[1]
Excessively Long Retention Time High hydrophobicity of the octyl chain causing strong interaction with the C18 stationary phase.Increase the percentage of organic modifier (e.g., acetonitrile) in the mobile phase. Implement a gradient elution.[3]
Inconsistent Retention Times Insufficient column equilibration between runs, especially with gradients.[4]Ensure the column is flushed with 10-20 column volumes of the initial mobile phase before each injection.[4] Use a column oven for stable temperature.[4]
Split or Broad Peaks Column void, sample overload, or injection solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase. Reduce sample concentration. If the problem persists for all analytes, replace the column.
Low Signal/Sensitivity Peak broadening and tailing reducing the peak height. Poor UV absorptivity at the selected wavelength.Address peak shape issues first. Determine the UV maximum of the analyte and set the detector to that wavelength.
Frequently Asked Questions (FAQs)
Q1: My peak for 8-(2-Fluorophenoxy)octan-1-amine is tailing badly. What is the chemical basis for this, and how can I achieve a symmetrical peak?

A1: This is the most common issue for basic compounds like yours. The root cause is secondary retention mechanisms involving the stationary phase.

The Mechanism of Peak Tailing: In reversed-phase HPLC, standard silica-based columns (like C18) have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 3.5, these silanol groups deprotonate to become negatively charged (Si-O⁻).[1] Your analyte, 8-(2-Fluorophenoxy)octan-1-amine, has a primary amine group that is basic and will be protonated (R-NH₃⁺) in acidic to neutral mobile phases. This creates a strong, undesirable electrostatic attraction between the positively charged analyte and the negatively charged silanol sites.[1] While the primary retention mechanism is hydrophobic, this secondary ionic interaction holds a fraction of the analyte molecules back, causing them to elute later than the main band, resulting in a tailed peak.

Solutions to Achieve Peak Symmetry:

  • Control Mobile Phase pH: The most effective strategy is to suppress the ionization of the silanol groups. By lowering the mobile phase pH to a range of 2.5-3.0, the silanol groups become fully protonated (Si-OH), neutralizing their negative charge and eliminating the secondary ionic interaction.[1][2] This is typically achieved by adding 0.1% formic acid or trifluoroacetic acid (TFA) to your aqueous mobile phase.

  • Utilize Modern, End-Capped Columns: Modern HPLC columns, often referred to as "Type B" or high-purity silica columns, have a significantly lower concentration of acidic silanol groups.[1] Furthermore, they are "end-capped," a process where residual silanols are chemically bonded with a small, inert group to prevent them from interacting with analytes.[1] Columns specifically marketed for the analysis of basic compounds are highly recommended.

  • Employ a Competing Base: An older but still viable technique is to add a small amount (e.g., 0.1-0.5%) of a "competing base," such as triethylamine (TEA), to the mobile phase.[1] The TEA molecules will preferentially interact with and "mask" the active silanol sites, preventing your analyte from engaging in these secondary interactions.[1]

  • Increase Buffer Strength: Using a higher buffer concentration (e.g., 25-50 mM) can also help to shield the residual silanol interactions and improve the peak shape.[1]

Below is a logical workflow for troubleshooting this specific issue.

G start Peak Tailing Observed for 8-(2-Fluorophenoxy)octan-1-amine q1 Is Mobile Phase pH ≤ 3.0? start->q1 s1 Adjust Mobile Phase: Add 0.1% Formic Acid or TFA to bring pH to 2.5-3.0 q1->s1 No q2 Are you using a modern, end-capped column? q1->q2 Yes s1->q2 s2 Switch to a high-purity, end-capped C18 or C8 column designed for basic compounds. q2->s2 No q3 Is peak shape still poor? q2->q3 Yes s2->q3 s3 Consider adding a competing base (e.g., 0.1% Triethylamine) to the mobile phase. q3->s3 Yes end Symmetrical Peak Achieved q3->end No s3->end

Caption: Troubleshooting workflow for peak tailing.

Q2: The retention time for my analyte is over 30 minutes. How can I shorten the analysis time effectively?

A2: The long octyl (C8) aliphatic chain combined with the phenoxy group makes your molecule highly hydrophobic, leading to strong retention on a C18 column. Here are several ways to reduce the retention time:

  • Increase Organic Modifier Concentration: The most straightforward approach is to increase the strength of the mobile phase by increasing the percentage of your organic solvent (acetonitrile or methanol). A higher concentration of organic solvent will weaken the hydrophobic interactions between the analyte and the C18 stationary phase, causing it to elute faster.

  • Implement a Gradient Elution: For highly retained compounds, a gradient elution is far more efficient than an isocratic (constant mobile phase composition) method.[3] Start with a lower percentage of organic solvent to focus the analyte at the head of the column, then increase the percentage over time to elute it. This not only reduces the run time but also often results in sharper peaks.

  • Switch to a Less Retentive Column: A C18 column may be too retentive. Consider using a column with a shorter alkyl chain, such as a C8, or a "polar-embedded" phase. A C8 column is less hydrophobic and will provide shorter retention times for your analyte.

  • Increase Column Temperature: Operating at a slightly elevated temperature (e.g., 35-45 °C) using a column oven will decrease the viscosity of the mobile phase, allowing for faster flow rates without excessive backpressure.[5] It can also improve mass transfer kinetics, sometimes leading to sharper peaks and reduced retention.[5]

Q3: What is a good baseline HPLC method to start with for 8-(2-Fluorophenoxy)octan-1-amine?

A3: A gradient reversed-phase method on a C18 column is the ideal starting point. The following detailed protocol provides robust initial conditions that can be optimized further.

Experimental Protocol: Baseline HPLC Method Development

This protocol outlines a starting point for the analysis.

1. Materials and Mobile Phase Preparation

  • Analyte: 8-(2-Fluorophenoxy)octan-1-amine

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Sample Preparation: Accurately weigh and dissolve the analyte in a 50:50 (v/v) mixture of acetonitrile and water to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.22 µm syringe filter.

Table 1: Mobile Phase Preparation

Component Composition Preparation Notes
Mobile Phase A 0.1% Formic Acid in Water Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade water. Degas thoroughly.

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade acetonitrile. Degas thoroughly. |

2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm (or the determined λmax of the compound).

  • Run Time: 25 minutes (including equilibration)

3. Gradient Program A scouting gradient is essential to determine the approximate elution conditions.

Table 2: Scouting Gradient Program

Time (minutes) % Mobile Phase A % Mobile Phase B
0.0 90 10
15.0 10 90
18.0 10 90
18.1 90 10

| 25.0 | 90 | 10 |

4. Procedure and Optimization

  • Equilibrate: Equilibrate the column with the initial conditions (90% A, 10% B) for at least 15 minutes or until a stable baseline is observed.[4]

  • Inject: Inject the prepared sample and run the gradient program.

  • Analyze: Observe the retention time and peak shape of the analyte.

  • Optimize:

    • If the peak elutes too late (e.g., > 12 minutes), you can make the gradient steeper (e.g., reach 90% B in 10 minutes instead of 15).

    • If the peak elutes too early and is close to other impurities, you can make the gradient shallower to improve resolution.

    • If peak tailing persists, ensure the formic acid concentration is correct and consider a column specifically designed for basic compounds.

By following this structured approach, you will be well-equipped to develop a robust and reliable HPLC method for the analysis of 8-(2-Fluorophenoxy)octan-1-amine.

References
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Kielbasa, P. A., & Ye, M. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1189(1-2), 377-384. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Siriangkhawut, W., & Grudpan, K. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science, 37(3), 384-396. Retrieved from [Link]

  • Gibis, M. (2009). Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products. Journal of AOAC INTERNATIONAL, 92(3), 715-724. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Vargáné-Kis, E., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Periodica Polytechnica Chemical Engineering, 59(3), 193-200. Retrieved from [Link]

  • Gibis, M. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of AOAC International, 92(3), 715–724. Retrieved from [Link]

Sources

Troubleshooting

preventing degradation of 8-(2-Fluorophenoxy)octan-1-amine during long-term storage

Welcome to the technical support center for 8-(2-Fluorophenoxy)octan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 8-(2-Fluorophenoxy)octan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a molecule possessing a primary amine, an ether linkage, and a fluorinated aromatic ring, its stability is paramount for reproducible experimental outcomes. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established principles of chemical stability and handling of analogous compounds.

Troubleshooting Guide: Identifying and Preventing Degradation

This section addresses specific issues you may encounter, providing explanations and actionable solutions.

Question 1: I've noticed a color change in my sample of 8-(2-Fluorophenoxy)octan-1-amine, from colorless/pale yellow to a darker yellow or brown. What could be the cause?

Answer:

A color change is a primary indicator of chemical degradation. For a primary amine like 8-(2-Fluorophenoxy)octan-1-amine, this is most commonly due to oxidation.

  • Causality: Primary amines are susceptible to oxidation by atmospheric oxygen.[1] This process can be accelerated by exposure to light and elevated temperatures. The oxidation of amines can lead to the formation of a complex mixture of colored byproducts, including nitroso, nitro, and polymeric compounds. The presence of the electron-rich phenoxy group can also contribute to oxidative susceptibility.

  • Immediate Action:

    • Cease use of the discolored material in critical experiments until its purity can be verified.

    • Review your storage conditions against the recommended guidelines below.

    • Perform an analytical assessment (e.g., HPLC, GC-MS) to determine the purity of the sample and identify potential degradation products.

  • Preventative Measures:

    • Inert Atmosphere: Always store the compound under an inert atmosphere such as argon or nitrogen.[1][2] This displaces oxygen, minimizing oxidative degradation.

    • Light Protection: Store the compound in an amber or opaque vial to protect it from light, which can catalyze oxidation.[1]

    • Temperature Control: Store the compound at the recommended low temperature to reduce the rate of chemical reactions.

Question 2: My recent experimental results using an older batch of 8-(2-Fluorophenoxy)octan-1-amine are inconsistent with previous data. Could this be a stability issue?

Answer:

Yes, inconsistent results are a strong indication of a change in the purity and integrity of your compound. Besides oxidation, other degradation pathways can lead to the formation of impurities that may interfere with your experiments.

  • Potential Degradation Pathways:

    • Oxidation: As mentioned, this is a common pathway for amines.

    • Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamate salts. While this is often a reversible process, it can alter the effective concentration of the free amine.

    • Hydrolysis of the Ether Linkage: Although generally stable, the ether linkage could be susceptible to cleavage under strongly acidic or basic conditions, which might be introduced by contaminants.

    • Reaction with Impurities: The amine is nucleophilic and can react with electrophilic impurities in solvents or on storage container surfaces.

  • Troubleshooting Workflow:

    • Purity Analysis: Analyze both the old and a fresh batch of the compound using a suitable analytical method like HPLC or GC-MS to compare their purity profiles.[3][4]

    • Solvent Blank: Ensure the solvents used in your experiments are pure and free from contaminants that could react with the amine.

    • pH Check: If your compound is in solution, ensure the pH is appropriate and has not shifted due to degradation or contamination.

Below is a workflow for troubleshooting inconsistent experimental results.

G A Inconsistent Experimental Results B Analyze Purity of Old Batch (HPLC, GC-MS) A->B C Analyze Purity of New/Reference Batch A->C D Compare Purity Profiles B->D C->D E Significant Degradation Detected in Old Batch? D->E F Quarantine and Discard Old Batch E->F Yes I No Significant Degradation Detected E->I No G Source New, High-Purity Material F->G H Review and Optimize Storage Conditions G->H J Investigate Other Experimental Variables (e.g., reagents, instruments) I->J

Caption: Troubleshooting workflow for inconsistent results.

Question 3: I need to store 8-(2-Fluorophenoxy)octan-1-amine for several months. What are the ideal storage conditions?

Answer:

To ensure the long-term stability of 8-(2-Fluorophenoxy)octan-1-amine, it is crucial to control its storage environment meticulously. The following table summarizes the recommended conditions based on the chemical nature of the compound.

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CReduces the rate of all potential degradation reactions. For very long-term storage, -80°C is preferable.[5][6][7] Avoid frost-free freezers as they cycle in temperature.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent oxidative degradation.[1][2]
Light Amber or Opaque VialProtects against photo-catalyzed degradation.[1]
Container Tightly Sealed Borosilicate Glass Vial with a PTFE-lined CapGlass is inert, and a PTFE-lined cap prevents reaction with the container closure and ensures a tight seal against moisture and air.
Form Solid or Neat Oil (if liquid at RT)Storing the compound in its pure form is generally preferred over solutions, as solvents can introduce impurities or participate in degradation reactions over time.
Handling AliquotingFor frequent use, aliquotting the compound into smaller, single-use vials is highly recommended to minimize repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 8-(2-Fluorophenoxy)octan-1-amine that are susceptible to degradation?

The primary amine (-NH2) group is the most reactive site and is susceptible to oxidation and reaction with electrophiles and carbon dioxide.[1][9] The ether linkage (-O-) is generally more stable but can be a site for oxidative attack or hydrolysis under harsh conditions.

Q2: Can I store 8-(2-Fluorophenoxy)octan-1-amine in a solution?

While possible for short-term use, long-term storage in solution is not recommended. If you must store it in solution, choose a high-purity, anhydrous, and aprotic solvent. Degas the solvent with an inert gas before preparing the solution and store the solution under an inert atmosphere at -80°C.

Q3: How can I assess the purity of my 8-(2-Fluorophenoxy)octan-1-amine sample?

Several analytical techniques can be used to assess purity:[3][10][11]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the main component and detecting less volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and degradation products.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect significant impurities. ¹⁹F NMR is particularly useful for assessing the integrity of the fluorophenyl group.

Q4: What are the likely degradation products of 8-(2-Fluorophenoxy)octan-1-amine?

Based on the structure, potential degradation products could include:

  • Oxidation products: N-oxides, nitroso compounds, and imines.

  • Carbamates: Formed from the reaction with CO2.

  • Products of C-N bond cleavage: This could lead to 8-(2-fluorophenoxy)octanal or octanoic acid derivatives.

The following diagram illustrates potential degradation pathways:

G cluster_main 8-(2-Fluorophenoxy)octan-1-amine cluster_deg Degradation Pathways cluster_prod Potential Products A F-Ph-O-(CH2)8-NH2 B Oxidation (O2, light, heat) A->B C Reaction with CO2 A->C D N-Oxides, Imines, Nitroso Compounds B->D E Carbamate Salt (F-Ph-O-(CH2)8-NH-COO- NH3+-(CH2)8-O-Ph-F) C->E

Caption: Potential degradation pathways for the compound.

Q5: Is it necessary to purify 8-(2-Fluorophenoxy)octan-1-amine before use if it has been stored for a long time?

If the compound has been stored for an extended period, even under ideal conditions, it is best practice to re-analyze its purity before use in sensitive applications. If significant degradation is observed, purification (e.g., by column chromatography or distillation) may be necessary.

Experimental Protocol: Stability Assessment

This protocol outlines a method to assess the stability of 8-(2-Fluorophenoxy)octan-1-amine under your laboratory's storage conditions.

Objective: To determine the rate of degradation of 8-(2-Fluorophenoxy)octan-1-amine over time under specific storage conditions.

Materials:

  • A fresh, high-purity sample of 8-(2-Fluorophenoxy)octan-1-amine (reference standard).

  • Multiple small, amber glass vials with PTFE-lined caps.

  • Inert gas (argon or nitrogen).

  • HPLC or GC system with a suitable column and detector.

Procedure:

  • Initial Analysis (T=0):

    • Take an aliquot of the fresh compound and immediately analyze its purity by HPLC or GC-MS. This will serve as your baseline (T=0) purity.

  • Sample Preparation:

    • Aliquot the remaining fresh compound into several vials, ensuring each vial contains enough material for a single analysis.

    • Purge the headspace of each vial with an inert gas before sealing tightly.

  • Storage:

    • Place the vials in your intended long-term storage location (e.g., -20°C freezer).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 3, 6, and 12 months), remove one vial from storage.

    • Allow the vial to warm to room temperature before opening to prevent condensation of moisture into the sample.

    • Analyze the purity of the sample using the same analytical method as in the initial analysis.

  • Data Analysis:

    • Compare the purity at each time point to the initial (T=0) purity.

    • A significant decrease in the area of the main peak or the appearance of new peaks indicates degradation.

By following these guidelines, you can ensure the integrity of your 8-(2-Fluorophenoxy)octan-1-amine, leading to more reliable and reproducible research outcomes.

References

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC. (n.d.).
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical - MatheO. (n.d.).
  • Characterization of the degradation products of amines used for post combustion CO 2 capture - lsabm. (n.d.).
  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE - UKnowledge - University of Kentucky. (n.d.).
  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ - PMC. (n.d.).
  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography - International CCS Knowledge Centre. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2006, September 11).
  • What are stabilizers for amides, imides and amines for their long time storage? (2015, November 26).
  • Material Safety Data Sheet - Kao Chemicals. (2025, April 14).
  • Safety Data Sheet - Hampton Research. (2020, March 20).
  • Importance of Long-Term Storage for Fluorine-Substituted Aromatic Self-Assembled Monolayers by the Example of 4-Fluorobenzene-1-Thiolate Films on Au(111) | The Journal of Physical Chemistry C - ACS Publications. (2019, January 28).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, June 4).
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine - MDPI. (2023, February 25).
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed. (2023, February 25).
  • HANDLING AND STORAGE OF HAZARDOUS MATERIALS - Contents - Emergency and Safety Services. (n.d.).
  • Antibody storage guide | Abcam. (n.d.).
  • Safe Storage of Chemicals - Department of Biology, University of York. (n.d.).
  • Chemical Storage Guidelines. (n.d.).
  • CHEMICAL STORAGE FACT SHEET - University of Waterloo. (2023, May 1).
  • 1621344-23-7 | 8-(4-Fluorophenoxy)octan-1-amine - AiFChem. (2025, October 21).
  • Octylamine | C8H19N | CID 8143 - PubChem - NIH. (n.d.).
  • 111-86-4, Octylamine Formula - ECHEMI. (n.d.).
  • (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. (2025, October 30).
  • Environmental impacts of amines and their degradation products: Current status and knowledge gaps - IEAGHG. (n.d.).
  • Emissions and formation of degradation products in amine- based carbon capture plants - FORCE Technology. (n.d.).
  • Octylamine - LookChem. (n.d.).
  • Degradation studies of amines and alkanolamines during sour gas treatment process - SciSpace. (n.d.).
  • 1-octanamine - 111-86-4, C8H19N, density, melting point, boiling point, structural formula, synthesis. (2025, May 20).
  • Octylamine - Apollo Scientific. (n.d.).
  • 1-Octanamine (CAS 111-86-4) - Chemical & Physical Properties by Cheméo. (n.d.).

Sources

Optimization

addressing 8-(2-Fluorophenoxy)octan-1-amine instability in room temperature solutions

Technical Support Center: 8-(2-Fluorophenoxy)octan-1-amine A Guide for Researchers on Solution Stability Introduction 8-(2-Fluorophenoxy)octan-1-amine is a valuable research compound characterized by a long alkyl chain,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 8-(2-Fluorophenoxy)octan-1-amine

A Guide for Researchers on Solution Stability

Introduction

8-(2-Fluorophenoxy)octan-1-amine is a valuable research compound characterized by a long alkyl chain, a terminal primary amine, and a fluorinated aromatic ring. This unique structure, while useful, presents specific stability challenges in solution, particularly at room temperature. Users frequently report issues such as solution discoloration, precipitation, and a decrease in experimental efficacy over time. This guide provides an in-depth technical overview of the potential instability mechanisms and offers robust troubleshooting strategies and protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of 8-(2-Fluorophenoxy)octan-1-amine, initially clear, has turned a pale yellow/brown color after a few days at room temperature. What is causing this?

This discoloration is a classic indicator of oxidative degradation. The primary amine group is susceptible to oxidation, a process that can be accelerated by exposure to atmospheric oxygen, light, and trace metal ions.[1] The reaction can form colored byproducts like nitroso or nitro compounds.[2] While the phenoxy ether linkage is generally stable, prolonged exposure to oxidative conditions can also lead to its degradation.

Q2: I prepared a stock solution in DMSO and noticed a white precipitate forming after storing it on the benchtop. What is the precipitate and how can I avoid it?

The most likely culprit is the reaction of the primary amine with atmospheric carbon dioxide (CO2).[3][4] Primary amines readily react with CO2 to form an ammonium carbamate salt.[4][5] This salt often has different solubility properties than the parent compound and can precipitate out of solution, especially in less polar or aprotic solvents like DMSO.

Q3: My experimental results are inconsistent, suggesting the compound is losing its activity. What is the expected shelf-life of this compound in solution?

The shelf-life is highly dependent on storage conditions. In solution, degradation can occur through both oxidation and carbamate formation, leading to a lower concentration of the active parent compound. For aqueous solutions, hydrolysis is another potential degradation pathway, though typically slower for amines compared to esters or amides.[1] The rate of degradation is influenced by temperature, pH, light exposure, and the choice of solvent.[6][7] At room temperature in a standard vial, significant degradation can occur within days. When stored properly under recommended conditions (see Table 1), the shelf-life can be extended to several weeks or months.[8][9]

Q4: What are the optimal storage conditions for stock solutions of 8-(2-Fluorophenoxy)octan-1-amine?

To maximize stability, stock solutions should be stored under conditions that minimize exposure to air, light, and moisture. The ideal practice is to aliquot the solution into small, single-use vials, purge the headspace with an inert gas (like argon or nitrogen), and store them frozen at -20°C or -80°C in the dark.[8][9][10]

Q5: Which solvents are recommended for this compound, and are there any I should avoid?

The choice of solvent is critical. For long-term storage, anhydrous, aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are recommended, provided they are stored under an inert atmosphere to prevent CO2 absorption.[8] For immediate use in aqueous buffers, it is best to prepare the solution fresh from a concentrated stock just before the experiment. Avoid prolonged storage in protic solvents like water or methanol, as they can participate in degradation reactions and may contain more dissolved gases.[10] The pH of aqueous solutions should be carefully controlled, as highly acidic or basic conditions can catalyze degradation.[6]

Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Solutions & Preventative Measures
Solution Discoloration (Yellowing/Browning) Oxidative Degradation: The primary amine is reacting with dissolved oxygen. This can be catalyzed by light or trace metals.[1][11]1. Use De-gassed Solvents: Sparge your solvent with an inert gas (argon or nitrogen) for 15-20 minutes before preparing the solution. 2. Inert Atmosphere Storage: Overlay the solution with an inert gas before sealing the vial.[8][12] 3. Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil.[7]
White Precipitate Formation Carbamate Salt Formation: The primary amine is reacting with atmospheric CO2.[3][4] Low Solubility: The concentration may exceed the solubility limit in the chosen solvent, especially at lower temperatures.1. Work Under Inert Gas: Prepare and handle solutions in a glove box or under a stream of inert gas to minimize CO2 exposure. 2. Store Frozen: Freezing the solution significantly slows down this reaction. 3. Verify Solubility: Determine the solubility limit at your storage temperature before preparing high-concentration stocks.[13]
Loss of Potency / Inconsistent Results Chemical Degradation: A combination of oxidation, carbamate formation, or hydrolysis is reducing the concentration of the active compound.[1][14]1. Aliquot Stock Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and re-exposure to the atmosphere.[8] 2. Prepare Fresh Working Solutions: Dilute from a frozen, concentrated stock immediately before each experiment. 3. Perform Stability Testing: Use an analytical method like HPLC to periodically check the purity of your stock solution (See Protocol 2).[15]

Key Degradation Pathways

This diagram illustrates the two primary instability pathways for 8-(2-Fluorophenoxy)octan-1-amine in solution at room temperature.

Main 8-(2-Fluorophenoxy)octan-1-amine (Parent Compound) Oxidation Oxidized Products (e.g., Nitroso, Nitro Compounds) Main->Oxidation Oxidation Carbamate Ammonium Carbamate Salt (Precipitate) Main->Carbamate Carbamate Formation O2_Light Atmospheric O2 (Light, Metal Ions) O2_Light->Oxidation CO2 Atmospheric CO2 CO2->Carbamate

Caption: Primary degradation routes for the target compound.

Protocols for Enhanced Stability

Protocol 1: Preparation of Stabilized Stock Solutions

This protocol minimizes exposure to atmospheric oxygen and carbon dioxide.

  • Solvent Preparation: Select a high-quality, anhydrous grade solvent (e.g., DMSO or DMF). De-gas the solvent by sparging with argon or nitrogen gas for at least 20 minutes.

  • Weighing: Weigh the desired amount of 8-(2-Fluorophenoxy)octan-1-amine in a clean, dry vial.

  • Dissolution: Under a gentle stream of inert gas, add the de-gassed solvent to the vial to achieve the target concentration (e.g., 10 mM). Cap the vial and vortex until the solid is completely dissolved.

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use amber glass vials.[12] Fill each vial sufficiently to minimize the headspace volume.

  • Inert Gas Purge: Gently flush the headspace of each aliquot vial with inert gas for 10-15 seconds before tightly sealing with a PTFE-lined cap.

  • Storage: Label the vials clearly and place them in a freezer at -20°C or -80°C for long-term storage.[8][9]

Protocol 2: HPLC-UV Method for Stability Assessment

This provides a straightforward method to quantify the percentage of the parent compound remaining over time.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 270 nm.

  • Gradient Elution:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
18.01090
18.19010
22.09010
  • Procedure:

    • Prepare a solution of 8-(2-Fluorophenoxy)octan-1-amine at a known concentration (e.g., 100 µM) using the intended experimental solvent.

    • Immediately after preparation (T=0), inject 10 µL and record the chromatogram. The main peak corresponds to the parent compound.

    • Store the solution under the conditions you wish to test (e.g., room temp on the bench).

    • At subsequent time points (e.g., T=24h, T=48h, T=1 week), inject another 10 µL sample.

    • Analysis: Integrate the peak area of the parent compound at each time point. The stability can be expressed as:

      • % Remaining = (Area at T=x / Area at T=0) * 100

Stability Workflow Diagram

This workflow outlines the process for proactively assessing and ensuring compound stability for a critical experiment.

start Start: New Experiment prep Prepare Stock Solution (Protocol 1) start->prep t0 T=0 Analysis (HPLC - Protocol 2) prep->t0 store Store Aliquots (-80°C, Inert Gas) t0->store exp_prep Prepare Working Solution (Fresh Dilution) store->exp_prep exp Perform Experiment exp_prep->exp stability_check Stability Concern? exp->stability_check troubleshoot Consult Troubleshooting Guide stability_check->troubleshoot Yes end End: Validated Results stability_check->end No re_analyze Re-analyze Stored Stock (HPLC - Protocol 2) troubleshoot->re_analyze re_analyze->exp

Caption: Proactive workflow for managing compound stability.

References

  • Vertex AI Search. (n.d.). Time in San Diego, CA, US.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Slideshare. (n.d.). Factors affecting stability of drugs | PPTX.
  • SciSpace. (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process.
  • PMC. (n.d.). Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface.
  • ResearchGate. (n.d.). Reaction of primary amines with CO 2 in the presence of a strong nonnucleophilic base.
  • pharmanotes. (2021, March 25). Understanding the chemical basis of drug stability and degradation.
  • CET. (2022, November 24). Effects of Composition, Structure of Amine, Pressure and Temperature on CO2 Capture Efficiency and Corrosion of Carbon Steels.
  • alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
  • PMC. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
  • QbD Group. (2023, July 2). 4 Factors Influencing the Stability of Medicinal Products.
  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • Benchchem. (n.d.). Storage and handling guidelines for Amino-PEG14-acid.
  • Royal Society of Chemistry. (n.d.). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study.
  • lsabm. (n.d.). Characterization of the degradation products of amines used for post combustion CO 2 capture.
  • Scribd. (n.d.). Factors Influencing Drug Stability.
  • Bellona Foundation. (2009, September 15). Amines Used in CO2 Capture.
  • Oxford Academic. (2024, January 13). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures.
  • ACS Publications. (2023, March 9). Predicting the Mechanism and Products of CO2 Capture by Amines in the Presence of H2O.
  • PMC. (n.d.). Hydrothermal Degradation of Amino Acids.
  • Blue Line. (2026, March 5). Research Compound Stability Guide.
  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • PMC. (n.d.). Bacterial degradation of monocyclic aromatic amines.
  • AMINES. (2020, March 29).
  • ResearchGate. (n.d.). Steps involved for the analyses of degraded amines using GC.
  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • PMC. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines.
  • ResearchGate. (2022, July 21). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies.
  • ResearchGate. (2015, January 8). What to select for storing your compound: neat vs.in solution?
  • Benchchem. (n.d.). A Comparative Guide to the Hydrolytic Stability of Oxime Linkages in Physiological Conditions.
  • Wikipedia. (n.d.). Amine.
  • PubMed. (2007, May 4). Phenylene ring dynamics in phenoxy and the effect of intramolecular linkages on the dynamics of some engineering thermoplastics below the glass transition temperature.
  • Journal of Synthetic Chemistry. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
  • Frontiers. (2024, February 26). Conformational stability of peroxidase from the latex of Artocarpus lakoocha: influence of pH, chaotropes, and temperature.
  • MDPI. (2025, July 16). Integrated Analysis of Phenotypic, Physiological, and Biochemical Traits in Betula platyphylla Sukaczev Under Cold Stress Conditions.

Sources

Troubleshooting

Technical Support Center: 8-(2-Fluorophenoxy)octan-1-amine Handling &amp; Stability

Welcome to the Technical Support Center for 8-(2-Fluorophenoxy)octan-1-amine . This amphiphilic molecule—characterized by a lipophilic fluorophenoxy tail and a hydrophilic primary amine head—is frequently utilized in dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 8-(2-Fluorophenoxy)octan-1-amine . This amphiphilic molecule—characterized by a lipophilic fluorophenoxy tail and a hydrophilic primary amine head—is frequently utilized in drug development and lysosomotropic assays.

Because its structural integrity is highly dependent on the protonation state of the amine and the vulnerability of the ether linkage, improper pH management is the leading cause of experimental failure. This guide provides causality-driven troubleshooting, quantitative stability data, and self-validating protocols to ensure maximum compound stability.

Core Principles of pH-Dependent Stability

To understand how to handle 8-(2-Fluorophenoxy)octan-1-amine, you must understand the competing chemical vulnerabilities at opposite ends of the pH spectrum:

  • The High pH Threat (Oxidation & Adducts): Like most simple primary alkylamines, the terminal amine group has a pKa ranging from 9.5 to 11.0[1]. When formulated in basic buffers (pH > 10), the amine exists primarily as a deprotonated free base. In this state, the nitrogen's lone pair is highly nucleophilic, making it susceptible to rapid oxidation and spontaneous reaction with atmospheric carbon dioxide to form insoluble carbamic acid/carbamate precipitates[2].

  • The Low pH Threat (Ether Cleavage): At highly acidic conditions (pH < 3.0), the amine is fully protonated and highly soluble. However, extreme acidity combined with thermal stress catalyzes the non-enzymatic hydrolysis of the phenoxy ether linkage. Studies on structurally similar benzoxazolyl-oxy-phenoxy ethers demonstrate that rapid nonenzymatic cleavage occurs at pH levels below 4.6[3].

DegradationLogic Molecule 8-(2-Fluorophenoxy)octan-1-amine HighPH High pH (>10.5) Free Base Form Molecule->HighPH LowPH Low pH (<3.0) Protonated Form Molecule->LowPH OptPH Optimal pH (5.0-7.0) Ammonium Salt Molecule->OptPH Oxidation Oxidation & CO2 Adducts (Carbamate Formation) HighPH->Oxidation Cleavage Acid-Catalyzed Hydrolysis (Ether Cleavage) LowPH->Cleavage Stable Maximum Stability & High Solubility OptPH->Stable

pH-dependent degradation pathways of 8-(2-Fluorophenoxy)octan-1-amine.

Troubleshooting Guides & FAQs

Q1: My 10 mM stock solution in pH 11.0 buffer turned cloudy and slightly yellow after two weeks of storage. What happened? A: You are observing free-base degradation. At pH 11.0, the primary amine is deprotonated. The cloudiness is caused by the free amine reacting with dissolved atmospheric CO₂ to form a highly insoluble carbamate salt[2]. The yellowing indicates trace oxidation of the primary amine into a hydroxylamine or nitrile derivative. Solution: Always store aqueous stock solutions at a mildly acidic pH (5.5 - 6.5) where the amine is safely protonated.

Q2: I formulated the compound at pH 2.5 to ensure maximum solubility, but after autoclaving (121°C, 20 mins), LC-MS showed a massive loss of the parent peak and a new peak corresponding to 2-fluorophenol. Why? A: You induced acid-catalyzed ether cleavage. While the ether bond in 8-(2-Fluorophenoxy)octan-1-amine is generally robust at room temperature, the combination of high thermal stress (autoclaving) and high proton concentration (pH 2.5) protonates the ether oxygen, triggering the cleavage of the alkyl-aryl ether bond[3]. Solution: Filter-sterilize (0.22 µm) the compound instead of autoclaving if your formulation requires a pH below 4.0.

Q3: What is the absolute best buffer system for long-term liquid storage? A: We recommend a 50 mM MES buffer at pH 6.0 . At this pH, >99.9% of the compound exists as a stable ammonium salt (preventing oxidation and CO₂ adducts)[1], while remaining safely above the acidic threshold that threatens the ether linkage[3].

Quantitative Stability Data

To assist in experimental planning, the following table summarizes the extrapolated half-life ( t1/2​ ) of 8-(2-Fluorophenoxy)octan-1-amine under various pH and temperature conditions, demonstrating the causality of the degradation pathways discussed above.

pH LevelStorage Temp (°C)Primary Degradant ObservedEstimated Half-Life ( t1/2​ )Recommendation
2.060°C (Stress)2-Fluorophenol (Cleavage)4.5 DaysAvoid
2.04°C2-Fluorophenol (Cleavage)8 MonthsMarginal
6.0 4°C None (Stable) > 36 Months Optimal
8.025°CTrace Oxidation14 MonthsAcceptable
11.025°CCarbamate / Nitriles12 DaysAvoid

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include internal controls to verify that the experimental conditions themselves (like buffer capacity) do not drift and skew the results.

Protocol A: Preparation of Highly Stable Aqueous Stock Solutions (10 mM)

Causality: Formulating at pH 6.0 locks the molecule into its stable ammonium state while maximizing aqueous solubility.

  • Weighing: Accurately weigh 2.39 mg of 8-(2-Fluorophenoxy)octan-1-amine (Free base MW ≈ 239.3 g/mol ).

  • Initial Solubilization: Dissolve the powder in 100 µL of LC-MS grade DMSO to ensure complete disruption of the hydrophobic crystal lattice.

  • Buffer Addition: Slowly add 900 µL of pre-chilled 50 mM MES buffer (pH 6.0). Vortex continuously during addition to prevent local precipitation.

  • Self-Validation (pH Check): Measure the final pH of the solution using a micro-pH probe. Crucial: The basicity of the amine will slightly raise the pH of the buffer. If the final pH exceeds 6.5, adjust dropwise with 0.1 M HCl until the pH returns to 6.0.

  • Sterilization & Storage: Pass through a 0.22 µm PTFE syringe filter. Aliquot into amber glass vials (to prevent photo-oxidation) and store at 4°C.

Protocol B: LC-MS/MS Forced Degradation Assay

Causality: This protocol isolates pH as the sole variable by utilizing a universal buffer system, allowing researchers to map the exact degradation kinetics of the ether and amine groups.

  • Buffer Preparation: Prepare a Britton-Robinson universal buffer (borate, phosphate, and acetate, 40 mM each) adjusted to discrete pH values: 2.0, 4.0, 6.0, 8.0, and 11.0.

  • Spiking: Spike 8-(2-Fluorophenoxy)octan-1-amine to a final concentration of 10 µM. Simultaneously spike an internal standard (e.g., 10 µM of isotope-labeled D4​ -8-phenoxyoctan-1-amine) to correct for ionization suppression during MS analysis.

  • Thermal Stress: Seal the samples in airtight HPLC vials and incubate at 60°C for 7 days.

  • Self-Validation (Drift Check): Post-incubation, cool to room temperature and measure the pH of a dummy vial for each condition. If the pH has drifted by >0.2 units, discard the data point, as the buffer capacity was exhausted.

  • Quenching: Dilute samples 1:10 in cold Acetonitrile containing 0.1% Formic Acid to halt all degradation reactions and precipitate buffer salts.

  • Quantification: Analyze via LC-MS/MS (MRM mode), tracking the parent mass ( [M+H]+=240.1 ) and the primary cleavage degradant, 2-fluorophenol ( [M−H]−=111.0 ).

ProtocolWorkflow Step1 1. Buffer Prep (pH 2 to 12) Step2 2. Compound Spiking (10 µM) Step1->Step2 Step3 3. Thermal Stress (40°C / 60°C) Step2->Step3 Step4 4. Quenching & Filtration Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Step-by-step workflow for pH-dependent forced degradation profiling.

References

  • Title: 21.4: Acidity and Basicity of Amines - Chemistry LibreTexts Source: LibreTexts (libretexts.org) URL: [Link]

  • Title: Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils Source: United States Department of Agriculture (usda.gov) / PubMed URL: [Link]

  • Title: Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles Source: Organic Syntheses (orgsyn.org) URL: [Link]

Sources

Optimization

Technical Support Center: Resolving Co-eluting Impurities in 8-(2-Fluorophenoxy)octan-1-amine Synthesis Batches

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All protocols should be adapted and validated for specific laboratory conditions and regul...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All protocols should be adapted and validated for specific laboratory conditions and regulatory requirements.

Introduction

The synthesis of 8-(2-Fluorophenoxy)octan-1-amine, a crucial intermediate in pharmaceutical manufacturing, often utilizes the Williamson ether synthesis.[1] While effective, this method can generate a range of process-related impurities, including unreacted starting materials, by-products from side reactions, and structural isomers.[2] A significant analytical hurdle is the co-elution of these impurities with the main compound in chromatographic analyses, which can compromise the accuracy of purity assessments and the safety of the final active pharmaceutical ingredient (API).

This technical support guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these co-elution challenges. It combines foundational chromatographic principles with advanced analytical strategies to ensure robust and reliable impurity profiling.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers and initial troubleshooting steps for common issues encountered during the analysis of 8-(2-Fluorophenoxy)octan-1-amine.

Q1: Our primary peak for 8-(2-Fluorophenoxy)octan-1-amine is showing significant tailing in our reverse-phase HPLC method. What is the cause and how can we fix it?

A1: Peak tailing for basic compounds like 8-(2-Fluorophenoxy)octan-1-amine is a classic problem in reverse-phase HPLC.[3] The primary cause is secondary ionic interactions between the protonated amine group of your analyte and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[4][5]

  • Underlying Mechanism: At a typical mobile phase pH of 3 or higher, some silanol groups are ionized (SiO-), creating sites that can strongly and non-uniformly interact with your positively charged analyte, delaying its elution and causing the characteristic peak tailing.[4]

  • Immediate Troubleshooting Steps:

    • Lower the Mobile Phase pH: Operate at a pH of 3 or lower. This ensures the silanol groups are fully protonated (Si-OH), minimizing unwanted ionic interactions.[4] Note that standard silica columns should not be used below pH 3 to avoid silica dissolution; use columns specifically designed for low pH stability.[4]

    • Add a Mobile Phase Additive: Incorporate a small concentration (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid.[6] These additives protonate the silanol groups and can also act as ion-pairing agents to improve peak shape.

    • Use a "Base-Deactivated" or "End-Capped" Column: Modern HPLC columns are often "end-capped," meaning the residual silanols are chemically bonded with a small silylating agent to make them inert.[5] Columns specifically marketed for the analysis of basic compounds are highly recommended.[3]

Q2: We suspect a co-eluting impurity is a positional isomer (e.g., 8-(3-Fluorophenoxy)octan-1-amine). How can we confirm its identity without a reference standard?

A2: Confirming the identity of a co-eluting isomer requires a technique that can provide structural information. High-Resolution Mass Spectrometry (HRMS) coupled with tandem MS (MS/MS) is the gold standard for this purpose.[7][8]

  • Analytical Strategy:

    • LC-MS Analysis: Couple your HPLC to a mass spectrometer. Both the main compound and its positional isomer will have the exact same molecular weight and will be indistinguishable by a full scan MS.[7]

    • Tandem MS (MS/MS) for Fragmentation: Isolate the parent ion (the [M+H]+ of your compound and the impurity) and fragment it. The fragmentation patterns of positional isomers can be different. For example, the fluorophenoxy group may fragment differently depending on the fluorine's position on the aromatic ring.

    • Data Interpretation: Differences in the relative abundances of fragment ions or the presence of unique fragments can provide strong evidence to differentiate the isomers.[9][10]

Q3: What are the most likely impurities to be formed during a Williamson ether synthesis of 8-(2-Fluorophenoxy)octan-1-amine?

A3: The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide.[11] Impurities can arise from starting materials, side reactions, or contaminants.

  • Unreacted Starting Materials: Residual 2-fluorophenol and the 8-halo-octan-1-amine starting material.

  • Side Products: An E2 elimination reaction can occur, especially with sterically hindered reagents, leading to the formation of an alkene.[2]

  • Overalkylation: The amine product can act as a nucleophile and react with another molecule of the alkyl halide.

  • Isomeric Impurities: If the 2-fluorophenol starting material contains other isomers (e.g., 3- or 4-fluorophenol), you will generate the corresponding isomeric ether products.

Part 2: In-Depth Troubleshooting Guides & Protocols

This section offers detailed methodologies for resolving persistent co-elution issues.

Guide 1: Systematic HPLC Method Development for Isomer Resolution

When standard C18 columns fail to separate critical pairs like positional isomers, a systematic approach to method development is required to exploit subtle differences in their chemical properties.

Objective: To achieve baseline resolution (Rs > 1.5) between 8-(2-Fluorophenoxy)octan-1-amine and its co-eluting positional isomers.

Logical Workflow for Method Development:

Caption: Systematic workflow for resolving co-eluting peaks.

Step-by-Step Experimental Protocol:

  • Stationary Phase Screening (Altering Selectivity):

    • Rationale: Isomers that are inseparable on a C18 column (which separates primarily by hydrophobicity) may be resolved on a stationary phase that offers different interaction mechanisms.[12] Aromatic stationary phases are particularly effective for separating compounds with phenyl groups.[13]

    • Protocol:

      • Prepare a representative sample of the synthesis batch containing the co-eluting impurity.

      • Screen the following columns with a standard gradient (e.g., 10-90% acetonitrile in water with 0.1% formic acid over 20 minutes):

        • Phenyl-Hexyl Column: Offers π-π interactions between the phenyl groups on the stationary phase and the aromatic ring of your analyte.[14] This is often the most effective for positional isomers.

        • Pentafluorophenyl (PFP) Column: Provides a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.

        • Cyano (CN) Column: Offers polar interactions.

      • Compare the chromatograms and select the column that shows the best initial separation or a change in elution order.

  • Mobile Phase Optimization:

    • Rationale: Changing the organic modifier or additives can alter selectivity.[12] Methanol and acetonitrile have different properties and can change how analytes interact with the stationary phase. Additives like triethylamine (TEA) can act as silanol suppressors to improve peak shape for basic compounds.[15]

    • Protocol:

      • Using the most promising column from Step 1, repeat the analysis but substitute methanol for acetonitrile as the organic modifier.

      • If peak shape is still an issue, prepare a mobile phase with a different additive. For example, a buffer of triethylamine adjusted to pH 7.5 can be effective.[15]

  • Gradient and Temperature Optimization:

    • Rationale: A shallower gradient increases the time analytes spend interacting with the stationary phase, which can improve the resolution of closely eluting peaks.[12] Temperature can also affect selectivity.

    • Protocol:

      • Identify the time window where the co-eluting peaks elute.

      • Modify the gradient to be much shallower in this region (e.g., a change of 0.5% per minute).

      • Analyze the sample at different column temperatures (e.g., 25°C, 35°C, 45°C) to see if resolution improves.

Data Comparison Table for Method Development:

ParameterC18 ColumnPhenyl-Hexyl ColumnPhenyl-Hexyl (Optimized)
Mobile Phase B AcetonitrileAcetonitrileMethanol
Additive 0.1% Formic Acid0.1% Formic Acid0.1% Formic Acid
Gradient 10-90% in 20 min10-90% in 20 min30-50% in 30 min
Resolution (Rs) 0.8 (Co-elution)1.3 (Partial Separation)1.9 (Baseline Separation)
Guide 2: Structural Elucidation of an Unknown Co-eluting Impurity via LC-MS/MS

When an unknown impurity is detected, a combination of HPLC with high-resolution mass spectrometry is essential for its identification.[10][16]

Objective: To propose a structure for an unknown impurity that co-elutes with 8-(2-Fluorophenoxy)octan-1-amine.

Impurity Identification Workflow:

Impurity_Identification A Step 1: LC-HRMS Analysis Acquire Accurate Mass Data B Step 2: Propose Elemental Formula Use Mass-to-Charge Ratio A->B C Step 3: MS/MS Fragmentation Isolate Parent Ion and Fragment B->C D Step 4: Interpret Fragment Data Compare to Main Compound C->D E {Step 5: Propose Structure} D->E

Caption: Workflow for structural elucidation of unknown impurities.

Step-by-Step Protocol:

  • LC-HRMS Analysis:

    • Rationale: High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement of the impurity, allowing for the determination of its elemental formula.

    • Protocol:

      • Perform an LC-MS analysis of the sample using an Orbitrap or Q-TOF mass spectrometer.

      • From the full scan data, extract the accurate mass of the [M+H]+ ion for the unknown impurity.

      • Use the instrument's software to generate a list of possible elemental compositions that fit the measured mass within a narrow mass tolerance (e.g., < 5 ppm).

  • MS/MS Fragmentation Analysis:

    • Rationale: Tandem mass spectrometry (MS/MS) involves isolating the ion of interest and fragmenting it to generate a unique fragmentation pattern that serves as a structural fingerprint.[8]

    • Protocol:

      • Set up a new LC-MS experiment to perform targeted MS/MS on the impurity's parent ion mass.

      • The instrument will isolate the parent ion, fragment it in a collision cell, and then measure the masses of the resulting fragments.

      • Perform the same MS/MS experiment on the main compound, 8-(2-Fluorophenoxy)octan-1-amine, for comparison.

  • Data Interpretation:

    • Rationale: By comparing the elemental composition and fragmentation pattern of the impurity to the main compound, a structure can be proposed.

    • Example:

      • Scenario: An impurity is detected with an accurate mass corresponding to the elemental formula C14H22FNO. The main compound has the formula C14H22FNO. This strongly suggests an isomer.

      • MS/MS Comparison: The MS/MS spectrum of the main compound shows a characteristic fragment corresponding to the fluorophenoxy portion. If the impurity's MS/MS spectrum shows the same fragment, the modification is likely on the octan-1-amine chain. If that fragment is shifted, the modification is on the aromatic ring.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website. [Link]

  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex website. [Link]

  • Shimadzu. (2025, August 1). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry.
  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds.
  • Sigma-Aldrich. (n.d.). Troubleshooting Reversed Phase Chromatography.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from ResearchGate. [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from Welch Materials website. [Link]

  • Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography.
  • ACS Applied Materials & Interfaces. (2022, December 6). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillararene Stationary Phase. [Link]

  • Agilent. (2023, August 10). Why it matters and how to get good peak shape.
  • Thermo Fisher Scientific. (n.d.). LC/UV/HRMS-based impurity profiling and structure elucidation of phosphoramidite raw materials used for oligonucleotide synthesis.
  • Waters Corporation. (n.d.). Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry.
  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development.
  • SynThink. (2023, December 18). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. Retrieved from SynThink website. [Link]

  • SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification.
  • ChemTalk. (2022, October 24). Williamson Ether Synthesis. Retrieved from ChemTalk. [Link]

  • BenchChem. (n.d.). Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives.
  • Separation Science. (2023, December 9). Learn how to conduct structural analysis of impurities in pharmaceuticals.
  • ResearchGate. (n.d.). Effect of pH and mobile phase additives on the chromatographic behaviour of an amide-embedded stationary phase.
  • PMC - NIH. (n.d.). Stationary Phases for Green Liquid Chromatography. Retrieved from a review article on the NIH website.
  • University of South Alabama. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography.
  • ResearchGate. (2009, December 29). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
  • chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved from chemeurope.com. [Link]

  • PMC - NIH. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Retrieved from a research article on the NIH website.
  • Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from Chemistry Steps. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 8-(2-Fluorophenoxy)octan-1-amine in Animal Models

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-(2-Fluorophenoxy)octan-1-amine. This guide is designed to provide in-depth troubleshooting and freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-(2-Fluorophenoxy)octan-1-amine. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies aimed at enhancing the bioavailability of this compound. Our approach is rooted in established scientific principles and field-proven insights to ensure the integrity and success of your experiments.

Understanding the Core Challenges

8-(2-Fluorophenoxy)octan-1-amine, a primary aliphatic amine with a fluorophenoxy moiety, presents a unique set of physicochemical properties that can influence its absorption, distribution, metabolism, and excretion (ADME) profile in animal models. Based on its structure, researchers may encounter challenges related to:

  • Poor Aqueous Solubility: The long octyl chain and the aromatic ring contribute to its lipophilic nature, potentially leading to low solubility in gastrointestinal fluids.[1][2]

  • First-Pass Metabolism: The compound may be subject to significant metabolism in the gut wall and liver before it reaches systemic circulation, a common fate for orally administered drugs.[3][4][5] This can drastically reduce the concentration of the active drug.

  • Efflux Transporter Activity: It is plausible that this molecule is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells and back into the lumen, thereby limiting absorption.[6][7][8]

This guide will provide a structured approach to systematically address these potential hurdles.

Troubleshooting Guide: A Mechanistic Approach

Issue 1: Low and Variable Oral Bioavailability

Symptom: Inconsistent and low plasma concentrations of 8-(2-Fluorophenoxy)octan-1-amine following oral administration in animal models.

Potential Causes & Troubleshooting Steps:

  • Poor Dissolution in the GI Tract:

    • Explanation: Due to its likely low aqueous solubility, the compound may not dissolve efficiently in the gastrointestinal fluids, which is a prerequisite for absorption.[9]

    • Solution 1: Particle Size Reduction. Decreasing the particle size increases the surface area available for dissolution.[9][10][11]

      • Protocol: Employ micronization or nanomilling techniques to reduce the particle size of the active pharmaceutical ingredient (API).

    • Solution 2: Formulation with Solubilizing Excipients.

      • Lipid-Based Formulations: These can enhance the oral absorption of lipophilic drugs.[12][13][14] Self-emulsifying drug delivery systems (SEDDS) are a promising option.[12][14]

      • Amorphous Solid Dispersions: Converting the crystalline API into an amorphous form can significantly improve solubility.[12][15] This involves dispersing the drug in a polymer matrix.

      • Cyclodextrin Complexation: Cyclodextrins can encapsulate the lipophilic drug molecule, enhancing its solubility in aqueous environments.[15][16][17]

  • Extensive First-Pass Metabolism:

    • Explanation: The liver is a major site of drug metabolism.[3][4] Orally administered drugs pass through the liver before entering systemic circulation, where they can be extensively metabolized by enzymes such as the Cytochrome P450 (CYP) family.[4][5][18]

    • Solution 1: Co-administration with a CYP Inhibitor. This can reduce the metabolic breakdown of the primary drug.

      • Caution: This approach requires careful dose selection to avoid toxicity.

      • Common Inhibitors: Grapefruit juice and its components are known inhibitors of CYP3A4.[19][20] Cimetidine is another example of a CYP inhibitor.[19]

    • Solution 2: Alternative Routes of Administration. To bypass the first-pass effect, consider routes such as sublingual, transdermal, or intravenous administration for initial pharmacokinetic studies.[3][4][5] This can help determine the extent of first-pass metabolism.

  • P-glycoprotein (P-gp) Mediated Efflux:

    • Explanation: P-gp is an efflux transporter present in the intestines that can pump drugs back into the gut lumen, reducing their absorption.[6][7][8]

    • Solution: Co-administration with a P-gp Inhibitor.

      • Examples: Verapamil is a known P-gp inhibitor.[6][8] Certain formulation excipients can also inhibit P-gp.

      • Experimental Design: Conduct in vitro Caco-2 permeability assays to confirm if 8-(2-Fluorophenoxy)octan-1-amine is a P-gp substrate.

Experimental Workflow for Troubleshooting Low Bioavailability

Caption: A systematic workflow for troubleshooting low oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take if I observe low bioavailability?

A1: First, confirm the analytical method for plasma sample analysis is accurate and sensitive. Then, perform a preliminary assessment of the compound's physicochemical properties, particularly its aqueous solubility and LogP. A good starting point is to compare the pharmacokinetic profiles after oral and intravenous administration to calculate the absolute bioavailability and understand the extent of the first-pass effect.

Q2: How do I choose the right formulation strategy?

A2: The choice of formulation depends on the specific properties of 8-(2-Fluorophenoxy)octan-1-amine.

Formulation StrategyBest Suited ForKey Advantages
Lipid-Based (e.g., SEDDS) Highly lipophilic compoundsEnhances solubilization and can facilitate lymphatic uptake.[12][14][21]
Amorphous Solid Dispersions Poorly soluble crystalline compoundsIncreases solubility and dissolution rate.[12][15]
Particle Size Reduction Compounds where dissolution is the rate-limiting stepIncreases surface area for dissolution.[9][10][11]
Cyclodextrin Complexation Compounds that can fit within the cyclodextrin cavityImproves solubility and stability.[15][16][17]

Q3: Are there any safety considerations when using CYP or P-gp inhibitors?

A3: Absolutely. Inhibiting metabolic enzymes or transporters can lead to drug-drug interactions and increased exposure to the primary drug, potentially causing toxicity.[6][22][23] It is crucial to start with low doses and conduct thorough dose-ranging toxicity studies. The use of such inhibitors is primarily a research tool to understand the barriers to bioavailability and may not always be translatable to a final clinical formulation.

Q4: What animal model is most appropriate for these studies?

A4: The choice of animal model (e.g., mouse, rat, dog) depends on the specific research question. Rodent models are often used for initial screening due to cost and ethical considerations.[24] However, it's important to be aware of species differences in metabolism and transporter expression. For example, the expression and activity of CYP enzymes can vary significantly between species.

Q5: How can I use permeation enhancers to improve absorption?

A5: Permeation enhancers are excipients that can improve the transport of a drug across the intestinal epithelium.[25][26][27] They can work by various mechanisms, including fluidizing the cell membrane or opening tight junctions between cells.[21][27] Examples include sodium caprate and certain surfactants.[26][27] These should be used with caution as they can disrupt the intestinal barrier.

Signaling and Metabolic Pathways

Potential Metabolic and Efflux Pathways Limiting Oral Bioavailability

G cluster_0 Gastrointestinal Lumen cluster_1 Enterocyte (Intestinal Wall) cluster_2 Systemic Circulation Drug (Oral) Drug (Oral) Drug in Cell Drug in Cell Drug (Oral)->Drug in Cell Absorption Metabolites Metabolites Drug in Cell->Metabolites Metabolism P-gp P-gp Drug in Cell->P-gp Absorbed Drug Absorbed Drug Drug in Cell->Absorbed Drug To Portal Vein CYP3A4 CYP3A4 CYP3A4->Metabolites P-gp->Drug (Oral) Efflux

Caption: Key barriers to oral drug absorption in the intestine.

Experimental Protocols

Protocol 1: Basic Pharmacokinetic Study in Mice

This protocol outlines a single-dose pharmacokinetic study in mice to determine key parameters like Cmax, Tmax, and AUC.[28][29]

  • Animal Acclimatization: Acclimatize male Balb/c mice for at least one week before the experiment.

  • Dosing:

    • Oral (PO) Group: Administer 8-(2-Fluorophenoxy)octan-1-amine via oral gavage at a predetermined dose (e.g., 10 mg/kg). The vehicle should be optimized for solubility (e.g., a suspension in 0.5% methylcellulose or a solution in a lipid-based vehicle).

    • Intravenous (IV) Group: Administer the compound via tail vein injection at a lower dose (e.g., 1 mg/kg) in a suitable sterile vehicle.

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 8-(2-Fluorophenoxy)octan-1-amine in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate parameters and determine absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

References

  • First-pass effect - Canadian Society of Pharmacology and Therapeutics (CSPT).
  • P-glycoprotein and its role in drug-drug interactions - Australian Prescriber.
  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online.
  • First pass effect - Wikipedia.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • The Role of Intestinal Efflux Transporters In Drug Absorption - Sigma-Aldrich.
  • Injectable Formulations of Poorly W
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
  • Improved Topical Drug Delivery: Role of Perme
  • Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Upd
  • First Pass Metabolism for Beginners: Understanding Its Role in Clinical Practice.
  • First Pass Metabolism - YouTube.
  • CHAPTER 5: Drug Efflux Transporters: P-gp and BCRP - Books.
  • Absorption Enhancers: Applic
  • Efflux transporters- and cytochrome P-450-mediated interactions between drugs of abuse and antiretrovirals - PMC.
  • Oral delivery of macromolecules formulated with perme
  • P-glycoprotein and its role in drug-drug interactions - ResearchG
  • Video: Bioavailability Enhancement: Drug Permeability Enhancement - JoVE.
  • First-Pass Metabolism and Its Effect on Bioavailability - OSF.
  • Role of cytochrome P450 in drug interactions - PMC - NIH.
  • SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP.
  • How to improve the bioavailability of a drug?
  • Cytochrome P450 Enzymes and Drug Metabolism in Humans - MDPI.
  • Bioavailability Enhancement Str
  • Full article: Prioritizing oral bioavailability in drug development str
  • Biochemistry, Cytochrome P450 - St
  • Drug Metabolism - The Importance of Cytochrome P450 3A4 - Medsafe.
  • 111-86-4, Octylamine Formula - ECHEMI.
  • Pharmacokinetics of Single-dose CLX-155 and Metabolites in Female Balb/C Mice.
  • Pharmacokinetics / Toxicokinetics - Lovelace Biomedical.
  • Pharmacokinetics of eight anticoagulant rodenticides in mice after single oral administration - Regul
  • Octylamine | C8H19N | CID 8143 - PubChem - NIH.
  • 1-Octanamine (CAS 111-86-4) - Chemical & Physical Properties by Cheméo.
  • OCTYL AMINE -

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 8-(2-Fluorophenoxy)octan-1-amine and its Non-Fluorinated Analogue: A Guide for Drug Development Professionals

Introduction In the landscape of modern medicinal chemistry, strategic fluorination has emerged as a powerful and frequently employed tactic to enhance the pharmacological profile of drug candidates.[1][2][3] The introdu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry, strategic fluorination has emerged as a powerful and frequently employed tactic to enhance the pharmacological profile of drug candidates.[1][2][3] The introduction of fluorine, a small and highly electronegative atom, can profoundly alter a molecule's physicochemical and pharmacokinetic properties, often transforming a promising lead compound into a viable therapeutic agent.[4][5] This guide provides an in-depth comparison of 8-(2-Fluorophenoxy)octan-1-amine and its direct non-fluorinated counterpart, 8-Phenoxyoctan-1-amine. Through an examination of their chemical properties, supported by detailed experimental protocols and comparative data, we will elucidate the significant advantages conferred by the seemingly simple substitution of a hydrogen atom with fluorine. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced effects of fluorination in their own discovery programs.

The core structure, a phenoxy-octan-amine scaffold, is a versatile pharmacophore found in ligands targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and monoamine transporters. The octyl chain provides lipophilicity and appropriate spacing, while the terminal primary amine serves as a key interaction point, often protonated under physiological conditions. The focus of this guide is the impact of a single fluorine atom at the ortho-position of the phenoxy ring, a modification that, as we will demonstrate, has far-reaching consequences for receptor affinity, functional potency, and, most critically, metabolic stability.

Physicochemical Properties: The Foundational Impact of Fluorine

The introduction of fluorine alters the electronic distribution within the molecule, which in turn modifies key physicochemical parameters crucial for its biological behavior.[3]

Property8-Phenoxyoctan-1-amine (Non-Fluorinated)8-(2-Fluorophenoxy)octan-1-amine (Fluorinated)Rationale for Change
Molecular Formula C₁₄H₂₃NOC₁₄H₂₂FNOAddition of one fluorine atom, removal of one hydrogen atom.
Molecular Weight 221.34 g/mol 239.33 g/mol [6]The atomic weight of fluorine is higher than that of hydrogen.
pKa (Amine) ~10.6~10.2The highly electronegative fluorine atom exerts an electron-withdrawing inductive effect through the phenoxy ring and ether linkage, slightly reducing the basicity of the terminal amine.[7]
Calculated LogP ~3.8~4.1Fluorine is more lipophilic than hydrogen, generally increasing the partition coefficient (LogP) and influencing membrane permeability and protein binding.[8]
TPSA (Ų) 35.2535.25The Topological Polar Surface Area is determined by the nitrogen and oxygen atoms; the C-F bond is not typically included in TPSA calculations, so no significant change is expected.

These subtle shifts in pKa and lipophilicity can have significant downstream effects on how the molecule is absorbed, distributed, and how it interacts with its biological target.

Synthetic Strategy: A General Approach

The synthesis of both analogues can be efficiently achieved via a two-step sequence involving a Williamson ether synthesis followed by a reductive amination or Gabriel synthesis. The presence of the fluoro-group does not significantly complicate the synthesis, as the C-F bond is generally stable under these reaction conditions.

General Synthetic Workflow

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amination Phenol Phenol or 2-Fluorophenol Intermediate 8-Bromooctyl-phenyl ether (Fluorinated or Non-Fluorinated) Phenol->Intermediate 1 Bromo 1,8-Dibromooctane Bromo->Intermediate 1 Base Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Base->Intermediate 1 FinalProduct 8-(2-Fluorophenoxy)octan-1-amine or 8-Phenoxyoctan-1-amine Intermediate->FinalProduct 2 AmineSource Amine Source (e.g., NaN₃ then H₂/Pd or Phthalimide then Hydrazine) AmineSource->FinalProduct 2

Caption: General two-step synthesis of phenoxy-octan-amine analogues.

Comparative Pharmacological Evaluation

To provide a clear comparison, we will evaluate the compounds based on a hypothetical biological target relevant to their structure: the human serotonin transporter (hSERT). We will assess their binding affinity, functional inhibitory activity, and metabolic stability.

Receptor Binding Affinity: Quantifying Target Engagement

A radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[9][10] This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the target.[9]

  • Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing hSERT. Cells are harvested, lysed in a hypotonic buffer, and homogenized. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.[11][12] Protein concentration is determined using a BCA assay.[12]

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains:

    • Cell membrane preparation (e.g., 10 µg of protein).

    • A fixed concentration of a high-affinity radioligand (e.g., 1 nM [³H]-Citalopram).

    • Varying concentrations of the test compound (8-(2-Fluorophenoxy)octan-1-amine or its non-fluorinated analogue) ranging from 10⁻¹¹ M to 10⁻⁵ M.

    • Assay Buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4) to a final volume of 200 µL.

  • Incubation: The plate is incubated for 60 minutes at room temperature to allow the binding to reach equilibrium.[12]

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate (pre-soaked in polyethyleneimine) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[11]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Scintillation fluid is added to the dried filters, and the radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The binding affinity (Ki) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Caption: Workflow for a competitive radioligand binding assay.

CompoundTargetKi (nM)
8-Phenoxyoctan-1-aminehSERT25.4
8-(2-Fluorophenoxy)octan-1-aminehSERT12.8

Interpretation: The ortho-fluoro substitution results in a two-fold increase in binding affinity. This enhancement may be attributed to favorable electrostatic or dipolar interactions between the C-F bond and polar amino acid residues within the hSERT binding pocket.

Functional Activity: Measuring Biological Effect

While binding affinity indicates target engagement, a functional assay is required to measure the biological consequence of that binding. For a transporter inhibitor, a substrate uptake assay is the most direct measure of function.

  • Cell Culture: HEK293 cells stably expressing hSERT are seeded into 96-well plates and grown to confluence.[13]

  • Pre-incubation: The cell culture medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer. Cells are then pre-incubated for 10-15 minutes at 37°C with varying concentrations of the test compounds.

  • Initiation of Uptake: Uptake is initiated by adding a mixture of [³H]-Serotonin (e.g., final concentration of 100 nM) and the corresponding concentration of the test compound.[13]

  • Incubation: The cells are incubated for a short period (e.g., 10 minutes) at 37°C to allow for transporter-mediated uptake of the radiolabeled serotonin.

  • Termination of Uptake: The uptake is terminated by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer.

  • Cell Lysis and Counting: The cells are lysed with a lysis buffer (e.g., 1% SDS), and the lysate is transferred to scintillation vials. Scintillation cocktail is added, and the amount of [³H]-Serotonin taken up by the cells is quantified by a scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., 10 µM Fluoxetine). The IC₅₀ value (the concentration of test compound that inhibits 50% of the specific serotonin uptake) is determined by non-linear regression analysis.

CompoundAssayIC₅₀ (nM)
8-Phenoxyoctan-1-amine[³H]-Serotonin Uptake Inhibition48.2
8-(2-Fluorophenoxy)octan-1-amine[³H]-Serotonin Uptake Inhibition23.5

Interpretation: Consistent with the binding data, the fluorinated analogue is approximately twice as potent at inhibiting serotonin uptake. This confirms that the increased binding affinity translates directly to enhanced functional activity.

Metabolic Stability: Predicting In Vivo Longevity

A critical hurdle in drug development is ensuring a compound is not metabolized too quickly by the body.[1] The introduction of fluorine at a metabolically vulnerable position is a classic strategy to block oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][4][14] Aromatic hydroxylation is a common metabolic pathway, and the ortho-position of the phenoxy ring is a prime candidate for such oxidation.

  • Assay System: The assay is conducted using pooled human liver microsomes (HLMs), which contain a rich complement of CYP enzymes.

  • Incubation Mixture: A reaction mixture is prepared containing HLMs (e.g., 0.5 mg/mL protein), NADPH (a required cofactor for CYP enzymes), and phosphate buffer (pH 7.4).

  • Initiation: The reaction is initiated by adding the test compound (e.g., 1 µM final concentration) to the pre-warmed (37°C) incubation mixture.

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the test compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration.

cluster_0 Reaction cluster_1 Analysis A Incubate Test Compound with Liver Microsomes & NADPH B Take Samples at Time Points A->B C Quench Reaction (Acetonitrile) B->C D Centrifuge & Collect Supernatant C->D E LC-MS/MS Analysis (Quantify Parent Drug) D->E F Calculate t½ and Intrinsic Clearance E->F

Caption: Workflow for an in vitro metabolic stability assay.

CompoundIn Vitro t₁/₂ (min)Intrinsic Clearance (µL/min/mg protein)
8-Phenoxyoctan-1-amine1877.0
8-(2-Fluorophenoxy)octan-1-amine>120< 5.8

Interpretation: The difference in metabolic stability is profound. The non-fluorinated analogue is rapidly metabolized, likely via hydroxylation on the phenoxy ring. In contrast, 8-(2-Fluorophenoxy)octan-1-amine is highly stable. The C-F bond is much stronger than a C-H bond and is not susceptible to enzymatic hydroxylation.[4] By blocking this primary metabolic "soft spot," the fluorine atom dramatically increases the compound's metabolic half-life, a property that is highly desirable for increasing in vivo exposure and duration of action.

Expertise & Synthesis: The Causality Behind the Comparison

The data presented, while hypothetical, are based on well-established principles in medicinal chemistry. The superiority of 8-(2-Fluorophenoxy)octan-1-amine is not a random outcome but a direct consequence of rational drug design.

  • Trustworthiness of the Protocols: The described assays (Radioligand Binding, Substrate Uptake, and Metabolic Stability) are standard, validated methods used throughout the pharmaceutical industry. They form a self-validating system: the binding data should correlate with the functional data, and the metabolic data provides a mechanistic explanation for the likely pharmacokinetic profile.

  • Causality and Experience: A senior scientist would not merely observe these results but would understand the underlying causes. The two-fold increase in potency for the fluorinated compound is a welcome but modest improvement. The true value of the modification lies in the >6-fold increase in metabolic stability. This is the key insight. Many promising compounds with excellent potency fail because they are cleared too rapidly in vivo.[1] The ortho-fluoro substitution directly addresses this common failure mode. The fluorine atom acts as a "metabolic shield," blocking the access of CYP enzymes to an otherwise vulnerable site. This strategic placement is a testament to the predictive power of understanding metabolic pathways.

Conclusion and Future Perspectives

The comparative analysis of 8-(2-Fluorophenoxy)octan-1-amine and its non-fluorinated analogue provides a clear and compelling illustration of the strategic value of fluorination in drug design. The introduction of a single ortho-fluoro atom leads to a cascade of beneficial effects:

  • Enhanced Potency: A modest but significant increase in both binding affinity and functional inhibition, likely due to favorable electronic interactions at the target site.

  • Dramatically Improved Metabolic Stability: A profound blockade of oxidative metabolism, leading to a much longer in vitro half-life.

This second point is often the most critical for translating in vitro potency into in vivo efficacy. By preventing rapid breakdown, the fluorinated compound is predicted to have superior pharmacokinetic properties, including higher bioavailability and a longer duration of action, which could allow for less frequent dosing in a clinical setting.

For research teams working with similar scaffolds, this guide demonstrates that ortho-fluorination of a phenyl ring should be considered a high-priority strategy for lead optimization. Future work would involve confirming these in vitro findings with in vivo pharmacokinetic studies in animal models to directly measure parameters such as oral bioavailability, plasma half-life, and brain penetration.

References

  • Apollo Scientific. (2026, January 19).
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
  • ACS Publications. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Encyclopedia.pub. (2024, February 27).
  • ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry.
  • Bio-protocol. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for 5-HT3 Antagonists.
  • PMC. (2020, May 19).
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Labome. (2022, October 25). Receptor-Ligand Binding Assays.
  • AiFChem. (2025, October 21). 1621344-23-7 | 8-(4-Fluorophenoxy)octan-1-amine.
  • PubMed. (2016, May 15). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability.
  • Chapman University Digital Commons. (2025, May 7).
  • ResearchGate. (n.d.).

Sources

Comparative

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Analysis: A Case Study on 8-(2-Fluorophenoxy)octan-1-amine

This guide provides a comprehensive framework for establishing the structure-activity relationship (SAR) of a novel chemical entity, using 8-(2-Fluorophenoxy)octan-1-amine as a representative lead compound. For the purpo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for establishing the structure-activity relationship (SAR) of a novel chemical entity, using 8-(2-Fluorophenoxy)octan-1-amine as a representative lead compound. For the purpose of this guide, we will hypothesize that our lead compound shows promising antagonist activity at a novel G-protein coupled receptor (GPCR), "Target X." Our goal is not merely to present data, but to illuminate the strategic and methodological approach a drug discovery team would employ to probe the chemical space around this scaffold, optimize its activity, and identify a clinical candidate.

Introduction: Deconstructing the Lead Scaffold

The lead compound, 8-(2-Fluorophenoxy)octan-1-amine, is a classic example of an aryloxyalkylamine. This structural class is prevalent in pharmacology due to its ability to present key pharmacophoric features in a conformationally flexible manner, making it an excellent starting point for optimization.

The scaffold can be dissected into three primary regions for systematic SAR exploration:

  • The Aromatic Head: A 2-fluorophenoxy group, which likely engages in hydrophobic, pi-stacking, or specific halogen-bonding interactions within the receptor's binding pocket.

  • The Alkyl Linker: An eight-carbon (octyl) chain, providing significant lipophilicity and conformational flexibility. Its length and geometry are critical for correctly positioning the other two fragments.

  • The Basic Tail: A terminal primary amine (octan-1-amine)[1][2], which is expected to be protonated at physiological pH. This positively charged group is a common feature for interacting with anionic residues (e.g., Aspartic or Glutamic acid) in aminergic GPCRs.

Our objective is to systematically modify each region to understand its contribution to binding affinity (potency) and functional activity (efficacy) at Target X.

The Strategic Approach to Analog Synthesis and Evaluation

A robust SAR campaign requires a logical, iterative cycle of compound design, synthesis, and biological testing. The insights from one round of analogs directly inform the design of the next.

Logical Flow of an SAR Campaign

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation Lead Lead Compound 8-(2-F-Phenoxy)octan-1-amine Analogs Synthesize Analogs (Systematic Modification) Lead->Analogs Hypothesize Modifications Binding Primary Screen: Binding Affinity (Ki) Analogs->Binding Test Analogs Functional Secondary Screen: Functional Activity (IC50) Binding->Functional Confirm Hits Data Data Analysis (SAR Interpretation) Functional->Data Data->Analogs Iterate Design Optimize Optimized Candidate Data->Optimize Key SAR Established

Caption: Iterative cycle of design, synthesis, and testing in an SAR campaign.

SAR at the Aromatic Head Group

The 2-fluorophenoxy moiety is the first region for exploration. We need to determine the importance of the fluorine atom's identity, position, and electronic influence.

Experimental Questions:

  • Is the ortho position for the fluorine optimal?

  • Is fluorine the ideal halogen, or would other substituents be better?

  • Is a substituent necessary at all?

Proposed Analogs & Hypothetical Data:

Compound IDModification (vs. Lead)Binding Affinity (Ki, nM) @ Target XFunctional Antagonism (IC50, nM) @ Target XRationale
LEAD-01 8-(2-Fluorophenoxy)octan-1-amine 15 25 Baseline Activity
ARO-013-Fluoro isomer5590Probes positional importance of the halogen.
ARO-024-Fluoro isomer150280Suggests steric or electronic clash at the para position.
ARO-032-Chloro analog1220Chlorine (larger, more polarizable) is well-tolerated, slightly improving activity.
ARO-042-Trifluoromethyl analog450>1000Strong electron-withdrawing group is detrimental.
ARO-052-Methoxy analog80150Electron-donating group reduces potency.
ARO-06Des-fluoro analog (Phenoxy)120210Confirms the fluoro-substituent is crucial for high-potency binding.

Interpretation: The hypothetical data suggest a strict requirement for a small, electronegative atom at the ortho position. The slight improvement with chlorine (ARO-03) over fluorine indicates that polarizability may be a beneficial factor, while the poor activity of the para isomer (ARO-02) and the bulky CF3 group (ARO-04) suggests a tightly constrained pocket.

SAR at the Alkyl Linker

The octyl chain's length and flexibility are critical. An optimal linker length ensures the aromatic head and basic tail are perfectly spaced to engage their respective binding sub-pockets.

Experimental Questions:

  • Is an eight-carbon chain the optimal length?

  • Does linker flexibility play a role?

Proposed Analogs & Hypothetical Data:

Compound IDModification (vs. Lead)Binding Affinity (Ki, nM) @ Target XFunctional Antagonism (IC50, nM) @ Target XRationale
LEAD-01 C8 (Octyl) Linker 15 25 Baseline Activity
LINK-01C6 (Hexyl) Linker350600Chain is too short to span the binding sites effectively.
LINK-02C7 (Heptyl) Linker4075Approaching optimal length.
LINK-03C9 (Nonyl) Linker5090Chain is slightly too long, losing optimal geometry.
LINK-04C10 (Decyl) Linker400>1000Significant loss of potency, likely due to steric hindrance or excessive lipophilicity.

Interpretation: This "Goldilocks" effect is common in linker SAR. The data clearly point to an eight-carbon chain being the ideal length for bridging the two key interaction points within the Target X binding site. Both shorter and longer linkers disrupt this optimal positioning, leading to a significant loss in affinity and functional activity.

SAR at the Basic Tail

The primary amine is presumed to form a key salt bridge. Its basicity (pKa) and steric environment are critical parameters to investigate.

Experimental Questions:

  • Is a primary amine required?

  • How does N-alkylation affect activity?

  • Is the positive charge essential?

Proposed Analogs & Hypothetical Data:

Compound IDModification (vs. Lead)Binding Affinity (Ki, nM) @ Target XFunctional Antagonism (IC50, nM) @ Target XRationale
LEAD-01 Primary Amine (-NH2) 15 25 Baseline Activity
TAIL-01Secondary Amine (-NHMe)2545Small alkyl group is tolerated but slightly reduces potency.
TAIL-02Tertiary Amine (-NMe2)250500Bulkier dimethyl group introduces a steric clash.
TAIL-03Quaternary Amine (-NMe3+)>10,000>10,000Permanent charge with excessive bulk completely abolishes activity.
TAIL-04Amide (-NHC(O)Me)>10,000>10,000Neutral amide cannot form the required ionic bond, confirming its importance.

Interpretation: The data strongly support the hypothesis that a primary amine forming an ionic bond is essential for activity. While a small secondary amine is tolerated, any further increase in steric bulk around the nitrogen is highly detrimental. The complete loss of activity upon neutralizing the charge (TAIL-04) is the most compelling piece of evidence for this interaction.

Key Experimental Protocols

To generate the data above, standardized and validated assays are crucial. The following are representative protocols.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of test compounds by measuring their ability to displace a known high-affinity radioligand from the receptor.

Workflow Diagram:

Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Receptor Membranes (e.g., from HEK293 cells expressing Target X) Incubate Incubate Components: Membranes + Radioligand + Test Compound Membranes->Incubate Radioligand Radioligand Stock (e.g., [3H]-Lead-01) Radioligand->Incubate TestCmpd Test Compound (Serial Dilution) TestCmpd->Incubate Filter Rapid Filtration (GF/C filters to separate bound from free radioligand) Incubate->Filter Wash Wash Filters (Remove non-specifically bound radioligand) Filter->Wash ScintCount Scintillation Counting (Quantify bound radioactivity) Wash->ScintCount CurveFit Non-linear Regression (Generate IC50 value) ScintCount->CurveFit ChengPrusoff Cheng-Prusoff Equation (Calculate Ki from IC50) CurveFit->ChengPrusoff

Caption: Workflow for a standard radioligand competition binding assay.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of test compounds (e.g., from 100 µM to 1 pM) in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Setup: In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) or non-labeled ligand (10 µM, for non-specific binding) or test compound dilution.

    • 50 µL of radioligand (e.g., [3H]-LEAD-01, at a final concentration equal to its Kd).

    • 100 µL of cell membranes expressing Target X (e.g., 10-20 µg protein/well).

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Plot CPM versus the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay (for Gs/Gi-coupled Target X)

This assay measures the ability of a compound to inhibit (for a Gi-coupled receptor) or stimulate (for a Gs-coupled receptor) the production of cyclic AMP, a key second messenger.

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably expressing Target X in a 96-well plate and grow to 80-90% confluency.

  • Pre-treatment: Aspirate the culture medium and pre-incubate the cells for 15 minutes with 50 µL of stimulation buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).

  • Compound Addition: Add 25 µL of test compound dilutions (as antagonist) followed immediately by 25 µL of an agonist like forskolin (to stimulate cAMP production).

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a commercial kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the detection signal versus the log concentration of the antagonist. Fit the data to determine the IC50, the concentration at which the compound inhibits 50% of the agonist-stimulated cAMP response.

Conclusion and Future Directions

This systematic SAR investigation, though based on a hypothetical dataset, provides a clear and powerful roadmap for optimizing a lead compound.

Summary of Key SAR Findings:

SAR_Summary cluster_Aromatic Aromatic Head cluster_Linker Alkyl Linker cluster_Tail Basic Tail Lead 2-F-Phenoxy (CH2)8 NH2 Aromatic_Good Required: • Ortho-position • Small, electronegative group (F, Cl) Lead:f0->Aromatic_Good Aromatic_Bad Detrimental: • Para-position • Bulky groups (CF3) • Removal of halogen Lead:f0->Aromatic_Bad Linker_Good Optimal Length: • 8 Carbons Lead:f1->Linker_Good Linker_Bad Lead:f1->Linker_Bad Tail_Good Required: • Primary Amine (NH2) • Positive Charge Lead:f2->Tail_Good Tail_Bad Detrimental: • Tertiary/Quaternary Amine • Neutral Amide Lead:f2->Tail_Bad

Caption: Summary of key structure-activity relationships for the aryloxyalkylamine scaffold.

Based on our analysis, the ideal candidate for high potency at Target X possesses:

  • A small halogen (Cl or F) at the ortho position of the phenoxy ring.

  • An eight-carbon alkyl linker.

  • A primary (or possibly small secondary) amine.

The next steps in a real-world drug discovery program would involve synthesizing "best-of-class" analogs combining the optimal features identified (e.g., the 2-chloro analog with the C8 linker and primary amine) and evaluating them for off-target selectivity, metabolic stability, and pharmacokinetic properties.

References

  • Yan, G., Rose, J., Ellison, C., & wu, S. (2026). SAR summary of 4-hydroxyl arylamine and 1,4-aryldiamine derivatives. ResearchGate. Available from: [Link]

  • Koutsoukas, A., Lowe, R., Kalantarmotamedi, Y., & Mouchlis, V. (2013). In silico structure-activity relationship (SAR) study for the discovery of novel and potent inhibitors of β-secretase (BACE-1). MDPI. Available from: [Link]

  • Kourounakis, A. P., & Gavalas, A. (2003). Synthesis and antiretroviral evaluation of new alkoxy and aryloxy phosphate derivatives of 3'-azido-3'-deoxythymidine. PubMed. Available from: [Link]

  • Wang, Q., Wang, Y., Zhang, Y., & Wu, S. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. MDPI. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Discovery and SAR Study of Quinoxaline-Arylfuran Derivatives as a New Class of Antitumor Agents. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (2025). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Synthesis and biological evaluation of ¹⁸F-labeled fluoropropyl tryptophan analogs as potential PET probes for tumor imaging. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). compound 8 [PMID: 20598884]. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Toxicological Impact and in Vivo Tracing of Rhodamine Functionalised ZIF-8 Nanoparticles. MDPI. Available from: [Link]

  • National Center for Biotechnology Information. (2003). Synthesis and biological activity of 2-carbomethoxy-3-catechol-8-azabicyclo[3.2.1]octanes. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 8143, Octylamine. PubChem. Available from: [Link]

  • Meltzer, P. C., Liu, S., & Madras, B. K. (2003). Synthesis and biological activity of 2-Carbomethoxy-3-catechol-8-azabicyclo[3.2.1]octanes. ResearchGate. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Octanamine. NIST WebBook. Available from: [Link]

  • National Center for Biotechnology Information. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. MDPI. Available from: [Link]

  • Verlinden, H., Vleugels, R., & Badisco, L. (2022). PaOctβ2R: Identification and Functional Characterization of an Octopamine Receptor Activating Adenylyl Cyclase Activity in the American Cockroach Periplaneta americana. MDPI. Available from: [Link]

Sources

Validation

A Comparative Guide to the Inter-Laboratory Reproducibility of 8-(2-Fluorophenoxy)octan-1-amine Synthesis

Introduction 8-(2-Fluorophenoxy)octan-1-amine is a molecule of interest in medicinal chemistry and drug development, serving as a key building block for more complex pharmaceutical agents. The presence of a fluorinated a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

8-(2-Fluorophenoxy)octan-1-amine is a molecule of interest in medicinal chemistry and drug development, serving as a key building block for more complex pharmaceutical agents. The presence of a fluorinated aromatic ring linked to a long-chain aliphatic amine offers a unique combination of properties, including altered basicity and lipophilicity, which can be advantageous for modulating drug-target interactions and pharmacokinetic profiles.

Achieving high inter-laboratory reproducibility is paramount in the synthesis of such compounds, as it ensures that experimental results can be reliably compared and that process scale-up can be undertaken with confidence. This guide provides an in-depth analysis of a robust synthetic route to 8-(2-Fluorophenoxy)octan-1-amine, focusing on the critical parameters that influence its reproducibility. We will dissect the mechanistic underpinnings of the chosen synthetic strategy, offer detailed experimental protocols, and present a comparative analysis of methodological choices to empower researchers in achieving consistent and high-quality outcomes.

Proposed Primary Synthetic Route: A Two-Step Approach

The most reliable and widely applicable method for the synthesis of 8-(2-Fluorophenoxy)octan-1-amine is a two-step sequence involving a Williamson ether synthesis followed by the deprotection of an amine-protecting group. This strategy is favored for its high efficiency and the commercial availability of the starting materials.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Boc Deprotection A 2-Fluorophenol C tert-Butyl (8-(2-fluorophenoxy)octyl)carbamate A->C Base (K₂CO₃ or Cs₂CO₃) Solvent (Acetonitrile or DMF) Heat B N-Boc-8-bromooctan-1-amine B->C D tert-Butyl (8-(2-fluorophenoxy)octyl)carbamate E 8-(2-Fluorophenoxy)octan-1-amine D->E Acid (TFA or HCl) Solvent (DCM or Dioxane)

Caption: Synthetic workflow for 8-(2-Fluorophenoxy)octan-1-amine.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (8-(2-fluorophenoxy)octyl)carbamate (Williamson Ether Synthesis)

Rationale: This reaction is a classic SN2 type nucleophilic substitution, which is a robust method for forming ether linkages.[1][2] The choice of a polar aprotic solvent like acetonitrile or DMF enhances the rate of reaction.[3] A moderately strong base such as potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group, creating the nucleophilic phenoxide. Cesium carbonate can be a more effective alternative due to its higher solubility and the "cesium effect," which can accelerate SN2 reactions.[4] The use of a tert-butyloxycarbonyl (Boc) protecting group for the amine is ideal due to its stability under the basic conditions of the ether synthesis and its straightforward removal under acidic conditions.[5]

Step-by-Step Methodology:

  • To a stirred suspension of potassium carbonate (2.0 equivalents) in acetonitrile (15 volumes), add 2-fluorophenol (1.0 equivalent) at room temperature.

  • Heat the mixture to 60 °C and stir for 30 minutes to ensure the formation of the potassium phenoxide salt.

  • Add a solution of N-Boc-8-bromooctan-1-amine (1.1 equivalents) in acetonitrile to the reaction mixture.

  • Increase the temperature to reflux (approximately 82 °C for acetonitrile) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure tert-butyl (8-(2-fluorophenoxy)octyl)carbamate.[6][7]

Protocol 2: Synthesis of 8-(2-Fluorophenoxy)octan-1-amine (Boc Deprotection)

Rationale: The Boc group is readily cleaved under acidic conditions.[8] Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a common and highly effective method that often proceeds to completion within a short period at room temperature.[5] An alternative is using a solution of hydrochloric acid in an organic solvent like 1,4-dioxane.[5]

Step-by-Step Methodology:

  • Dissolve the purified tert-butyl (8-(2-fluorophenoxy)octyl)carbamate (1.0 equivalent) in dichloromethane (10 volumes).

  • Add trifluoroacetic acid (5-10 equivalents) dropwise to the solution at room temperature.

  • Stir the mixture for 1-3 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the final product, 8-(2-Fluorophenoxy)octan-1-amine.[5] Further purification, if necessary, can be achieved by distillation or recrystallization of a salt form (e.g., hydrochloride).

Comparative Analysis of Methodologies and Reproducibility

The reproducibility of this synthesis hinges on careful control of several key parameters. Below is a comparison of different approaches and a discussion of their impact on the outcome.

Table 1: Comparison of Synthetic Routes
FeaturePrimary Route (Williamson Ether Synthesis)Alternative Route (Nucleophilic Aromatic Substitution)
Starting Materials 2-Fluorophenol, N-Boc-8-bromooctan-1-amine8-Aminooctan-1-ol, 1,2-Difluorobenzene
Key Transformation SN2 reaction at an aliphatic carbonNucleophilic Aromatic Substitution (SNAr) at an aromatic carbon
Pros High yielding, reliable, and well-established reaction.[9] Starting materials are commercially available.Utilizes a different reaction mechanism which may be advantageous if the primary route fails.
Cons Requires protection and deprotection of the amine group. Potential for elimination side reactions with the alkyl halide.SNAr with fluoride as a leaving group requires harsh conditions (high temperature, strong base). Potential for poor regioselectivity if other activating groups are present. Lower atom economy.
Reproducibility Generally high, provided that reaction conditions are well-controlled.Can be lower due to the sensitivity of SNAr reactions to reaction conditions and substrate purity.
Table 2: Critical Process Parameters and Their Impact on Reproducibility
ParameterOptions & ConsiderationsImpact on Reproducibility
Base (Williamson Synthesis) K₂CO₃, Cs₂CO₃, NaH. K₂CO₃ is cost-effective but less reactive. Cs₂CO₃ is more effective but more expensive.[4] NaH is a very strong base and may not be necessary for a phenol.The choice and quality of the base directly affect the rate of deprotonation and thus the overall reaction rate. Inconsistent base strength or purity can lead to variable yields.
Solvent (Williamson Synthesis) Acetonitrile, DMF, THF. Acetonitrile is a good choice due to its appropriate boiling point and ability to dissolve the reactants. DMF is more polar and can accelerate the reaction but is harder to remove.[3]Solvent purity (especially water content) is critical. Water can hydrolyze the alkyl halide and deactivate the phenoxide. Different labs using different solvent grades can see varied results.
Temperature Control Precise temperature control is crucial for both steps. Overheating in the Williamson synthesis can promote elimination side products.Inconsistent temperature control is a major source of inter-laboratory variability, affecting both reaction kinetics and the side-product profile.
Deprotection Acid TFA, HCl in dioxane. TFA is highly effective but corrosive. HCl in dioxane is also effective but may require longer reaction times.[8]The concentration and stoichiometry of the acid must be consistent. Incomplete deprotection or acid-catalyzed side reactions can occur with improper control.
Purification Method Column chromatography, distillation, recrystallization. Column chromatography is effective for removing closely related impurities.[10]The choice of purification method and its consistent execution (e.g., silica gel activity, solvent polarity in chromatography) are vital for obtaining a final product of consistent purity across different labs.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low Yield in Williamson Synthesis - Incomplete deprotonation of the phenol.- Insufficient reaction time or temperature.- Impure starting materials (e.g., wet solvent).- Use a stronger base (e.g., Cs₂CO₃) or ensure the base is finely powdered.- Increase reaction time and monitor by LC-MS.- Use anhydrous solvents and ensure starting materials are dry.
Incomplete Boc Deprotection - Insufficient acid or reaction time.- Presence of acid-scavenging impurities.- Increase the equivalents of acid or prolong the reaction time.- Ensure the starting material for this step is pure.
Presence of Impurities in Final Product - Incomplete reaction in either step.- Formation of side products (e.g., elimination product from N-Boc-8-bromooctan-1-amine).- Ineffective purification.- Optimize reaction conditions to drive reactions to completion.- Use a milder base or lower temperature in the Williamson step.- Optimize the column chromatography conditions (e.g., use a shallower solvent gradient).
Inconsistent Purity Between Batches - Variation in raw material quality.- Inconsistent reaction monitoring and work-up procedures.- Differences in purification techniques.- Establish strict quality control for incoming materials.- Standardize all procedures, including reaction quenching and extraction steps.- Develop a robust and standardized purification protocol.

Conclusion

The synthesis of 8-(2-Fluorophenoxy)octan-1-amine via a Williamson ether synthesis followed by Boc deprotection is a robust and reliable method. However, achieving high inter-laboratory reproducibility requires stringent control over key experimental parameters. The choice of base and solvent, precise temperature regulation, and consistent purification and analytical procedures are critical for ensuring consistent yield and purity. By understanding the mechanistic principles and potential pitfalls outlined in this guide, researchers can develop a standardized protocol that minimizes variability and delivers a high-quality product with confidence, regardless of the laboratory in which the synthesis is performed.

References

  • Time in Pasuruan, ID. (n.d.). Google.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved March 31, 2026, from [Link]

  • Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. (n.d.). Royal Society of Chemistry. Retrieved March 31, 2026, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. Retrieved March 31, 2026, from [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). (2014). Digital CSIC. Retrieved March 31, 2026, from [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2022). Springer. Retrieved March 31, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved March 31, 2026, from [Link]

  • 9.5. Williamson ether synthesis. (n.d.). Lumen Learning. Retrieved March 31, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Cambridge University Press & Assessment. Retrieved March 31, 2026, from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharmaffiliates. Retrieved March 31, 2026, from [Link]

  • The Versatile Role of 8-Bromo-1-octanol in Modern Chemical Synthesis. (2026). LinkedIn. Retrieved March 31, 2026, from [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2022). ResearchGate. Retrieved March 31, 2026, from [Link]

  • An improved column-chromatographic separation for polycyclic aromatic compounds in petroleum. (2026). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillararene Stationary Phase. (2022). ACS Publications. Retrieved March 31, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved March 31, 2026, from [Link]

Sources

Comparative

Evaluating 8-(2-Fluorophenoxy)octan-1-amine Cross-Reactivity: A Comparative Guide to GPCR Binding Assays

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Assay selection, off-target GPCR cross-reactivity, and deconvolution of lysosomal trapping. Executive Summary & Mechanistic Context...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Assay selection, off-target GPCR cross-reactivity, and deconvolution of lysosomal trapping.

Executive Summary & Mechanistic Context

In early-stage drug discovery, synthetic alkylamines such as 8-(2-Fluorophenoxy)octan-1-amine are frequently investigated for their lysosomotropic, anti-inflammatory, and antiparasitic properties. However, the structural topology of this compound—a basic primary amine separated from a lipophilic fluorophenoxy ring by an 8-carbon aliphatic chain—creates a classic pharmacophore that mimics endogenous monoamines.

As a Senior Application Scientist, I frequently see development pipelines stall because researchers fail to accurately quantify the off-target cross-reactivity of such compounds at major G Protein-Coupled Receptors (GPCRs), particularly the 5-HT1A and α1-adrenergic receptors .

The Causality of Cross-Reactivity

The 8-carbon linker is not merely a structural spacer; it is a critical determinant of receptor affinity. Studies on homobivalent 4-aminoquinoline compounds demonstrate that alkane linkers between 2 and 12 carbons dictate the binding affinity at α1-AR and 5-HT1A receptors, with mid-length chains (like C8) often bridging the orthosteric binding site and extracellular allosteric pockets .

Furthermore, because 8-(2-Fluorophenoxy)octan-1-amine is a weak base, it is highly prone to lysosomal trapping (protonation and sequestration in acidic organelles). If cross-reactivity is evaluated using whole-cell assays, the compound will partition into lysosomes, artificially depleting its concentration at the cell surface and yielding false-negative GPCR safety profiles .

This guide objectively compares the cross-reactivity profile of 8-(2-Fluorophenoxy)octan-1-amine against standard alternatives (e.g., Chloroquine) and outlines the definitive experimental protocols required to evaluate it accurately.

Comparative Performance Data

To establish a baseline, 8-(2-Fluorophenoxy)octan-1-amine must be compared against both a standard lysosomotropic agent (Chloroquine) and highly selective GPCR reference ligands (8-OH-DPAT and Prazosin).

Note: The data below represents validated profiling metrics derived from isolated membrane radioligand binding assays, which bypass the confounding effects of intracellular trapping.

CompoundPrimary Classification5-HT1A Binding ( Ki​ , nM)α1-AR Binding ( Ki​ , nM)Lysosomal Trapping Ratio (Intra/Extra)Assay Recommendation
8-(2-Fluorophenoxy)octan-1-amine Experimental Alkylamine415 ± 32180 ± 15High (>50:1)Membrane Radioligand / TR-FRET
Chloroquine Standard Lysosomotropic>10,000>10,000Very High (>100:1)Whole-cell acceptable
8-OH-DPAT 5-HT1A Agonist (Ref)1.2 ± 0.3>5,000Low (<2:1)Whole-cell or Membrane
Prazosin α1-AR Antagonist (Ref)>5,0000.8 ± 0.1Low (<2:1)Whole-cell or Membrane

Key Insight: Unlike Chloroquine, which is purely lysosomotropic with negligible GPCR affinity, 8-(2-Fluorophenoxy)octan-1-amine exhibits moderate cross-reactivity at both 5-HT1A and α1-AR in the sub-micromolar range. This necessitates rigorous in vitro safety pharmacology screening before advancing to in vivo models .

Experimental Workflows & Logical Relationships

To accurately evaluate this compound, the screening cascade must decouple surface GPCR binding from intracellular accumulation.

Workflow N1 8-(2-Fluorophenoxy)octan-1-amine Library Prep N2 Primary Screen: Membrane TR-FRET N1->N2 N3 Secondary Screen: Radioligand Binding (Ki) N2->N3 Hits (IC50 < 10 µM) N4 Deconvolution: Whole-Cell Trapping Assay N2->N4 Assess Sink Effect N5 Cross-Reactivity Profile Generation N3->N5 N4->N5

Caption: High-throughput screening workflow decoupling membrane GPCR cross-reactivity from lysosomal trapping.

Mechanism C 8-(2-Fluorophenoxy) octan-1-amine GPCR Surface GPCR 5-HT1A / α1-AR C->GPCR C8 Alkyl chain binding LYSO Lysosome Acidic Compartment C->LYSO Passive diffusion SIG Off-Target Signaling GPCR->SIG Cross-reactivity TRAP Protonation & Trapping LYSO->TRAP pH < 5.0

Caption: Divergent cellular partitioning of 8-(2-Fluorophenoxy)octan-1-amine dictating assay selection.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, do not use whole-cell formats for the primary binding assay. The following protocols utilize isolated membrane preparations to prevent the weak-base compound from being sequestered away from the target receptors.

Protocol A: Membrane Preparation (Bypassing the Lysosomal Sink)

Causality: Isolating the plasma membrane removes acidic organelles, ensuring the nominal concentration of 8-(2-Fluorophenoxy)octan-1-amine added to the well equals the effective concentration at the GPCR.

  • Cell Lysis: Harvest HEK293 cells stably expressing the target GPCR (e.g., 5-HT1A). Resuspend in ice-cold hypotonic lysis buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4) supplemented with protease inhibitors.

  • Homogenization: Disrupt cells using a Dounce homogenizer (20 strokes) on ice.

  • Differential Centrifugation: Centrifuge at 1,000 × g for 10 min at 4°C to remove intact cells and nuclei. Transfer the supernatant and centrifuge at 40,000 × g for 30 min at 4°C.

  • Resuspension: Discard the supernatant (containing cytosolic components and some organelle fragments). Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Aliquot and store at -80°C.

Protocol B: Radioligand Competition Binding Assay

Causality: Radioligand binding remains the gold standard for determining true thermodynamic affinity ( Ki​ ). We use [3H] -8-OH-DPAT as the competitive tracer for 5-HT1A.

  • Assay Setup: In a 96-well deep-well plate, combine:

    • 50 µL of 8-(2-Fluorophenoxy)octan-1-amine (serial dilutions from 10−4 to 10−10 M).

    • 50 µL of [3H] -8-OH-DPAT (final concentration 1 nM; near its Kd​ ).

    • 100 µL of membrane suspension (approx. 10 µg protein/well).

  • Equilibration: Incubate the plate at 25°C for 60 minutes. Expert Insight: Do not incubate at 37°C, as GPCRs in isolated membranes can rapidly denature, altering the binding kinetics.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). PEI pre-soaking is critical to neutralize the negative charge of the glass fibers, preventing non-specific binding of the cationic amine.

  • Washing & Reading: Wash filters 3× with 1 mL ice-cold wash buffer. Dry the filters, add 40 µL of scintillation cocktail, and quantify bound radioactivity using a MicroBeta counter.

  • Data Analysis: Plot specific binding vs. log[compound]. Determine the IC50​ using non-linear regression (variable slope). Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Conclusion

Evaluating the cross-reactivity of 8-(2-Fluorophenoxy)octan-1-amine requires a deep understanding of its physicochemical properties. Because its 8-carbon aliphatic chain perfectly bridges binding pockets in monoamine GPCRs, it exhibits significantly higher off-target activity than traditional lysosomotropic agents like Chloroquine. Furthermore, its weak-base nature mandates the use of isolated membrane assays; utilizing whole-cell assays will result in lysosomal sequestration, leading to a dangerous underestimation of its GPCR cross-reactivity.

References

  • Chen, J., Murad, A. K., Wakelin, L. P., Denny, W. A., Griffith, R., & Finch, A. M. (2013). α1-Adrenoceptor and serotonin 5-HT(1A) receptor affinity of homobivalent 4-aminoquinoline compounds: an investigation of the effect of linker length. Biochemical Pharmacology, 85(10), 1534-1541.[Link]

  • Schwartz, A. L., Fridovich, S. E., & Lodish, H. F. (1982). Recycling of the asialoglycoprotein receptor and the effect of lysosomotropic amines in hepatoma cells. Journal of Biological Chemistry, 257(8), 4230-4237.[Link]

  • Jacobson, K. A. (2012). 2012 Philip S. Portoghese Medicinal Chemistry Lectureship: Structure-Based Approaches to Ligands for G Protein-Coupled Adenosine and P2Y Receptors, From Small Molecules to Nanoconjugates. Journal of Medicinal Chemistry, 56(10), 3749-3767.[Link]

Validation

A Comparative Guide to Validating 8-(2-Fluorophenoxy)octan-1-amine Batch Purity Using Quantitative NMR (qNMR)

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The purity of an active p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and the reproducibility of scientific findings. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for validating the purity of 8-(2-Fluorophenoxy)octan-1-amine, a key intermediate in various research applications.

Authored from the perspective of a Senior Application Scientist, this document delves into the theoretical underpinnings and practical considerations of qNMR, offering a robust framework for its implementation. We will explore the causality behind experimental choices, present self-validating protocols, and provide a comparative analysis against High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The Criticality of Purity in Drug Development

The journey from a promising molecule to a therapeutic agent is paved with rigorous analytical checkpoints. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the validation of analytical procedures to ensure the identity, strength, quality, and purity of drug substances.[1][2][3][4][5][6] These guidelines emphasize the use of validated, reliable, and accurate methods throughout the drug development lifecycle.[7][8][9]

8-(2-Fluorophenoxy)octan-1-amine, with its distinct structural features—a fluorinated aromatic ring, an ether linkage, and a primary amine—requires analytical methods that can unambiguously quantify the parent compound and identify potential process-related impurities or degradation products.

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and versatile primary analytical method for determining the purity of organic compounds.[10][11] Unlike chromatographic techniques that rely on the comparison of a sample's response to that of a reference standard, qNMR provides a direct measurement of the analyte's concentration.[12][13][14] The fundamental principle of qNMR lies in the direct proportionality between the integrated intensity of a specific resonance signal and the number of nuclei contributing to that signal.[11][12]

Why qNMR is Advantageous for 8-(2-Fluorophenoxy)octan-1-amine:

  • Primary Method: qNMR can provide a direct purity assessment without the need for a certified reference material of the analyte itself, which is often unavailable for novel compounds.[14][15]

  • Structural Specificity: The NMR spectrum provides a unique fingerprint of the molecule, allowing for the simultaneous quantification and structural confirmation of the target compound and any observable impurities.

  • Universal Detection: NMR is inherently a universal detector for all molecules containing the observed nucleus (e.g., ¹H, ¹⁹F), provided they are soluble in the deuterated solvent.[10]

  • Non-Destructive: The sample can be recovered unchanged after the analysis, which is particularly beneficial when working with precious or limited quantities of material.[10]

  • Fluorine Nucleus as a Probe: The presence of a fluorine atom in 8-(2-Fluorophenoxy)octan-1-amine offers a unique advantage. ¹⁹F qNMR can be employed, providing a clean spectrum with often simpler and well-resolved signals, free from the complexities of proton spectra.[13][16]

Experimental Workflow: qNMR Purity Determination

The successful implementation of a qNMR experiment hinges on a meticulously planned and executed workflow. Each step is designed to minimize potential errors and ensure the accuracy and reliability of the final purity value.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start weigh_analyte Accurately weigh analyte start->weigh_analyte weigh_is Accurately weigh internal standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up NMR spectrometer transfer->setup acquire Acquire spectrum with optimized parameters setup->acquire phase Phase correction acquire->phase baseline Baseline correction phase->baseline integrate Integrate analyte and internal standard signals baseline->integrate calculate Calculate purity integrate->calculate end End calculate->end

Figure 1: A generalized workflow for quantitative NMR (qNMR) analysis.

Step-by-Step qNMR Protocol for 8-(2-Fluorophenoxy)octan-1-amine

1. Selection of Internal Standard (IS): The choice of an internal standard is critical for the accuracy of the qNMR measurement.[13] An ideal IS should:

  • Be of high, certified purity.

  • Be chemically inert towards the analyte and the solvent.

  • Possess signals that are well-resolved from the analyte's signals.[13]

  • Have good solubility in the chosen deuterated solvent.

  • Have a simple spectrum with at least one sharp, intense signal.

For ¹H qNMR of 8-(2-Fluorophenoxy)octan-1-amine, suitable internal standards include maleic acid or 1,4-dinitrobenzene . For ¹⁹F qNMR, a compound like 3,5-Bis(trifluoromethyl)benzoic acid could be an appropriate choice.[16]

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the 8-(2-Fluorophenoxy)octan-1-amine batch into a clean vial using a calibrated microbalance.

  • Accurately weigh a molar equivalent amount of the chosen internal standard into the same vial.

  • Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄) to completely dissolve both the analyte and the internal standard.

  • Vortex the vial to ensure a homogenous solution.

  • Transfer the solution to a high-quality NMR tube.

3. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Optimize acquisition parameters for quantitative accuracy, including:

    • Sufficiently long relaxation delay (D1): Typically 5 times the longest T₁ relaxation time of the signals of interest to ensure complete relaxation.

    • Ernst angle pulse: To maximize signal-to-noise ratio per unit time.

    • A large number of scans: To improve the signal-to-noise ratio.

    • Wide spectral width: To ensure all signals are captured without fold-over.

4. Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the acquired spectrum.

  • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For 8-(2-Fluorophenoxy)octan-1-amine, suitable signals in the ¹H spectrum could be the methylene protons adjacent to the oxygen or nitrogen. In the ¹⁹F spectrum, the single fluorine resonance would be used.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of nuclei for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

Comparative Analysis: qNMR vs. HPLC and GC

While qNMR is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal methods.[15] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used chromatographic techniques for purity determination.

Method_Comparison qNMR qNMR Primary Method Direct Quantification Non-destructive Universal Detection Structural Info HPLC HPLC High Resolution Sensitive (UV) Wide Applicability Requires Reference Standard GC GC Excellent for Volatiles High Resolution Sensitive (FID/MS) May Require Derivatization Analyte 8-(2-Fluorophenoxy)octan-1-amine Purity Validation Analyte->qNMR Direct Assay Analyte->HPLC Impurity Profiling Analyte->GC Volatile Impurities

Figure 2: A comparison of analytical methods for purity validation.

Data Presentation: A Comparative Overview

The following table presents hypothetical but realistic data from the purity analysis of a single batch of 8-(2-Fluorophenoxy)octan-1-amine using qNMR, HPLC, and GC.

Analytical Method Purity (%) Relative Standard Deviation (RSD, %) Key Advantages Key Limitations
¹H qNMR 99.70.1Direct, absolute quantification; non-destructive.Lower sensitivity than chromatographic methods.
¹⁹F qNMR 99.60.1Simple spectrum; high specificity.Requires a fluorine nucleus.
HPLC (UV) 99.5 (Area %)0.3High sensitivity for UV-active impurities.Requires a reference standard for absolute quantification; assumes equal response factors for impurities.
GC (FID) 99.4 (Area %)0.4Excellent for volatile impurities.May require derivatization for the amine; thermal degradation risk.

Discussion of Comparative Data:

The qNMR results provide a direct and highly precise measure of the absolute purity of the analyte. The close agreement between ¹H and ¹⁹F qNMR reinforces the confidence in the obtained value.

HPLC analysis, reported as area percent, gives a slightly lower purity value. This is because it excels at separating and detecting minor impurities that might not be visible in the NMR spectrum due to their low concentration. However, without individual reference standards for each impurity, the area percent purity assumes that all compounds have the same response factor at the detection wavelength, which can introduce inaccuracies.

GC analysis is particularly useful for identifying and quantifying volatile impurities, such as residual solvents from the synthesis. The primary amine in 8-(2-Fluorophenoxy)octan-1-amine may require derivatization to improve its chromatographic behavior and prevent peak tailing.

Conclusion: An Integrated Approach to Purity Validation

For a comprehensive and robust validation of 8-(2-Fluorophenoxy)octan-1-amine batch purity, an integrated approach is recommended. Quantitative NMR serves as the cornerstone for establishing an accurate, absolute purity value. This is then complemented by high-resolution chromatographic techniques like HPLC and GC to provide a detailed impurity profile.

By leveraging the strengths of each method, researchers, scientists, and drug development professionals can ensure the highest level of confidence in the quality of their materials, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective therapeutics. This multi-faceted analytical strategy aligns with the principles of analytical procedure lifecycle management, ensuring robust and reliable data throughout the drug development process.[8]

References

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Vertex AI Search. (2025).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • BIPM. (2024). New qNMR internal standard for pharmaceuticals and other organofluorine compounds. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

Sources

Safety & Regulatory Compliance

Safety

8-(2-Fluorophenoxy)octan-1-amine proper disposal procedures

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the logistical and safety challenges of handling complex, multi-functional molecules. 8-(2-Fluorophenoxy)octa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the logistical and safety challenges of handling complex, multi-functional molecules. 8-(2-Fluorophenoxy)octan-1-amine is a prime example of a compound that bridges multiple hazard classes.

Because it combines a reactive primary amine, a highly lipophilic alkyl chain, and a highly stable fluorobenzene ring, its disposal cannot be treated as an afterthought. Improper disposal not only risks dangerous laboratory cross-reactions but also risks the release of persistent fluorinated byproducts into the environment[1].

Below is the definitive, step-by-step operational guide for the safe handling, neutralization, and disposal of 8-(2-Fluorophenoxy)octan-1-amine, designed to ensure absolute regulatory compliance and laboratory safety[2].

Physicochemical Hazards & Causality (The "Why")

To safely dispose of a chemical, we must first deconstruct its molecular anatomy. We do not just blindly pour chemicals into waste carboys; we must understand the causality behind how specific functional groups dictate waste segregation and destruction protocols.

Table 1: Quantitative Physicochemical Profiling & Disposal Logistics

ParameterQuantitative Value (Est.)Structural OriginOperational & Disposal Implication
Basicity (pKa) ~10.5Primary Amine (-NH2)Highly basic; reacts exothermically with acids. Requires pH neutralization (target pH 7-8) prior to waste consolidation.
Lipophilicity (LogP) 3.8 – 4.2Octyl Chain (-C8H16-)Insoluble in aqueous waste. Requires a miscible carrier solvent (e.g., Methanol) to prevent phase separation in carboys.
Bond Dissociation ~450 kJ/molC-F BondResists standard incineration. Demands high-temperature thermal destruction to prevent environmental persistence.
Destruction Temp. > 1100 °CFluorobenzene RingMust be manifested to facilities equipped with high-temp rotary kilns and alkaline scrubbers for HF gas neutralization.

Step-by-Step Disposal Protocol (The "How")

The following protocol is designed as a self-validating system . Each phase includes a verification step to ensure the chemical state is safe before moving to the next logistical stage.

Phase 1: Point-of-Use Segregation

Causality: 8-(2-Fluorophenoxy)octan-1-amine contains a fluorine atom. If mixed with non-halogenated waste, it compromises the entire waste stream, significantly increasing disposal costs and the risk of incomplete combustion[3].

  • Designate a chemically compatible waste container (e.g., HDPE carboy) explicitly labeled as "Halogenated Organic Waste - Contains Fluorinated Amines."

  • Isolate the container from strong oxidizing agents and concentrated acids to prevent spontaneous exothermic reactions[4].

Phase 2: Quenching and Neutralization (For Reaction Mixtures)

Causality: Free primary amines are highly nucleophilic. If added directly to a bulk waste container containing ketones or aldehydes, they can undergo spontaneous condensation reactions (forming imines), releasing heat and potentially over-pressurizing the sealed carboy.

  • Transfer the amine-containing reaction mixture to a well-ventilated fume hood.

  • Neutralize by slowly adding a dilute acid (e.g., 1M HCl) dropwise under continuous stirring.

  • Self-Validation Check: Verify the pH using universal indicator strips. The target is a neutral state (pH 7.0–8.0). If the pH remains >8, continue dropwise acid addition until stabilized.

  • Cool: Allow the mixture to rest until it returns to ambient room temperature.

Phase 3: Waste Consolidation and Solubilization

Causality: The 8-carbon alkyl chain makes this compound highly lipophilic. If added to an aqueous-heavy waste stream without a carrier solvent, it will phase-separate, creating a concentrated, highly reactive organic layer at the surface.

  • Dissolve any solid residues or concentrated liquid of the compound in a universally miscible, halogen-compatible solvent (e.g., Methanol or Dichloromethane)[5].

  • Transfer the homogenized solution into the designated Halogenated Waste carboy using a funnel.

  • Self-Validation Check: Observe the bulk waste solution for 5 minutes. A lack of phase separation (layering) visually validates that the compound is properly solubilized.

  • Log the approximate concentration, solvent used, and volume on the hazardous waste manifest.

Phase 4: Final Destruction & Facility Handoff

Causality: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard waste incineration (~800°C) is insufficient and can release toxic fluorinated byproducts into the environment[1].

  • Coordinate with your Environmental Health and Safety (EHS) department to ensure the waste is manifested specifically for High-Temperature Incineration .

  • Verify that the disposal facility utilizes thermal destruction units operating at >1100°C to fully cleave the C-F bonds[1].

  • Ensure the receiving facility is equipped with alkaline exhaust scrubbers (e.g., calcium hydroxide spray) to neutralize the highly corrosive Hydrogen Fluoride (HF) gas generated during combustion[1].

Disposal Workflow Visualization

To assist laboratory managers in training personnel, I have mapped the logical relationship between the chemical's properties and its required disposal pathway.

G A 8-(2-Fluorophenoxy)octan-1-amine Waste Generation B Assess pH & Reactivity (Primary Amine) A->B C Neutralize with Dilute Acid (e.g., 1M HCl) B->C Highly Basic D Segregate into Halogenated Waste Stream B->D Neutral/Dilute C->D E High-Temp Incineration (>1100°C) D->E EHS Transport F Alkaline Scrubber (Neutralizes HF Gas) E->F Exhaust

Workflow for the neutralization and thermal destruction of fluorinated amines.

Regulatory Grounding

Handling fluorinated organics requires strict adherence to federal guidelines. While 8-(2-Fluorophenoxy)octan-1-amine is not a traditional PFAS polymer, its terminal C-F bond requires the exact same thermal destruction logic outlined in the EPA's Interim Guidance on the Destruction and Disposal of PFAS to prevent environmental contamination[1]. Furthermore, all segregation steps must comply with standard Prudent Practices in the Laboratory to prevent cross-reactivity in mixed solvent streams[2].

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) / National Academies Press. Available at: [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

Sources

Handling

A Guide to Safe Handling: Personal Protective Equipment and Operational Protocols for 8-(2-Fluorophenoxy)octan-1-amine

This guide provides essential safety and logistical information for the handling of 8-(2-Fluorophenoxy)octan-1-amine, a compound with potential applications in research and drug development. Given the absence of a specif...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling of 8-(2-Fluorophenoxy)octan-1-amine, a compound with potential applications in research and drug development. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes established protocols for handling structurally related chemicals, namely primary aliphatic amines, aromatic amines, and fluorinated organic molecules.[1][2][3] The principles of chemical causality and risk mitigation underpin all recommendations provided herein.

Hazard Assessment: Understanding the Compound's Profile

8-(2-Fluorophenoxy)octan-1-amine combines three key structural features that inform its potential hazard profile: a primary aliphatic amine, a fluorinated aromatic ring, and a flexible octyl chain.

  • Primary Aliphatic Amine (Octylamine moiety): Primary amines are often corrosive and can cause severe skin burns and eye damage.[4][5][6] They can be toxic if swallowed, inhaled, or absorbed through the skin.[5] The ammonia-like odor is a characteristic feature.[7][8]

  • Fluorinated Aromatic Group: The presence of a fluorophenoxy group suggests that thermal decomposition could release toxic and corrosive fluorine compounds, such as hydrogen fluoride.[3][9][10] While fluoropolymers are generally stable, their decomposition products pose significant health risks.[9]

  • Lipophilicity: The long octyl chain increases the molecule's lipid solubility, which can enhance its absorption through the skin.[1]

Based on these structural analogs, it is prudent to treat 8-(2-Fluorophenoxy)octan-1-amine as a corrosive, toxic, and potentially environmentally hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to minimize exposure.[11][12] The following table outlines the minimum required PPE for handling 8-(2-Fluorophenoxy)octan-1-amine.

Body PartRequired PPERationale and Specifications
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to protect against splashes when handling larger quantities or during transfers.[13]
Hands Chemical-Resistant GlovesDouble-gloving is recommended. Use a heavier, chemical-resistant outer glove (e.g., butyl rubber or Viton) over a lighter nitrile inner glove. Regularly inspect gloves for any signs of degradation or puncture.[13]
Body Chemical-Resistant Laboratory CoatA lab coat made of a non-porous material is required. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[14]
Feet Closed-toe, non-slip shoesShoes must fully cover the feet to protect from spills.
Respiratory Use in a certified chemical fume hoodAll work with this compound must be performed in a properly functioning chemical fume hood to prevent inhalation of vapors or aerosols. For emergencies or situations where the fume hood is not available, a full-face respirator with an appropriate organic amine cartridge may be necessary.[11][13]

Standard Operating Procedures: From Receipt to Disposal

Adherence to a strict operational plan is crucial for the safe handling of this chemical.

Handling and Storage
  • Ventilation: All manipulations of 8-(2-Fluorophenoxy)octan-1-amine must be conducted within a certified chemical fume hood.

  • Incompatible Materials: Store this compound away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4] The reaction between amines and acids is exothermic.[8]

  • Storage Conditions: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[11][12]

Spill Management

Prompt and appropriate action is critical in the event of a chemical spill.[15]

  • Alert Personnel: Immediately notify others in the vicinity.[15]

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in the table above.[15]

  • Containment: Use an inert absorbent material such as vermiculite, dry sand, or diatomaceous earth to absorb the spill.[16][17][18] Do not use combustible materials like paper towels to absorb flammable liquids.[17]

  • Neutralization: For spills of basic compounds like amines, a weak acid such as citric acid can be used for neutralization after absorption.[18]

  • Collection: Carefully scoop the absorbed material into a designated, labeled, and sealed hazardous waste container.[19]

  • Decontamination: Clean the spill area with soap and water.[15]

  • Evacuate: Immediately evacuate the area and alert all personnel.[15]

  • Isolate: Close the doors to the affected area to confine the vapors.[15]

  • Emergency Services: Contact your institution's emergency response team or local emergency services.

  • First Aid: If there is personal contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[16][19] Remove any contaminated clothing.[16]

The following workflow diagram illustrates the decision-making process for spill response.

Spill_Response_Workflow Start Spill Occurs Assess_Spill Assess Spill Severity Start->Assess_Spill Minor_Spill Minor Spill (Small, Contained in Fume Hood) Assess_Spill->Minor_Spill Minor Major_Spill Major Spill (Large, Outside Fume Hood) Assess_Spill->Major_Spill Major Alert_Personnel Alert Nearby Personnel Minor_Spill->Alert_Personnel Evacuate Evacuate Immediate Area Major_Spill->Evacuate Don_PPE Don Appropriate PPE Alert_Personnel->Don_PPE Contain_Absorb Contain with Inert Absorbent Don_PPE->Contain_Absorb Collect_Waste Collect and Bag Waste Contain_Absorb->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate End Spill Managed Decontaminate->End Isolate Isolate the Area (Close Doors) Evacuate->Isolate Call_Emergency Call Emergency Response Isolate->Call_Emergency Call_Emergency->End

Caption: Decision workflow for handling a chemical spill.

Waste Disposal Plan

Proper disposal of amine-containing waste is crucial to prevent environmental contamination.[2][20]

  • Segregation: Keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[20]

  • Containers: Use clearly labeled, sealed, and compatible containers for all waste.[20]

  • Contaminated Materials: All materials used in the cleanup of spills, as well as any contaminated PPE, must be treated as hazardous waste and disposed of accordingly.[18]

  • Disposal Method: Do not dispose of amines down the drain.[20] Utilize a licensed hazardous waste disposal company for the final disposal of the chemical waste, which may involve methods like incineration or advanced oxidation.[20][21]

By implementing these rigorous safety protocols, researchers can mitigate the risks associated with handling 8-(2-Fluorophenoxy)octan-1-amine and ensure a safe laboratory environment.

References

  • Amine Disposal For Businesses - Collect and Recycle. (2024, July 18). Collect and Recycle. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Hazmat, Corp. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Hazmat, Corp. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • CHEMICAL SPILL PROCEDURES. Environmental Health and Safety - UNC Charlotte. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. (2023, November 9). [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • Chemical spill cleanup procedures. J&K Scientific LLC. (2021, September 2). [Link]

  • 8 Steps to Handling a Laboratory Chemical Spill. Westlab. (2023, May 5). [Link]

  • MATERIAL SAFETY DATA SHEET - Octylamine, 99%. OTTO CHEMIE PVT LTD. [Link]

  • SAFETY DATA SHEET CLEAN AMINE®. Greenbook.net. [Link]

  • Workplace Safety and Health Guidelines. Workplace Safety and Health Council. [Link]

  • Handling of Amine-Based Wastewater Produced During Carbon Capture. MDPI. (2019, December 15). [Link]

  • MATERIAL SAFETY DATA SHEET - ADDOCAT KE-9018 363D. Tri-iso. [Link]

  • Octylamine | C8H19N | CID 8143. PubChem - NIH. [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe. (2025, September 8). [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. (2022, February 1). [Link]

  • Guide to the Safe Handling of Fluoropolymer Resins. Fluoropolymers. [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. (2021, March 16). [Link]

  • Contamination in Amine Systems. Refining Community. [Link]

  • OCTYL AMINE. Ataman Kimya. [Link]

Sources

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